CFI-400936
Description
Properties
CAS No. |
1338793-07-9 |
|---|---|
Molecular Formula |
C25H27N5O3S |
Molecular Weight |
477.58 |
IUPAC Name |
2-(dimethylamino)-2-(2-ethylphenyl)-N-[3-(3-sulfamoylphenyl)-1H-indazol-5-yl]acetamide |
InChI |
InChI=1S/C25H27N5O3S/c1-4-16-8-5-6-11-20(16)24(30(2)3)25(31)27-18-12-13-22-21(15-18)23(29-28-22)17-9-7-10-19(14-17)34(26,32)33/h5-15,24H,4H2,1-3H3,(H,27,31)(H,28,29)(H2,26,32,33) |
InChI Key |
JAHXQCZCZURPTI-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1C(C(=O)NC2=CC3=C(C=C2)NN=C3C4=CC(=CC=C4)S(=O)(=O)N)N(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CFI400936; CFI 400936; CFI-400936. |
Origin of Product |
United States |
Foundational & Exploratory (cfi-400945)
The Core Mechanism of CFI-400945: A Technical Guide to a First-in-Class PLK4 Inhibitor in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
CFI-400945 is a pioneering, orally available, and highly selective small-molecule inhibitor of Polo-like kinase 4 (PLK4).[1][2][3] As a master regulator of centriole duplication, PLK4 represents a critical node in cell cycle progression, and its aberrant expression is frequently observed in various human cancers, often correlating with poor prognosis.[4][5] CFI-400945's targeted inhibition of PLK4 disrupts the fidelity of mitosis, leading to mitotic catastrophe and subsequent cell death in cancer cells, making it a promising agent in oncology. This technical guide provides an in-depth exploration of the mechanism of action of CFI-400945 in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.
Core Mechanism of Action: Dual Effects on Centriole Duplication
CFI-400945 is an ATP-competitive inhibitor of PLK4.[3][6] Its primary mechanism of action revolves around the deregulation of centriole duplication, a process tightly controlled by PLK4. A hallmark of CFI-400945's activity is its bimodal effect on centriole number, which is concentration-dependent.[1][6][7]
-
At low concentrations , CFI-400945 leads to a paradoxical increase in centriole numbers (centriole overduplication).[1][7][8] This is attributed to the partial inhibition of PLK4's autophosphorylation, a process that normally targets PLK4 for degradation. This stabilization of partially active PLK4 results in the formation of multiple procentrioles around the parent centriole.[1][8]
-
At high concentrations , CFI-400945 completely inhibits PLK4 kinase activity.[1][7][8] This potent inhibition blocks the initiation of centriole duplication, leading to a depletion of centrioles and a reduction in centrosome number.[1][7]
Both scenarios of aberrant centriole numbers—either too many or too few—result in mitotic defects, including the formation of multipolar spindles and chromosome mis-segregation.[8][9] These mitotic errors ultimately trigger cell cycle arrest and apoptotic cell death.[8][9]
Quantitative Data Summary
The following tables summarize the key quantitative data for CFI-400945 from various preclinical studies.
Table 1: In Vitro Potency and Selectivity of CFI-400945
| Target | Assay Type | IC50 (nM) | Ki (nM) | EC50 (nM) | Notes |
| PLK4 | Cell-free kinase assay | 2.8 ± 1.4[3] | 0.26 ± 0.1[3] | - | Potent and selective inhibition. |
| PLK4 | Cell-based autophosphorylation | - | - | 12.3[3] | Inhibition of PLK4 activity in cells. |
| Aurora A | Cell-free kinase assay | - | - | 510[3] | Off-target activity at higher concentrations. |
| Aurora B | Cell-free kinase assay | 98[6] | - | 102[3] | Off-target activity at higher concentrations. |
| TRKA | Cell-based assay | - | - | 84[3] | Off-target activity. |
| TRKB | Cell-based assay | - | - | 88[3] | Off-target activity. |
| Tie2/TEK | Cell-based assay | - | - | 117[3] | Off-target activity. |
| PLK1, PLK2, PLK3 | Cell-free kinase assay | >50,000[1][3] | - | - | High selectivity over other PLK family members. |
Table 2: Growth Inhibition (GI50) of CFI-400945 in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| MDA-MB-468 | Breast Cancer | 14-165[3] |
| MCF-7 | Breast Cancer | 14-165[3] |
| HCC1954 | Breast Cancer | 14-165[3] |
| MDA-MB-231 | Breast Cancer | 14-165[3] |
| SKBr-3 | Breast Cancer | 14-165[3] |
| Cal-51 | Breast Cancer | 14-165[3] |
| BT-20 | Breast Cancer | 14-165[3] |
| A549 | Lung Cancer | 5[10] |
| H460 | Lung Cancer | 24[10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by CFI-400945 and a typical experimental workflow for its evaluation.
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the effects of CFI-400945.
Cell Viability and Growth Inhibition Assay (Based on Sulforhodamine B [SRB] Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 2,500-6,000 cells per well, depending on the cell line's growth characteristics, and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of CFI-400945 in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., ranging from 10 nM to 50 µM).
-
Treatment: Add the diluted CFI-400945 to the appropriate wells and incubate for 5 days.
-
Fixation: Gently remove the culture medium and fix the cells by adding 50 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 10 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the GI50 value, the concentration of the drug that inhibits cell growth by 50%, using appropriate software.
Immunofluorescence for Centriole Visualization
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with CFI-400945 at various concentrations (e.g., 100 nM for overduplication, 500 nM for depletion) for 48 hours.
-
Fixation and Permeabilization: Fix the cells with cold methanol for 10 minutes at -20°C. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against a centriolar marker, such as gamma-tubulin or centrin, overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of centrioles per cell.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Cell Treatment and Harvesting: Treat cells with CFI-400945 for the desired duration. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in PBS containing RNase A and propidium iodide. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) and to identify polyploid populations.
Conclusion
CFI-400945 represents a targeted therapeutic strategy that exploits the reliance of cancer cells on proper mitotic regulation. Its unique, concentration-dependent bimodal mechanism of action on centriole duplication underscores the intricate control of cell division and provides a clear rationale for its antitumor activity. The data and protocols presented in this guide offer a comprehensive overview for researchers and drug developers working to further elucidate the therapeutic potential of PLK4 inhibition in oncology. As clinical trials for CFI-400945 and other PLK4 inhibitors progress, a deeper understanding of its molecular mechanisms will be crucial for identifying responsive patient populations and developing effective combination therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. ashpublications.org [ashpublications.org]
- 5. PLK4 as a potential target to enhance radiosensitivity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
CFI-400945: A Selective PLK4 Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a pivotal role in centriole duplication, a process essential for the formation of the mitotic spindle and the maintenance of genomic stability.[1] Dysregulation of PLK4 has been implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention.[2][3] CFI-400945 is a first-in-class, orally bioavailable, and highly selective small-molecule inhibitor of PLK4.[4] This technical guide provides a comprehensive overview of CFI-400945, including its mechanism of action, selectivity, preclinical and clinical data, and detailed experimental methodologies.
Mechanism of Action
CFI-400945 is an ATP-competitive inhibitor of PLK4.[5][6] By binding to the ATP-binding pocket of the PLK4 kinase domain, it blocks the enzyme's catalytic activity.[7] This inhibition disrupts the process of centriole duplication, leading to a range of cellular defects that are particularly detrimental to rapidly dividing cancer cells.[8][9]
The consequences of PLK4 inhibition by CFI-400945 are dose-dependent:
-
Low Concentrations: At lower concentrations, CFI-400945 leads to partial inhibition of PLK4. This partial activity is insufficient to trigger PLK4 degradation but allows for substrate phosphorylation, resulting in an increase in PLK4 levels and subsequent centriole overduplication.[4][10]
-
High Concentrations: At higher concentrations, CFI-400945 completely blocks PLK4 activity, which in turn prevents centriole duplication.[8][10]
Both scenarios, centriole amplification or depletion, result in mitotic catastrophe, characterized by multipolar spindle formation, chromosome missegregation, and ultimately, cell cycle arrest and apoptotic cell death.[7][8]
Signaling Pathways
PLK4 is involved in several signaling pathways that are crucial for tumorigenesis.[2] CFI-400945, by inhibiting PLK4, can modulate these pathways to exert its anti-cancer effects.
PLK4 Signaling Pathways
One of the key pathways influenced by PLK4 is the Wnt/β-catenin signaling pathway.[11] Overexpression of PLK4 has been shown to activate this pathway, promoting cell proliferation and invasion in colorectal cancer.[11] PLK4 can also activate the PI3K/Akt signaling pathway, which is involved in epithelial-mesenchymal transition (EMT), a process linked to tumor invasion and metastasis.[2]
Quantitative Data
In Vitro Potency and Selectivity
CFI-400945 demonstrates high potency against PLK4 and significant selectivity over other kinases, including other members of the PLK family.[5][12]
| Target | IC50 (nM) | Ki (nM) | EC50 (nM) | Notes |
| PLK4 | 2.8 ± 1.4[1][4][6] | 0.26 ± 0.1[1][12] | 12.3 (autophosphorylation)[1] | Highly potent and selective inhibition. |
| PLK1 | > 50,000[1][12] | - | - | Negligible activity. |
| PLK2 | > 50,000[1][12] | - | - | Negligible activity. |
| PLK3 | > 50,000[1][12] | - | - | Negligible activity. |
| Aurora A | - | - | 510[1] | Off-target activity. |
| Aurora B | 98[6] | - | 102[1] | Off-target activity; may contribute to cytokinesis failure.[12] |
| TrkA | 6[12] | - | 84[1] | Off-target activity. |
| TrkB | 9[12] | - | 88[1] | Off-target activity. |
| Tie2/TEK | 22[12] | - | 117[1] | Off-target activity. |
In Vitro Anti-proliferative Activity
CFI-400945 has shown potent anti-proliferative activity across a range of cancer cell lines.
| Cell Line | Cancer Type | GI50 (nM) | Notes |
| A549 | Lung Cancer | 5[12] | - |
| Breast Cancer Panel | Breast Cancer | 14-165[1] | Broad activity across various breast cancer subtypes. |
In Vivo Efficacy
Preclinical studies using xenograft models have demonstrated the in vivo anti-tumor activity of CFI-400945.
| Xenograft Model | Cancer Type | Dosage | Outcome |
| Syngeneic Lung Cancer | Lung Cancer | 7.5 mg/kg | Significant inhibition of tumor growth.[8] |
| Breast Cancer | Breast Cancer | Not specified | Marked anti-tumor activity.[8] |
| Pancreatic Cancer | Pancreatic Cancer | Not specified | Reduced tumor growth and increased survival.[8][9] |
| Diffuse Large B-cell Lymphoma (DLBCL) | Lymphoma | Not specified | Synergistic effect with doxorubicin.[13] |
| Triple-Negative Breast Cancer (TNBC) | Breast Cancer | Not specified | Synergistic anti-cancer effect with radiation.[14] |
Experimental Protocols
General Experimental Workflow
The preclinical evaluation of CFI-400945 typically follows a standardized workflow from in vitro characterization to in vivo efficacy studies.
Preclinical Evaluation Workflow
Detailed Methodologies
Cell Viability Assay (Sulforhodamine B - SRB)
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of CFI-400945 for a specified duration (e.g., 5 days).[12]
-
Fixation: Fix the cells with 10% trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with 0.4% SRB solution in 1% acetic acid.
-
Washing: Wash away the unbound dye with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Measurement: Measure the absorbance at 510 nm using a microplate reader.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with CFI-400945 for the desired time.
-
Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.[8]
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M) and to identify polyploid cells (>4N DNA content).[8]
Western Blotting
-
Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate protein lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., pGSK3β, β-catenin, N-cadherin, occludin, snail, MMP1, MMP2) overnight at 4°C.[11]
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., LY8 DLBCL cells) into immunodeficient mice (e.g., SCID/Beige mice).[13]
-
Tumor Growth: Allow tumors to reach a palpable size.
-
Drug Administration: Administer CFI-400945 orally, typically on a daily schedule.[13] Vehicle control is administered to a separate group of mice.
-
Tumor Monitoring: Measure tumor volume regularly using calipers. For some models, bioluminescent imaging can be used to monitor tumor burden.[8][13]
-
Endpoint: At the end of the study, sacrifice the mice, and excise and weigh the tumors.[8]
-
Immunohistochemistry: Fix excised tumors in formalin, embed in paraffin, and perform immunohistochemical staining for markers of proliferation (e.g., Ki-67) and DNA damage (e.g., γ-H2AX).[9][13]
Clinical Development
CFI-400945 has progressed into clinical trials for various malignancies. A Phase 1 dose-escalation trial in patients with advanced solid tumors established a recommended Phase 2 dose (RP2D) of 64 mg/day, with dose-dependent neutropenia being the most common high-grade treatment-related adverse event.[15] CFI-400945 is also being investigated in patients with acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS), both as a monotherapy and in combination with other agents like azacitidine or decitabine.[16][17] The FDA has granted Fast Track designation to CFI-400945 for the treatment of relapsed or refractory AML.[17] Furthermore, a clinical trial is underway to evaluate CFI-400945 in combination with the immunotherapy drug durvalumab for advanced triple-negative breast cancer.[18]
Conclusion
CFI-400945 is a potent and selective PLK4 inhibitor with a well-defined mechanism of action that leads to mitotic catastrophe and cell death in cancer cells. Extensive preclinical studies have demonstrated its efficacy in a variety of cancer models, both in vitro and in vivo. The promising results from early-phase clinical trials, particularly in hematological malignancies and solid tumors, underscore the therapeutic potential of targeting PLK4 with CFI-400945. Ongoing and future clinical investigations will further delineate its role in the oncology treatment landscape.
References
- 1. apexbt.com [apexbt.com]
- 2. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 8. pnas.org [pnas.org]
- 9. Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High PLK4 expression promotes tumor progression and induces epithelial-mesenchymal transition by regulating the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CFI-400945 | PLK inhibitor | Mechanism | Concentration [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Anticancer effects of radiation therapy combined with Polo-Like Kinase 4 (PLK4) inhibitor CFI-400945 in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. targetedonc.com [targetedonc.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
The Role of CFI-400945 in Centriole Duplication: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the Polo-like kinase 4 (PLK4) inhibitor, CFI-400945, and its critical role in the regulation of centriole duplication. It is intended for researchers, scientists, and drug development professionals working in oncology and cell biology. This document details the mechanism of action of CFI-400945, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for assessing its activity, and visualizes the associated signaling pathways and experimental workflows.
Introduction
Centriole duplication is a fundamental process in the cell cycle, ensuring the formation of a bipolar spindle for accurate chromosome segregation during mitosis.[1] The master regulator of this process is Polo-like kinase 4 (PLK4), a serine/threonine kinase that governs the initiation of procentriole formation.[2][3] Dysregulation of PLK4 activity can lead to an abnormal number of centrosomes, a hallmark of many cancers, which contributes to genomic instability and tumorigenesis.[3][4] Consequently, PLK4 has emerged as a promising therapeutic target in oncology.[5]
CFI-400945 is a first-in-class, orally available, and potent small molecule inhibitor of PLK4.[6][7] It has demonstrated significant anti-tumor activity in a range of preclinical cancer models, including breast, pancreatic, and lung cancers.[6][8] This guide will delve into the technical details of CFI-400945's function, with a specific focus on its impact on the intricate process of centriole duplication.
Mechanism of Action of CFI-400945
CFI-400945 acts as an ATP-competitive inhibitor of PLK4, binding to the kinase domain and preventing the phosphorylation of its downstream substrates.[6] The inhibition of PLK4 by CFI-400945 has a bimodal effect on centriole number, which is concentration-dependent.[6][9]
-
At low concentrations , partial inhibition of PLK4 leads to an accumulation of the kinase due to the disruption of its own autophosphorylation-mediated degradation. This results in an increase in centriole numbers, a phenomenon known as centriole amplification or overduplication.[6][9]
-
At high concentrations , complete inhibition of PLK4 activity blocks the initiation of new procentriole formation, leading to a depletion of centrioles in subsequent cell generations.[6][9]
This disruption of the precise control of centriole duplication ultimately leads to mitotic defects, such as the formation of monopolar or multipolar spindles, resulting in improper chromosome segregation.[8] These mitotic errors can trigger cell cycle arrest, aneuploidy, and ultimately, apoptotic cell death in cancer cells.[8][9][10] It is also important to note that CFI-400945 has shown some off-target activity, most notably against Aurora B kinase, which may contribute to its effects on cytokinesis and polyploidy.[11][12][13]
Signaling Pathway of PLK4 in Centriole Duplication
PLK4 is the apex kinase in the centriole duplication pathway. Its activity is tightly regulated throughout the cell cycle. The simplified signaling cascade is as follows:
PLK4 is activated by Cdk2 and cooperates with proteins like CP110.[14] Active PLK4 then phosphorylates downstream targets such as STIL and CPAP.[15] Phosphorylated STIL recruits Hs-SAS6, a key component for the formation of the cartwheel structure, which is the foundation of a new procentriole.[15] PLK4 also phosphorylates CPAP, which is involved in linking the cartwheel to the microtubules of the growing procentriole. CFI-400945 directly inhibits the kinase activity of PLK4, thereby blocking these essential phosphorylation events and halting centriole duplication.
Quantitative Data Summary
The following tables summarize the key quantitative data for CFI-400945 from various preclinical studies.
Table 1: In Vitro Potency and Selectivity of CFI-400945
| Target | Assay Type | Value | Reference |
| PLK4 | Ki | 0.26 nM | [7][11] |
| PLK4 | IC50 | 2.8 ± 1.4 nM | [6][16] |
| PLK1 | IC50 | >50 µM | [11] |
| PLK2 | IC50 | >50 µM | [16] |
| PLK3 | IC50 | >50 µM | [11] |
| Aurora A | EC50 | 510 nM | [16] |
| Aurora B | EC50 | 102 nM | [16] |
| Aurora B | IC50 | 98 nM | [13] |
| TRKA | EC50 | 84 nM | [16] |
| TRKB | EC50 | 88 nM | [16] |
| Tie2/TEK | EC50 | 117 nM | [16] |
Table 2: Cellular Activity of CFI-400945 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Value (GI50/IC50) | Reference |
| MDA-MB-468 | Breast | Growth Inhibition | 14-165 nM (GI50) | [16] |
| MCF-7 | Breast | Growth Inhibition | 14-165 nM (GI50) | [16] |
| HCC1954 | Breast | Growth Inhibition | 14-165 nM (GI50) | [16] |
| MDA-MB-231 | Breast | Growth Inhibition | 14-165 nM (GI50) | [16] |
| SKBr-3 | Breast | Growth Inhibition | 14-165 nM (GI50) | [16] |
| Cal-51 | Breast | Growth Inhibition | 14-165 nM (GI50) | [16] |
| BT-20 | Breast | Growth Inhibition | 14-165 nM (GI50) | [16] |
| A549 | Lung | Growth Inhibition | 5 nM (GI50) | [11] |
| Ewing's Sarcoma (WE-68) | Bone | Cell Viability | ~20-30 nM (IC50) | [17] |
| Rhabdoid Tumor (MON) | Soft Tissue | Centriole Depletion | 500 nM | [18] |
| Medulloblastoma (DAOY) | Brain | Centriole Increase | 100 nM | [18] |
Table 3: In Vivo Efficacy of CFI-400945 in Xenograft Models
| Cancer Type | Xenograft Model | Dosing Regimen | Outcome | Reference |
| Breast Cancer | Patient-Derived | 7.5-9.5 mg/kg, once daily, oral | Significant tumor growth inhibition | [8][16] |
| Pancreatic Cancer | Patient-Derived | Not specified | Reduced tumor growth and prolonged survival in 4/6 models | [6] |
| Lung Cancer | Syngeneic | Not specified | Inhibited tumor growth | [9] |
| Atypical Teratoid Rhabdoid Tumor | Orthotopic | Not specified | Reduced tumor growth | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of CFI-400945 on centriole duplication and cellular functions.
Immunofluorescence Staining for Centriole Number
This protocol is used to visualize and quantify centrioles within cells.
Materials:
-
Cells of interest
-
Glass coverslips
-
CFI-400945
-
Ice-cold Methanol
-
Phosphate-buffered saline (PBS)
-
Triton X-100
-
Bovine serum albumin (BSA)
-
Primary antibodies (e.g., rabbit anti-γ-tubulin, mouse anti-centrin)
-
Fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 goat anti-rabbit, Alexa Fluor 594 goat anti-mouse)
-
DAPI-containing mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of CFI-400945 (e.g., a low dose of 100 nM and a high dose of 500 nM) and a vehicle control (DMSO) for a specified time (e.g., 48 hours).[18]
-
Aspirate the media and fix the cells with ice-cold 100% methanol for 10 minutes at -20°C.[18]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.[18]
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.[18]
-
Incubate the cells with the primary antibody (e.g., anti-γ-tubulin or anti-centrin) diluted in the blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the appropriate fluorescently-labeled secondary antibody diluted in the blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Acquire images using a fluorescence microscope and quantify the number of centrioles (visualized as dots) per cell.
Cell Cycle Analysis by Flow Cytometry
This protocol is for assessing the effect of CFI-400945 on cell cycle distribution.
Materials:
-
Cells of interest
-
CFI-400945
-
PBS
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate and treat with CFI-400945 at various concentrations for a desired duration (e.g., 48 hours).[19]
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate for at least 2 hours at -20°C.[19]
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A and incubate for 30 minutes at room temperature in the dark.[19]
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle, as well as the presence of a polyploid (>4N DNA content) population.[19]
Western Blotting for PLK4 and Related Proteins
This protocol is used to detect changes in the protein levels of PLK4 and its downstream effectors.
Materials:
-
Cells of interest
-
CFI-400945
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PLK4, anti-phospho-Histone H3, anti-p53, anti-p21, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with CFI-400945 as required.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and detect the signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control like GAPDH.
Conclusion
CFI-400945 is a potent and selective inhibitor of PLK4 that effectively disrupts the process of centriole duplication in cancer cells. Its concentration-dependent bimodal action on centriole number provides a unique mechanism for inducing mitotic catastrophe and subsequent cell death. The preclinical data strongly support its potential as an anti-cancer agent, particularly in tumors with underlying genomic instability or specific genetic backgrounds such as PTEN deficiency.[8] The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the cellular and molecular effects of CFI-400945 and other PLK4 inhibitors. As CFI-400945 progresses through clinical trials, a deeper understanding of its mechanism of action will be crucial for identifying responsive patient populations and developing effective combination therapies.[19][20][21]
References
- 1. bio-rad.com [bio-rad.com]
- 2. Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fraxetin down-regulates polo-like kinase 4 (PLK4) to inhibit proliferation, migration and invasion of prostate cancer cells through the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bicellscientific.com [bicellscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
- 9. Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ulab360.com [ulab360.com]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. selleckchem.com [selleckchem.com]
- 17. PLK4 is upregulated in prostate cancer and its inhibition reduces centrosome amplification and causes senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rupress.org [rupress.org]
- 19. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Making sure you're not a bot! [academiccommons.columbia.edu]
- 21. cancer.wisc.edu [cancer.wisc.edu]
CFI-400945: A Technical Guide to its Effects on Mitotic Progression and the Cell Cycle
Introduction
CFI-400945 is an orally active, potent, and highly selective ATP-competitive inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[1][2][3] PLK4's essential role in ensuring bipolar spindle formation and genomic stability during mitosis makes it a critical target in oncology.[4][5] Overexpression of PLK4 is common in various cancers, including breast, lung, and pancreatic cancer, and is often associated with poorer outcomes.[6][7][8] By dysregulating centriole duplication, CFI-400945 induces catastrophic mitotic errors, leading to cell cycle arrest and apoptosis in cancer cells, making it a promising agent in cancer therapy.[7][9] This technical guide provides an in-depth analysis of the molecular mechanisms, cellular consequences, and key signaling pathways affected by CFI-400945.
Core Mechanism of Action: Dysregulation of Centriole Duplication
The primary mechanism of CFI-400945 is the inhibition of PLK4 kinase activity, which is essential for the initiation of procentriole formation on the mother centriole during the S phase.[4][10] Interestingly, the effects of CFI-400945 on centriole number are bimodal and concentration-dependent.[4][9][10]
-
Low Concentrations: Partial inhibition of PLK4 disrupts its auto-phosphorylation, a process that normally targets PLK4 for degradation.[4][9] This leads to an accumulation of active PLK4, resulting in centriole overduplication and the formation of supernumerary centrosomes.[4][9][10]
-
High Concentrations: At higher doses, CFI-400945 fully inhibits PLK4's kinase activity, leading to a failure of centriole duplication and a significant reduction in centriole numbers.[9][10][11]
Both scenarios, an excess or a lack of centrioles, disrupt the formation of a normal bipolar spindle, triggering severe mitotic defects.[9][10]
Effects on Mitotic Progression
The disruption of normal centrosome numbers by CFI-400945 has profound consequences for mitotic progression. Cells treated with the inhibitor exhibit a range of mitotic defects, ultimately leading to mitotic catastrophe and cell death.[2][9]
Key mitotic defects include:
-
Multipolar Spindle Formation: The presence of supernumerary centrosomes leads to the assembly of multipolar mitotic spindles.[12][13]
-
Chromosome Missegregation: Cells with multipolar spindles are unable to properly segregate chromosomes, leading to aneuploidy.[14]
-
Cytokinesis Failure: CFI-400945 treatment often results in failed cytokinesis, giving rise to binucleated and multinucleated cells.[1][14] This effect may be partly attributed to off-target inhibition of Aurora B kinase at higher concentrations.[1][4]
-
Apoptotic Cell Death: The accumulation of mitotic errors and genomic instability triggers apoptosis, evidenced by PARP cleavage and caspase-3/7 activation.[2][12][15]
References
- 1. CFI-400945 | PLK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. Inhibition of Polo-like kinase 4 induces mitotic defects and DNA damage in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polo-like kinase 4 inhibition produces polyploidy and apoptotic death of lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of effects of CFI-400945 and ionizing radiation on DNA damage response in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
CFI-400945: A Potent and Selective PLK4 Inhibitor for Cancer Therapy
An In-depth Technical Guide on the In Vitro Potency and IC50 of CFI-400945
Introduction
CFI-400945 is a first-in-class, orally bioavailable small molecule inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[1][2][3] Its potent and selective inhibition of PLK4 disrupts normal mitotic progression, leading to mitotic defects, cell cycle arrest, and ultimately apoptosis in cancer cells.[1][3] This technical guide provides a comprehensive overview of the in vitro potency and IC50 of CFI-400945, detailing its activity against PLK4 and its broader kinase selectivity profile. The guide also outlines the experimental methodologies used to determine these parameters and visualizes the key signaling pathways and experimental workflows.
In Vitro Potency and Selectivity
CFI-400945 is a highly potent inhibitor of PLK4, demonstrating low nanomolar efficacy in biochemical assays. It is an ATP-competitive inhibitor with a reported IC50 value of approximately 2.8 nM and a Ki of 0.26 nM.[4][5] While highly selective for PLK4, CFI-400945 has been profiled against a broad panel of kinases to determine its selectivity. The following tables summarize the in vitro potency of CFI-400945 against PLK4 and other key kinases.
Table 1: In Vitro Potency of CFI-400945 against PLK4
| Parameter | Value | Notes |
| IC50 | 2.8 nM[4][5] | Half-maximal inhibitory concentration in biochemical assays. |
| Ki | 0.26 nM[4][5] | Inhibition constant, indicating binding affinity. |
| Mechanism of Action | ATP-competitive[4] | Competes with ATP for binding to the kinase domain. |
Table 2: Kinase Selectivity Profile of CFI-400945
| Kinase Target | IC50 (nM) | Fold Selectivity vs. PLK4 |
| PLK4 | 2.8 [4][5] | 1 |
| PLK1 | >50,000[5] | >17,857 |
| PLK2 | >50,000[5] | >17,857 |
| PLK3 | >50,000[5] | >17,857 |
| Aurora B | 98[4] | 35 |
| TRKA | Data varies | See Table 3 |
| TRKB | Data varies | See Table 3 |
| Tie2/TEK | Data varies | See Table 3 |
Table 3: IC50 and EC50 Values of CFI-400945 Against Various Kinases
| Kinase | Assay Type | IC50/EC50 (nM) |
| PLK4 | Biochemical | 2.8[4][5] |
| Aurora A | Cellular | 510[6] |
| Aurora B | Biochemical | 98[4] |
| Aurora B | Cellular | 102[6] |
| TRKA | Cellular | 84[6] |
| TRKB | Cellular | 88[6] |
| Tie2/TEK | Cellular | 117[6] |
Experimental Protocols
The determination of the in vitro potency of CFI-400945 involves biochemical kinase assays and cell-based viability assays.
Biochemical Kinase Inhibition Assay (General Protocol)
The IC50 of CFI-400945 against PLK4 and other kinases is typically determined using an in vitro kinase assay. While specific parameters may vary between studies, a general workflow is as follows:
-
Reagents and Materials:
-
Recombinant human kinase (e.g., PLK4)
-
Kinase-specific substrate (peptide or protein)
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP)
-
CFI-400945 (serially diluted)
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
96-well or 384-well plates
-
Detection reagents (e.g., scintillation fluid, phosphospecific antibodies)
-
-
Assay Procedure:
-
The kinase, substrate, and varying concentrations of CFI-400945 are pre-incubated in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is terminated, often by the addition of a stop solution (e.g., EDTA).
-
The amount of phosphorylated substrate is quantified. In radiometric assays, this involves measuring the incorporation of the radiolabeled phosphate. In other formats, it may involve fluorescence or luminescence detection.
-
-
Data Analysis:
-
The percentage of kinase activity is calculated for each inhibitor concentration relative to a control (no inhibitor).
-
The IC50 value is determined by fitting the data to a dose-response curve using non-linear regression analysis.
-
Cell Viability (GI50/IC50) Assay
The effect of CFI-400945 on the viability of cancer cell lines is assessed to determine its cellular potency (often reported as GI50 - 50% growth inhibition, or IC50 - 50% inhibitory concentration).
-
Cell Culture:
-
Cancer cell lines (e.g., breast cancer lines like MDA-MB-468, MCF-7) are cultured in appropriate media and conditions.[5]
-
-
Assay Procedure (Resazurin-based Assay Example):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of CFI-400945 for a specified duration (e.g., 72 hours).[7]
-
A resazurin-based reagent is added to each well. Viable, metabolically active cells reduce resazurin to the fluorescent product resorufin.
-
After an incubation period, the fluorescence is measured using a plate reader.
-
-
Data Analysis:
-
The fluorescence intensity is proportional to the number of viable cells.
-
The percentage of cell viability is calculated for each CFI-400945 concentration relative to a vehicle-treated control.
-
The GI50 or IC50 value is determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
PLK4 Signaling Pathway and Inhibition by CFI-400945
Caption: PLK4 signaling in centriole duplication and its inhibition by CFI-400945.
Experimental Workflow for In Vitro Kinase Inhibition Assay
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. In vitro kinase assay [protocols.io]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Bimodal Effects of CFI-400945 Concentration
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This document elucidates the concentration-dependent bimodal mechanism of CFI-400945, a first-in-class, orally active, and selective inhibitor of Polo-like Kinase 4 (PLK4). It provides a comprehensive overview of its mechanism of action, impact on signaling pathways, quantitative data from preclinical studies, and detailed experimental protocols.
Introduction: The Dual Nature of a PLK4 Inhibitor
Polo-like Kinase 4 (PLK4) is a serine/threonine kinase that serves as a master regulator of centriole duplication, a process fundamental to maintaining genomic stability during cell division.[1][2][3] Aberrant expression of PLK4 is frequently observed in various cancers, leading to centrosome amplification, chromosomal instability, and tumorigenesis.[1][2][4] This has positioned PLK4 as a compelling target for anticancer therapies.
CFI-400945 is a potent, ATP-competitive inhibitor of PLK4.[5][6][7] Extensive research has revealed that CFI-400945 exerts a unique bimodal effect on centriole number that is strictly dependent on its concentration.[8][9][10] At low concentrations, it paradoxically promotes centriole overduplication, whereas high concentrations block centriole duplication entirely.[6][9][10] Understanding this dual activity is critical for its rational application in both preclinical research and clinical settings. This guide provides a detailed examination of this phenomenon.
Mechanism of Action and the Bimodal Effect
The primary mechanism of CFI-400945 involves direct inhibition of PLK4's kinase activity. However, the downstream cellular consequences are biphasic.
The Role of PLK4 Self-Regulation
PLK4's stability is controlled by its own kinase activity through a process of trans-autophosphorylation. PLK4 homodimers phosphorylate each other, which targets the kinase for proteasomal degradation.[9] This self-regulating feedback loop maintains physiological levels of PLK4 to ensure precisely one round of centriole duplication per cell cycle.
Low-Concentration Effect: Centriole Overduplication
At low nanomolar concentrations, CFI-400945 partially inhibits PLK4. This level of inhibition is insufficient to block the phosphorylation of PLK4's downstream substrates but is enough to prevent the trans-autophosphorylation required for its degradation.[6][10] This leads to the formation of stabilized, active PLK4 heterodimers (one inhibited monomer, one active monomer).[9] The resulting accumulation of active PLK4 overrides the normal controls on centriole synthesis, leading to the formation of multiple procentrioles around a single parental centriole, a state known as centriole overduplication or centrosome amplification.[9][10] This amplification causes mitotic defects, such as multipolar spindles, leading to mitotic catastrophe and cell death.[10][11]
High-Concentration Effect: Blockade of Centriole Duplication
At higher concentrations, CFI-400945 achieves complete inhibition of PLK4's kinase activity.[9][10] This prevents the phosphorylation of all its substrates, thereby completely blocking the initiation of centriole duplication.[10] The absence of new centrioles leads to mitotic arrest, the formation of polyploid cells, and ultimately, apoptosis.[6][8][10]
Off-Target Profile
While highly selective for PLK4, CFI-400945 can inhibit other kinases at higher concentrations. Notably, it inhibits Aurora B Kinase (AURKB) with an IC50 of 98 nM.[8] It also shows some activity against TRKA, TRKB, and Tie2/TEK.[5] This off-target activity, particularly against Aurora B, may contribute to the observed cytokinesis failure and polyploidy at higher dose ranges.[5]
Signaling Pathways and Visualizations
The bimodal effect of CFI-400945 is best understood by visualizing its impact on the PLK4 signaling pathway.
Caption: Bimodal concentration-dependent effect of CFI-400945 on PLK4 signaling.
Interacting Signaling Pathways
PLK4 function is intertwined with other critical cancer-related pathways. Its inhibition or overexpression can have cascading effects:
-
p53 Pathway: p53 can transcriptionally repress PLK4.[1] The cellular response to PLK4 inhibition is sometimes, but not always, dependent on p53 status.[8]
-
Wnt/β-catenin Pathway: In colorectal cancer, PLK4 overexpression has been shown to activate the Wnt/β-catenin pathway, promoting proliferation and invasion.[3][4]
-
PI3K/Akt Pathway: PLK4 may promote epithelial-mesenchymal transition (EMT) through the activation of the PI3K/Akt signaling pathway.[4]
-
Hippo/YAP Pathway: CFI-400945 may activate Hippo/YAP signaling to control cancer growth in certain lymphomas.[12]
Quantitative Data Summary
The following tables summarize key quantitative data for CFI-400945 from preclinical studies.
Table 1: Kinase Inhibitory Activity
| Target Kinase | Assay Type | Value | Unit | Reference |
| PLK4 | Cell-free (IC50) | 2.8 | nM | [5][6][8] |
| PLK4 | Cell-free (Ki) | 0.26 | nM | [5][8] |
| PLK4 | Cellular Autophosphorylation (EC50) | 12.3 | nM | [13] |
| Aurora B (AURKB) | Cell-free (IC50) | 98 | nM | [8] |
| Aurora A (AURKA) | Cellular (EC50) | 510 | nM | [13] |
| TRKA | Cellular (EC50) | 84 | nM | [13] |
| TRKB | Cellular (EC50) | 88 | nM | [13] |
| Tie2/TEK | Cellular (EC50) | 117 | nM | [13] |
| PLK1, PLK2, PLK3 | Cell-free (IC50) | >50,000 | nM | [5] |
Table 2: In Vitro Growth Inhibition in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 Value | Unit | Reference |
| HCT116 | Colon | 4 | nM | [5] |
| MDA-MB-468 | Breast (PTEN-deficient) | 14 | nM | [13] |
| MDA-MB-231 | Breast | 20-50 (peak effect) | nM | [10] |
| A549 | Lung | 20-50 (peak effect) | nM | [10] |
| Various Breast Lines | Breast | 14 - 165 | nM | [13] |
| LY1, LY8, LY3 | DLBCL | ~20 (apoptosis induction) | nM | [12] |
Table 3: In Vivo Oral Dosing in Xenograft Models
| Model | Cancer Type | Dose | Regimen | Outcome | Reference |
| CD1 Nude Mice | Colon (HCT116) | 10 | mg/kg | Tumor growth inhibition | [5] |
| Mouse Model | Lung | 7.5 | mg/kg | Greatest tumor suppression | [10] |
| Mouse Model | Breast | 7.5 - 9.5 | mg/kg | MTD (Maximum Tolerated Dose) | [13] |
Detailed Experimental Protocols
The following are representative protocols for assays used to characterize the bimodal effect of CFI-400945.
Protocol: Cell Viability Sulforhodamine B (SRB) Assay
This protocol is adapted from methodologies used to assess the growth-inhibitory effects of CFI-400945.[5]
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-468, HCT116) into 96-well plates at a density of 2,500-6,000 cells per well in 80 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of CFI-400945 in 100% DMSO. Perform serial dilutions in complete medium to create a range of treatment concentrations (e.g., 50 nM to 250 µM).
-
Treatment: Add 20 µL of the diluted compound to the appropriate wells to achieve final concentrations ranging from 10 nM to 50 µM. Include a vehicle control (DMSO-containing medium).
-
Incubation: Incubate the plates for 5 days at 37°C and 5% CO2.
-
Cell Fixation: Gently remove the culture medium. Add 50 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 30-60 minutes.
-
Washing: Wash plates five times with slow-running tap water and allow to air-dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% (v/v) acetic acid to each well. Incubate at room temperature for 30 minutes.
-
Destaining: Wash plates four times with 1% acetic acid to remove unbound dye and allow to air-dry.
-
Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound SRB.
-
Measurement: Read the absorbance at 570 nm on a microplate reader. Calculate the percentage of growth inhibition relative to the vehicle control.
Protocol: Immunofluorescence for Centrosome Analysis
-
Cell Culture: Grow cells (e.g., U2OS) on sterile glass coverslips in a 12-well plate.
-
Treatment: Treat cells with a range of CFI-400945 concentrations (e.g., 10 nM, 50 nM, 200 nM) and a vehicle control for 24-48 hours.
-
Fixation: Wash cells with PBS, then fix with ice-cold methanol for 10 minutes at -20°C.
-
Permeabilization & Blocking: Wash with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. Block with 3% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against a centrosomal marker (e.g., anti-γ-tubulin or anti-pericentrin) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.
-
Mounting: Wash three times with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Imaging: Acquire images using a fluorescence or confocal microscope. Quantify the number of centrosomes (γ-tubulin foci) per cell to determine rates of overduplication or duplication failure.
References
- 1. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. High PLK4 expression promotes tumor progression and induces epithelial-mesenchymal transition by regulating the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CFI-400945 | PLK inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. apexbt.com [apexbt.com]
Preclinical Profile of CFI-400945: A Potent PLK4 Inhibitor for Solid Tumor Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
CFI-400945 is a first-in-class, orally bioavailable, and highly potent small molecule inhibitor of Polo-like Kinase 4 (PLK4). As a master regulator of centriole duplication, PLK4 represents a compelling therapeutic target in oncology. Aberrant PLK4 expression is a feature of numerous malignancies and is associated with chromosomal instability and tumorigenesis. Preclinical investigations have demonstrated that CFI-400945 selectively targets PLK4, leading to mitotic defects, cell cycle arrest, and apoptosis in a range of cancer cell lines. Notably, CFI-400945 has shown significant single-agent anti-tumor activity in various solid tumor xenograft models, including those for breast, pancreatic, and colon cancer. This technical guide provides a comprehensive overview of the preclinical data for CFI-400945, detailing its in vitro and in vivo pharmacology, mechanism of action, and associated experimental protocols.
Introduction
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a pivotal role in the regulation of centriole duplication, a process essential for the formation of a bipolar mitotic spindle and the faithful segregation of chromosomes during cell division.[1] Overexpression of PLK4 has been observed in a variety of solid tumors and is often correlated with aneuploidy and poor patient prognosis.[2] This has positioned PLK4 as an attractive target for anticancer drug development.
CFI-400945 is a novel, ATP-competitive inhibitor of PLK4 that has demonstrated significant preclinical anti-tumor efficacy.[1] Its mechanism of action is centered on the disruption of centriole duplication, leading to mitotic catastrophe and subsequent cancer cell death.[3][4] This document serves as a technical resource, summarizing the key preclinical findings for CFI-400945 and providing detailed methodologies for the core experiments cited.
In Vitro Pharmacology
Kinase Inhibition Profile
CFI-400945 is a highly potent inhibitor of PLK4 with a Ki of 0.26 nM and an IC50 of 2.8 nM in cell-free assays.[3] While selective for PLK4 over other PLK family members (PLK1-3), it does exhibit activity against a limited number of other kinases at higher concentrations.[3]
| Target Kinase | IC50 (nM) | Ki (nM) |
| PLK4 | 2.8 | 0.26 |
| AURKB | 70.7 | - |
| TRKA | - | - |
| TRKB | - | - |
| Tie2/TEK | - | - |
| ABL | <100 | - |
| BMX | <100 | - |
| FGFR1 | <100 | - |
| FGFR2 | <100 | - |
| ROS | <100 | - |
| PLK1 | >50,000 | - |
| PLK2 | >50,000 | - |
| PLK3 | >50,000 | - |
| Data compiled from multiple sources.[3] |
Anti-proliferative Activity in Cancer Cell Lines
CFI-400945 has demonstrated potent anti-proliferative activity across a range of solid tumor cell lines, with particular sensitivity observed in breast cancer cell lines.
| Cell Line | Cancer Type | GI50 (nM) |
| MDA-MB-468 | Triple-Negative Breast Cancer | 14 |
| Cal-51 | Breast Cancer | 29 |
| HCC1954 | Breast Cancer | 39 |
| BT-20 | Breast Cancer | 45 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 110 |
| SKBr-3 | Breast Cancer | 143 |
| MCF-7 | Breast Cancer | 165 |
| Data represents the concentration required for 50% growth inhibition. |
In Vivo Pharmacology
Efficacy in Solid Tumor Xenograft Models
Oral administration of CFI-400945 has been shown to be well-tolerated and results in significant tumor growth inhibition in various patient-derived and cell line-derived xenograft models of solid tumors.[3][5] Enhanced anti-tumor activity has been noted in tumors with PTEN deficiency.[6]
| Tumor Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (TGI) | Notes |
| Pancreatic Cancer PDX (OCIP28, OCIP51, OCIP110) | Pancreatic Cancer | 21 days | Significant reduction in tumor growth | Increased survival in responsive models.[5] |
| HCT116 | Colon Cancer | Intermittent oral dosing | Effective inhibitor of tumor growth | Well-tolerated.[3] |
| AT/RT Orthotopic Xenograft | Atypical Teratoid Rhabdoid Tumor | 7.5 mg/kg for 20 days | Significant inhibition of tumor growth | Decreased luminescence compared to control. |
| MDA-MB-468 | Triple-Negative Breast Cancer | Not specified | Inhibition of tumor growth | Via dysregulated mitosis and apoptosis.[4] |
Pharmacokinetics
Following oral administration in mice, CFI-400945 is rapidly absorbed, with plasma concentrations reaching levels sufficient for PLK4 inhibition.[3]
| Parameter | Value |
| Cmax (3.75-104 mg/kg) | 0.25-11.68 µg/mL |
| Sustained Plasma Levels | Above EC50 for PLK4 autophosphorylation and GI50 for 24 hr |
| Data from murine models.[3] |
Mechanism of Action and Signaling Pathways
CFI-400945 exerts its anti-tumor effects primarily through the inhibition of PLK4, a key regulator of centriole duplication. This inhibition leads to a cascade of events culminating in mitotic catastrophe and cell death.
The inhibition of PLK4 by CFI-400945 disrupts the precise regulation of centriole duplication. This leads to aberrant mitotic spindle formation, resulting in chromosome mis-segregation and aneuploidy. These mitotic defects trigger cell cycle arrest and ultimately lead to apoptotic cell death in cancer cells.
Experimental Protocols
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is designed to measure the affinity of inhibitors for a kinase target.
-
Reagent Preparation :
-
Prepare a 4X solution of the test compound (e.g., CFI-400945) by serial dilution in kinase buffer.
-
Prepare a 2X kinase/antibody mixture containing the PLK4 kinase and a Europium-labeled anti-tag antibody.
-
Prepare a 4X tracer solution (Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor).
-
-
Assay Procedure :
-
In a 384-well plate, add 4 µL of the 4X test compound solution to the appropriate wells.
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Add 4 µL of the 4X tracer solution to all wells.
-
Incubate the plate at room temperature for 1 hour.
-
-
Data Acquisition and Analysis :
-
Read the plate using a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Measure the emission at 665 nm (acceptor) and 615 nm (donor).
-
Calculate the emission ratio (665 nm / 615 nm).
-
The IC50 value is determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This assay is used to determine the effect of a compound on cell proliferation.
-
Cell Seeding :
-
Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment :
-
Treat the cells with a serial dilution of CFI-400945 for a specified period (e.g., 5 days).
-
-
Cell Fixation and Staining :
-
After the incubation period, gently remove the culture medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
-
Solubilization and Absorbance Reading :
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound SRB with 10 mM Tris base solution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of growth inhibition relative to untreated control cells.
-
Determine the GI50 value by plotting the percentage of growth inhibition against the logarithm of the compound concentration.
-
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of CFI-400945 in a subcutaneous xenograft model.
-
Cell Implantation :
-
Harvest cancer cells (e.g., MDA-MB-468 or HCT116) from culture and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization :
-
Monitor tumor growth by measuring tumor volume with calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration :
-
Administer CFI-400945 orally to the treatment group according to the specified dosing schedule (e.g., daily or intermittently).
-
Administer the vehicle control to the control group.
-
-
Monitoring and Endpoint :
-
Measure tumor volumes and body weights regularly throughout the study.
-
The study endpoint may be a predetermined tumor volume, a specific time point, or when the control tumors reach a certain size.
-
-
Data Analysis :
-
Calculate the tumor growth inhibition (TGI) percentage for the treated group compared to the control group.
-
Analyze survival data using Kaplan-Meier curves.
-
Preclinical Evaluation Workflow
The preclinical assessment of CFI-400945 follows a logical progression from in vitro characterization to in vivo efficacy studies.
Conclusion
The preclinical data for CFI-400945 strongly support its development as a novel therapeutic agent for the treatment of solid tumors. Its high potency and selectivity for PLK4, coupled with its oral bioavailability and significant in vivo efficacy, make it a promising candidate for further clinical investigation. The observed sensitivity of PTEN-deficient tumors suggests a potential biomarker-driven approach for patient selection. The detailed protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals interested in the continued exploration of CFI-400945 and the broader field of PLK4 inhibition in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. PLK4 as a potential target to enhance radiosensitivity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CFI-400945 | PLK inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. MDA-MB-468 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application (cfi-400945)
Application Notes and Protocols for CFI-400945 in In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction:
CFI-400945 is a potent and selective, orally active inhibitor of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication.[1][2][3] Its mechanism of action involves the disruption of normal centriole formation, leading to mitotic defects, cell cycle arrest, and ultimately, apoptosis in cancer cells.[4][5] These characteristics make CFI-400945 a compound of significant interest in oncology research and drug development. These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of CFI-400945 in cancer cell lines.
Mechanism of Action:
CFI-400945 is an ATP-competitive inhibitor of PLK4 with a high degree of selectivity over other PLK family members.[2][6] Inhibition of PLK4 by CFI-400945 disrupts the tightly regulated process of centriole duplication. At low concentrations, CFI-400945 can lead to centriole overduplication, while at higher concentrations, it completely blocks centriole duplication.[5][7] Both scenarios result in aberrant centrosome numbers, leading to mitotic catastrophe and cell death.[5] Additionally, CFI-400945 has been shown to have some activity against other kinases such as Aurora B (AURKB), which may contribute to its overall anti-cancer effects by inducing cytokinesis failure and polyploidy.[1][7]
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of CFI-400945
| Target | Assay Type | IC50 / Ki Value | Reference |
| PLK4 | In vitro kinase assay | IC50: 2.8 ± 1.4 nM | [2] |
| PLK4 | In vitro kinase assay | Ki: 0.26 ± 0.1 nM | [1][8] |
| PLK1 | In vitro kinase assay | > 50 µM | [1][9] |
| PLK2 | In vitro kinase assay | > 50 µM | [3][10] |
| PLK3 | In vitro kinase assay | > 50 µM | [1][3][10] |
| AURKA | Cellular assay | EC50: 510 nM | [3][8] |
| AURKB | Cellular assay | EC50: 102 nM | [3][8] |
| TRKA | Cellular assay | EC50: 84 nM | [3][8] |
| TRKB | Cellular assay | EC50: 88 nM | [3][8] |
| Tie2/TEK | Cellular assay | EC50: 117 nM | [3][8] |
Table 2: Growth Inhibition (GI50) of CFI-400945 in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 | Incubation Time | Reference |
| HCT116 | Colon Cancer | 4 nM | 5 days | [1] |
| HCC1954 | Breast Cancer | Not specified | 5 days | [1] |
| A549 | Non-Small Cell Lung Cancer | 23 nM | Not specified | [11] |
| H460 | Non-Small Cell Lung Cancer | 24 nM | Not specified | [11] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | Not specified | [12] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Not specified | Not specified | [12] |
| Panel of Breast Cancer Cell Lines | Breast Cancer | 14-165 nM | Not specified | [3] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (SRB Assay)
This protocol is adapted from a method used to determine the growth inhibition of HCT116 cells.[1]
1. Cell Seeding:
- Plate cells in 96-well plates at an appropriate density to ensure exponential growth for the duration of the experiment.
- Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Preparation and Treatment:
- Prepare a 10 mM stock solution of CFI-400945 in DMSO.[9]
- Perform serial dilutions of the stock solution in cell culture medium to achieve final concentrations ranging from 10 nM to 50 µM.[9]
- Remove the overnight culture medium from the cells and add 100 µL of the medium containing the desired concentrations of CFI-400945. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
3. Incubation:
- Incubate the plates for 5 days at 37°C and 5% CO2.[1]
4. Cell Fixation:
- After the incubation period, gently remove the culture medium.
- Add 50 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 30 minutes to fix the cells.[9]
5. Staining:
- Wash the plates five times with water and allow them to air-dry.[9]
- Add 50 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% (v/v) acetic acid to each well and incubate at room temperature for 30 minutes.[9]
6. Washing and Solubilization:
- Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air-dry.[9]
- Add 100 µL of 10 mM Tris base (pH 10.5) to each well to solubilize the bound SRB.[9]
7. Data Acquisition:
- Read the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of relative inhibition of cell viability compared to the vehicle control and determine the GI50 value.
Protocol 2: Apoptosis Assay (Flow Cytometry)
This protocol is based on findings that CFI-400945 induces apoptosis in various cancer cell lines.[6][13]
1. Cell Seeding and Treatment:
- Seed cells in 6-well plates and allow them to attach overnight.
- Treat the cells with increasing concentrations of CFI-400945 (e.g., 20 nM and higher) for 48 hours.[13] Include a vehicle control.
2. Cell Harvesting:
- Harvest both adherent and floating cells by trypsinization and centrifugation.
- Wash the cell pellet with ice-cold PBS.
3. Staining:
- Resuspend the cells in 1X Annexin V binding buffer.
- Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
- Incubate in the dark at room temperature for 15 minutes.
4. Data Acquisition:
- Analyze the stained cells by flow cytometry.
- Quantify the percentage of apoptotic cells (Annexin V positive) in each treatment group.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is designed to assess the effect of CFI-400945 on cell cycle distribution, as it is known to cause G2/M arrest and polyploidy.[5][6]
1. Cell Seeding and Treatment:
- Seed cells in 6-well plates and allow them to attach overnight.
- Treat cells with CFI-400945 at various concentrations for a specified time (e.g., 24 or 48 hours).[14]
2. Cell Harvesting and Fixation:
- Harvest cells by trypsinization and wash with PBS.
- Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
- Incubate at -20°C for at least 2 hours.
3. Staining:
- Centrifuge the fixed cells and wash with PBS to remove the ethanol.
- Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
- Incubate in the dark at room temperature for 30 minutes.
4. Data Acquisition:
- Analyze the stained cells by flow cytometry.
- Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases, as well as the presence of a polyploid (>4N) population.[5]
Visualizations
References
- 1. CFI-400945 | PLK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. apexbt.com [apexbt.com]
- 4. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 5. pnas.org [pnas.org]
- 6. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probe CFI-400945 | Chemical Probes Portal [chemicalprobes.org]
- 9. CFI-400945 Datasheet [selleckchem.com]
- 10. CFI-400945 | TargetMol [targetmol.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Investigation of effects of CFI-400945 and ionizing radiation on DNA damage response in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CFI-400945 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosage and administration of CFI-400945, a selective inhibitor of Polo-like kinase 4 (PLK4), in mouse xenograft models. The protocols are based on findings from various preclinical studies and are intended to guide researchers in designing their own in vivo experiments.
CFI-400945 is an orally active small molecule that has demonstrated potent antitumor activity in a range of cancer models.[1] It functions by disrupting centriole duplication, a process orchestrated by PLK4, leading to mitotic errors and subsequent cell death, particularly in aneuploid cancer cells.[2]
Mechanism of Action: PLK4 Inhibition
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as a master regulator of centriole duplication during the cell cycle.[3][4] Dysregulation of PLK4 can lead to an abnormal number of centrosomes, which is a common feature of cancer cells and contributes to genomic instability.[2] CFI-400945 selectively inhibits PLK4, leading to defects in mitosis and ultimately, apoptosis of cancer cells.[5]
Below is a diagram illustrating the central role of PLK4 in centriole duplication and how its inhibition by CFI-400945 disrupts this process, leading to anti-tumor effects.
Recommended Dosage in Mouse Xenograft Models
The optimal dosage of CFI-400945 can vary depending on the tumor type, the specific cell line, and the mouse strain used. The following table summarizes dosages that have been reported to be effective and well-tolerated in various preclinical xenograft studies. Administration is typically performed via oral gavage.
| Cancer Type | Cell Line / Model | Mouse Strain | Dosage | Dosing Schedule | Reference |
| Lung Cancer | 393P (murine) | Syngeneic | 3 mg/kg and 7.5 mg/kg | Once daily for 3 weeks | [6] |
| Pancreatic Cancer | Patient-Derived Xenografts (PDX) | SCID | 7.5 mg/kg | Daily for 21 days | [7] |
| Pancreatic Cancer | Patient-Derived Xenografts (PDX) | NOD/SCID | 52 mg/kg | Single dose | |
| Breast Cancer | Not Specified | Athymic CD1 nude | 10 mg/kg | Not Specified | [1] |
| Uterine Leiomyosarcoma | SK-UT-1 | Balb/c nude | 5 mg/kg and 7.5 mg/kg | Not Specified | [8] |
| Rhabdoid Tumors | BT-12 (orthotopic) | Not Specified | 7.5 mg/kg | Daily for 20 days | [9] |
| Acute Myeloid Leukemia | MV4-11 | SCID | 7.5 mg/kg | Once daily | [10] |
| Acute Myeloid Leukemia | MV4-11 | SCID | 13.5 mg/kg | 2 days on / 5 days off | [10] |
Experimental Protocols
Below are detailed protocols for establishing and treating mouse xenograft models with CFI-400945, based on methodologies from published research.
Protocol 1: Subcutaneous Xenograft Model
This protocol is suitable for most solid tumor cell lines.
-
Animal Models: Athymic nude, SCID, or NOD/SCID mice are commonly used, typically 6-8 weeks old.
-
Cell Preparation:
-
Culture cancer cells in appropriate media until they reach approximately 80% confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1x10^6 to 1x10^7 cells per 100 µL.
-
-
Tumor Implantation:
-
Anesthetize the mouse.
-
Inject the cell suspension subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment:
-
When tumors reach a palpable size (e.g., ~5 mm in diameter or a volume of 100-200 mm³), randomize mice into treatment and control groups.
-
Prepare CFI-400945 in a suitable vehicle (e.g., saline).
-
Administer CFI-400945 or vehicle control via oral gavage according to the desired dosing schedule.
-
-
Endpoint Analysis:
-
Continue to monitor tumor volume and mouse body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
For survival studies, monitor mice until a humane endpoint is reached.
-
Protocol 2: Orthotopic Xenograft Model (Example: Pancreatic Cancer)
This protocol is for creating a more clinically relevant tumor microenvironment.
-
Animal Models: SCID or other immunocompromised mice are required.
-
Tumor Material: Use patient-derived xenograft (PDX) tissue or cultured cancer cells.
-
Surgical Procedure:
-
Anesthetize the mouse.
-
Make a small incision in the abdomen to expose the pancreas.
-
Implant a small piece of PDX tissue or inject a cell suspension into the pancreas.
-
Suture the incision.
-
-
Treatment and Monitoring:
-
Allow time for the tumor to establish.
-
Initiate treatment with CFI-400945 as described in the subcutaneous protocol.
-
Monitor the general health and weight of the mice. Tumor growth may be monitored using imaging techniques (e.g., bioluminescence if using luciferase-expressing cells) or by monitoring for clinical signs.
-
-
Endpoint Analysis:
-
The primary endpoint is often survival.
-
At the time of euthanasia, the primary tumor and any metastases can be collected for analysis.
-
Important Considerations
-
Vehicle Selection: The choice of vehicle for oral gavage is critical. While saline is mentioned, other vehicles may be necessary depending on the formulation of CFI-400945. It is important to ensure the vehicle is non-toxic and does not interfere with the drug's activity.
-
Tolerability: While CFI-400945 is generally well-tolerated at efficacious doses, it is essential to monitor mice for signs of toxicity, such as weight loss, lethargy, or ruffled fur.[7][8]
-
Pharmacodynamics: To confirm target engagement, researchers can analyze tumor tissue for biomarkers of PLK4 inhibition, such as an increase in cells with aberrant mitoses or changes in the phosphorylation status of PLK4 substrates.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
These application notes and protocols provide a starting point for in vivo studies with CFI-400945. Researchers should optimize these protocols for their specific experimental needs and models.
References
- 1. CFI-400945 | PLK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. pnas.org [pnas.org]
- 3. Polo-like kinase 4 controls centriole duplication but does not directly regulate cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PLK4: A Key Regulator of Centriole Duplication and Cell Division [learn.mapmygenome.in]
- 5. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of CFI-400945 in Triple-Negative Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) represents a particularly aggressive subtype of breast cancer, characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined molecular targets makes it challenging to treat with conventional targeted therapies. CFI-400945 is a potent and selective inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication. Inhibition of PLK4 by CFI-400945 disrupts normal cell division, leading to mitotic errors, aneuploidy, and ultimately, cancer cell death.[1] Recent studies have highlighted the potential of CFI-400945 as a therapeutic agent in TNBC, particularly in combination with radiotherapy, where it has been shown to have synergistic anti-cancer effects.[2][3][4]
These application notes provide a comprehensive overview of the use of CFI-400945 in TNBC cell lines, including quantitative data on its efficacy, detailed protocols for key experiments, and visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative effects of CFI-400945 on TNBC cell lines, both as a single agent and in combination with radiation.
Table 1: IC50 Values of CFI-400945 in TNBC Cell Lines
While specific IC50 values for single-agent CFI-400945 in the commonly used TNBC cell lines (MDA-MB-231, MDA-MB-468, SUM159) are not consistently reported across the literature, studies indicate that effective concentrations for inducing anti-proliferative effects are in the low nanomolar range. For experimental purposes, concentrations are often optimized for specific assays and cell lines. For instance, in combination studies with radiation, concentrations of 10 nM for MDA-MB-231 and 10 nM for MDA-MB-468 have been effectively used.[5]
Table 2: Synergistic Effects of CFI-400945 with Radiation in TNBC Cell Lines
| Cell Line | Treatment | % Decrease in Colony Formation (Compared to Control) | Fold Decrease (Compared to Single Agent) |
| MDA-MB-468 | CFI-400945 + Radiation | 91.0 ± 5.6% | 5.5-fold (vs. CFI-400945 alone), 8.3-fold (vs. Radiation alone)[1] |
| MDA-MB-231 | CFI-400945 (10 nM) + Radiation (2 Gy) | Synergistic reduction observed | Greatest synergy observed at this combination[6] |
| SUM159 | CFI-400945 + Radiation | Significant combinatorial effects observed | Data not quantified in the same manner |
Experimental Protocols
Detailed methodologies for key experiments investigating the effects of CFI-400945 in TNBC cell lines are provided below.
Cell Culture
-
Cell Lines: Human triple-negative breast cancer cell lines MDA-MB-231, MDA-MB-468, and SUM159.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells.
-
Procedure:
-
Harvest and prepare a single-cell suspension of TNBC cells.
-
Seed a low density of cells (e.g., 200 cells/well) into 6-well plates.[7]
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of CFI-400945 and/or radiation.
-
Incubate for 10-14 days, allowing colonies to form. The medium should be replaced every 3 days.[8]
-
Fix the colonies with a solution of 1% crystal violet in 35% ethanol for 40 minutes.[8]
-
Wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically containing >50 cells) manually or using imaging software.
-
Western Blotting
This technique is used to detect and quantify specific proteins involved in the cellular response to CFI-400945.
-
Target Proteins:
-
PLK4: To confirm target engagement.
-
γ-H2AX: A marker of DNA double-strand breaks.
-
Ku70 and Rad51: Key proteins in the Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR) DNA repair pathways, respectively.[2]
-
-
Procedure:
-
Treat TNBC cells with CFI-400945 and/or radiation for the desired time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on a 4-12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., rabbit anti-γ-H2AX, mouse anti-Ku70, rabbit anti-Rad51) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize protein levels to a loading control such as β-actin or GAPDH.
-
Immunofluorescence
This method is used to visualize the subcellular localization of proteins, particularly for assessing centriole number.
-
Target Proteins:
-
γ-tubulin or Centrin: Markers for centrosomes/centrioles.
-
-
Procedure:
-
Seed TNBC cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Treat cells with CFI-400945 as required.
-
Fix the cells with cold methanol for 10 minutes at -20°C.[9]
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with primary antibodies (e.g., mouse anti-γ-tubulin) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Cell Cycle Analysis
This assay is used to determine the distribution of cells in the different phases of the cell cycle.
-
Procedure:
-
Treat TNBC cells with CFI-400945 for the desired duration.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.[10]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[10]
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: CFI-400945 signaling pathway in TNBC cells.
Caption: CFI-400945 and radiation effect on DNA repair.
Caption: General experimental workflow for CFI-400945 studies.
References
- 1. PLK4 as a potential target to enhance radiosensitivity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of effects of CFI-400945 and ionizing radiation on DNA damage response in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer effects of radiation therapy combined with Polo-Like Kinase 4 (PLK4) inhibitor CFI-400945 in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. Anticancer effects of radiation therapy combined with Polo-Like Kinase 4 (PLK4) inhibitor CFI-400945 in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Colony formation assay [bio-protocol.org]
- 8. Co-targeting triple-negative breast cancer cells and endothelial cells by metronomic chemotherapy inhibits cell regrowth and migration via downregulation of the FAK/VEGFR2/VEGF axis and autophagy/apoptosis activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for Combined CFI-400945 and Radiation Therapy
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the preclinical rationale and experimental protocols for the combination of CFI-400945, a first-in-class Polo-like kinase 4 (PLK4) inhibitor, with radiation therapy. The information presented is collated from published preclinical studies and is intended to guide further research and development of this promising anti-cancer strategy.
Introduction
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a crucial role in centriole duplication, a fundamental process for maintaining genomic stability during cell division.[1][2] Overexpression of PLK4 has been observed in various malignancies, including non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC), making it an attractive therapeutic target.[1][2][3]
CFI-400945 is a potent and selective, orally available inhibitor of PLK4.[1][4][5] By disrupting the mitotic machinery, CFI-400945 has been shown to induce mitotic defects, cell cycle arrest, and ultimately, cell death in cancer cells.[4][6] Preclinical studies have demonstrated that combining CFI-400945 with radiation therapy results in a synergistic anti-cancer effect, enhancing the radiosensitivity of tumor cells.[1][2][7][8] This combination leads to increased G2/M cell-cycle arrest, potentiation of centrosome amplification, and cell death via mitotic catastrophe.[1][2][9][10]
These application notes provide a summary of the key preclinical findings and detailed protocols for investigating the combination of CFI-400945 and radiation therapy in vitro and in vivo.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the combination of CFI-400945 and radiation therapy.
Table 1: In Vitro Efficacy of CFI-400945 and Radiation Combination
| Cell Line | Cancer Type | CFI-400945 Concentration | Radiation Dose | Key Findings | Reference(s) |
| H460 | NSCLC | 10 nM | Various | Dose Enhancement Factor (DEF): 1.60 | [9] |
| A549 | NSCLC | 10 nM | Various | Dose Enhancement Factor (DEF): 1.31 | [9] |
| MDA-MB-231 | TNBC | Not specified | Not specified | Synergistic anti-cancer effect | [7][8] |
| MDA-MB-468 | TNBC | Not specified | Not specified | Significant decrease in colony formation with combination | [3] |
| SUM159 | TNBC | Not specified | Not specified | Significant decrease in colony formation with combination | [3] |
Table 2: In Vivo Efficacy of CFI-400945 and Radiation Combination
| Xenograft Model | Cancer Type | CFI-400945 Dose | Radiation Dose | Key Findings | Reference(s) |
| MDA-MB-231 | TNBC | 7.5 mg/kg daily | 8 Gy single dose | Significant increase in survival to tumor endpoint | [8] |
| NSCLC Xenografts | NSCLC | Not specified | Not specified | Enhanced radiation-induced tumor growth delay | [1][2] |
Signaling Pathway and Mechanism of Action
The combination of CFI-400945 and radiation therapy leverages a multi-pronged attack on cancer cell division and survival.
Caption: Synergistic mechanism of CFI-400945 and radiation.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the combination of CFI-400945 and radiation therapy.
In Vitro Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, providing a measure of cytotoxicity.
Caption: Workflow for clonogenic survival assay.
Protocol:
-
Cell Seeding: Plate cells (e.g., H460, A549) in 6-well plates at a density determined to yield 50-100 colonies per well in the untreated control.
-
Drug Treatment: After 24 hours, treat cells with the desired concentration of CFI-400945 (e.g., 10 nM) or vehicle control for 48 hours.[9]
-
Irradiation: Following drug incubation, irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated irradiator.
-
Colony Formation: Replace the medium with fresh, drug-free medium and incubate the plates for 10-14 days until visible colonies are formed.
-
Staining and Counting: Fix the colonies with methanol and stain with 0.5% crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group. The Dose Enhancement Factor (DEF) can be calculated as the ratio of radiation doses required to produce the same level of cell killing in the absence and presence of the drug.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Treatment: Treat cells with CFI-400945 and/or radiation as described in the clonogenic assay protocol.
-
Cell Harvest: At specified time points post-treatment (e.g., 48 and 72 hours), harvest the cells by trypsinization.[10]
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases. The appearance of a population with >4N DNA content is indicative of polyploidy.[9][10]
Immunofluorescence for Mitotic Catastrophe
This technique is used to visualize and quantify cells undergoing mitotic catastrophe, characterized by the presence of multiple micronuclei or a lobulated nuclear morphology.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with CFI-400945 and/or radiation.
-
Fixation and Permeabilization: At the desired time point, fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against a nuclear marker (e.g., Lamin A/C) or a marker for centrosomes (e.g., γ-tubulin or centrin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody.
-
DNA Staining: Counterstain the nuclei with a DNA dye such as DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.
-
Quantification: Quantify the percentage of cells exhibiting abnormal nuclear morphology (mitotic catastrophe) or an abnormal number of centrosomes.[1][11]
Conclusion
The combination of the PLK4 inhibitor CFI-400945 with radiation therapy presents a compelling strategy for enhancing anti-cancer efficacy. The preclinical data strongly suggest a synergistic interaction, leading to increased tumor cell killing. The protocols outlined in these application notes provide a framework for further investigation into the mechanisms of this combination and for the evaluation of its therapeutic potential in various cancer models. Further preclinical and clinical studies are warranted to fully characterize the molecular mechanisms and clinical applications of this promising combination therapy.[7][8]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PLK4 Inhibition as a Strategy to Enhance Non-Small Cell Lung Cancer Radiosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Anticancer effects of radiation therapy combined with Polo-Like Kinase 4 (PLK4) inhibitor CFI-400945 in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. uwo.scholaris.ca [uwo.scholaris.ca]
Application Notes and Protocols for CFI-400945 Treatment in Patient-Derived Organoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
CFI-400945 is a potent and selective inhibitor of Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a crucial role in centriole duplication during the cell cycle.[1][2] Overexpression of PLK4 is observed in various cancers and is associated with tumorigenesis and poor clinical outcomes.[3] CFI-400945 disrupts the normal cell cycle by inducing aberrant centriole duplication, leading to mitotic defects, aneuploidy, and ultimately, cancer cell death.[1][2] Patient-derived organoids (PDOs) have emerged as a powerful preclinical model, recapitulating the genetic and phenotypic heterogeneity of individual tumors.[4][5] This document provides detailed application notes and protocols for the utilization of CFI-400945 in patient-derived organoid models for cancer research and drug sensitivity screening.
Mechanism of Action of CFI-400945
CFI-400945 is an ATP-competitive inhibitor of PLK4.[3] Its mechanism of action is centered on the disruption of centriole duplication, a critical process for the formation of the mitotic spindle and proper chromosome segregation. Inhibition of PLK4 by CFI-400945 leads to either an overduplication or a complete lack of centrioles, depending on the concentration.[3] Both scenarios result in mitotic catastrophe, characterized by the formation of multipolar spindles and subsequent cell cycle arrest or apoptosis.[3]
Data Presentation: Efficacy of CFI-400945 in Patient-Derived Organoids and Cancer Cell Lines
The following tables summarize the quantitative data on the efficacy of CFI-400945 in various cancer models. While specific data for a wide range of patient-derived organoids is still emerging, the provided information from cell lines and initial organoid studies offers a strong basis for experimental design.
Table 1: IC50 Values of CFI-400945 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | 10 | [6] |
| SUM159 | Triple-Negative Breast Cancer | Not Specified | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified | [6] |
| Ewing's Sarcoma Cell Lines | Ewing's Sarcoma | 10-50 (effective concentration range) | [3] |
| Pancreatic Cancer Cell Lines | Pancreatic Cancer | Not Specified | [7] |
Table 2: Effects of CFI-400945 on Patient-Derived Xenografts (PDX) and Organoids (PDOs)
| Model | Cancer Type | Treatment Concentration/Dose | Effect | Reference |
| TNBC PDOs | Triple-Negative Breast Cancer | 10 nM | Increased anti-proliferative effect when combined with radiation | [6] |
| Pancreatic Cancer PDX | Pancreatic Cancer | 52 mg/kg | Reduced tumor growth and expression of Ki-67 | [7] |
| Breast Cancer PDX | Breast Cancer | Not Specified | Significant inhibition of tumor growth | [2] |
Experimental Protocols
Protocol 1: Establishment and Culture of Patient-Derived Organoids (PDOs)
This protocol outlines the general steps for establishing and maintaining PDO cultures from patient tumor tissue. Specific media compositions may need to be optimized for different tumor types.
Materials:
-
Fresh tumor tissue in collection medium (e.g., DMEM/F12 with antibiotics)
-
Digestion buffer (e.g., Collagenase/Hyaluronidase)
-
Basement membrane matrix (e.g., Matrigel®)
-
Organoid culture medium (specific to tumor type, often containing growth factors like EGF, Noggin, R-spondin)
-
Cell recovery solution
-
Phosphate-buffered saline (PBS)
-
6-well and 96-well culture plates
Procedure:
-
Tissue Digestion: Mince the tumor tissue into small fragments and incubate in digestion buffer at 37°C with agitation for 30-60 minutes.
-
Cell Isolation: Neutralize the digestion buffer and filter the cell suspension through a cell strainer to remove undigested tissue. Centrifuge the cell suspension to pellet the cells.
-
Embedding in Matrix: Resuspend the cell pellet in a basement membrane matrix on ice.
-
Plating: Dispense droplets of the cell-matrix suspension into the center of wells in a pre-warmed culture plate. Allow the matrix to solidify at 37°C.
-
Culture: Add the appropriate organoid culture medium to each well. Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.
-
Passaging: Once organoids are established and have grown to a sufficient size, they can be passaged by mechanically or enzymatically disrupting the organoids and re-plating them in a fresh matrix.
Protocol 2: CFI-400945 Treatment and Viability Assay in PDOs
This protocol describes how to treat established PDOs with CFI-400945 and assess their viability.
Materials:
-
Established PDO cultures in 96-well plates
-
CFI-400945 stock solution (in DMSO)
-
Organoid culture medium
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Plate reader
Procedure:
-
Plating for Assay: Plate PDOs in a 96-well plate as described in Protocol 1. Allow organoids to form and stabilize for 2-3 days.
-
Drug Preparation: Prepare a serial dilution of CFI-400945 in organoid culture medium. A starting concentration range of 1 nM to 10 µM is recommended based on cell line data. Include a vehicle control (DMSO) at the same final concentration as the highest CFI-400945 concentration.
-
Treatment: Carefully remove the existing medium from the organoid cultures and replace it with the medium containing the different concentrations of CFI-400945 or the vehicle control.
-
Incubation: Incubate the treated organoids for a predetermined period (e.g., 72 hours).
-
Viability Assessment:
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Normalize the luminescence readings of the treated wells to the vehicle control wells to determine the percentage of viability. Calculate the IC50 value using appropriate software.
Protocol 3: Immunofluorescence Staining of PDOs for Biomarker Analysis
This protocol allows for the visualization of protein expression and cellular changes within PDOs following CFI-400945 treatment.
Materials:
-
Treated and control PDOs cultured in chamber slides or on coverslips
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-Ki-67, anti-phospho-Histone H3)
-
Fluorescently labeled secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Fixation: Carefully remove the culture medium and fix the PDOs with 4% PFA for 20-30 minutes at room temperature.
-
Permeabilization: Wash the fixed organoids with PBS and then permeabilize with permeabilization buffer for 15-20 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the organoids with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 10-15 minutes.
-
Mounting and Imaging: Wash with PBS, mount the samples with mounting medium, and visualize using a confocal microscope.[8][9]
Mandatory Visualizations
Caption: Mechanism of action of CFI-400945 in disrupting the cell cycle.
Caption: Experimental workflow for CFI-400945 treatment in PDOs.
Caption: Simplified PLK4 signaling pathway in centriole duplication.
References
- 1. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patient‐derived organoids as a preclinical platform for precision medicine in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol Guide: Immunofluorescent Staining of Whole-Mount Organoids using Antibodies [sigmaaldrich.com]
- 9. Organoid Culture Immunofluorescence Staining Protocol | Bio-Techne [bio-techne.com]
Application Notes and Protocols: CFI-400945 In Vivo Administration and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
CFI-400945 is a first-in-class, orally bioavailable, and selective inhibitor of Polo-like kinase 4 (PLK4).[1][2][3] PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication, a process essential for proper mitosis and the maintenance of genomic integrity.[2][4][5] Aberrant expression of PLK4 has been observed in various cancers, making it a promising therapeutic target.[2][4] Preclinical studies have demonstrated that CFI-400945 exhibits potent antitumor activity in a range of cancer models, including breast, pancreatic, lung, and hematological malignancies.[3][6][7][8] These application notes provide a comprehensive overview of the in vivo administration and pharmacokinetic profile of CFI-400945, along with detailed experimental protocols to guide researchers in their preclinical studies.
Mechanism of Action
CFI-400945 functions as a potent and selective ATP-competitive inhibitor of PLK4.[3][9] Inhibition of PLK4 by CFI-400945 disrupts the normal process of centriole duplication, leading to mitotic defects, such as aberrant mitoses and cytokinesis failure.[1] This ultimately results in cell cycle arrest and apoptosis in cancer cells.[1][10] Interestingly, the effects of CFI-400945 can be bimodal, with lower concentrations potentially leading to centriole amplification and higher concentrations causing a suppression of centriole duplication.[3] While highly selective for PLK4, at higher concentrations, CFI-400945 has shown some activity against other kinases such as AURKB, TRKA, TRKB, and TEK.[1][11] The inhibition of AURKB may contribute to the observed cytokinesis defects and polyploidization.[11]
Signaling Pathway
Caption: Mechanism of action of CFI-400945.
In Vivo Administration and Pharmacokinetics
CFI-400945 is orally bioavailable and has demonstrated favorable pharmacokinetic properties in preclinical models and human clinical trials.[1]
Pharmacokinetic Parameters
The following tables summarize the pharmacokinetic parameters of CFI-400945 from preclinical and clinical studies.
Table 1: Preclinical Pharmacokinetics of CFI-400945 in Mice
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Half-life (h) | Animal Model | Reference |
| 3.75 - 104 | 0.25 - 11.68 | Not Specified | Not Specified | Mice | [11] |
Table 2: Clinical Pharmacokinetics of CFI-400945 in Humans (Advanced Solid Tumors)
| Dose (mg/day) | Cmax | Tmax (h) | Half-life (h) | Patient Population | Reference |
| 3 - 96 | Dose-dependent | 2 - 4 | ~9 | Advanced solid tumors | [12][13] |
Experimental Protocols
In Vivo Efficacy Studies in Xenograft Models
This protocol outlines a general procedure for evaluating the antitumor efficacy of CFI-400945 in mouse xenograft models.
Materials:
-
CFI-400945
-
Vehicle (e.g., water, saline)
-
Cancer cell line of interest (e.g., HCT116, MDA-MB-468)
-
Immunocompromised mice (e.g., athymic nude, SCID)
-
Calipers
-
Oral gavage needles
-
Standard animal housing and care facilities
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells under standard conditions.
-
Harvest and resuspend cells in an appropriate medium (e.g., PBS, Matrigel).
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., ~5mm in diameter), randomize the animals into treatment and control groups.[7]
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of CFI-400945 and dilute it to the desired concentration with the chosen vehicle.
-
Administer CFI-400945 or vehicle to the mice via oral gavage. Dosing regimens can vary, with daily administration being common.[7][14] Efficacious doses in mice have ranged from 3 mg/kg to 10 mg/kg.[11][14]
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).[14]
-
Monitor the overall health and behavior of the animals.
-
-
Endpoint and Analysis:
-
Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.[7][14]
-
At the end of the study, euthanize the animals and excise the tumors.
-
Measure the final tumor weight and perform further analyses as needed (e.g., histopathology, biomarker analysis).
-
Experimental Workflow
Caption: General workflow for in vivo efficacy studies.
Tolerability and Safety
In preclinical studies, oral administration of CFI-400945 was generally well-tolerated in various mouse strains and xenograft models.[1] The maximum tolerated dose (MTD) for once-daily oral administration in mice was estimated to be between 7.5-9.5 mg/kg.[15] In a phase 1 clinical trial in patients with advanced solid tumors, the most frequent treatment-related adverse events were fatigue, diarrhea, nausea, and decreased appetite, which were mostly grade 1 or 2.[16] Dose-dependent neutropenia was observed at higher doses.[13]
Conclusion
CFI-400945 is a promising, orally active PLK4 inhibitor with a well-defined mechanism of action and favorable pharmacokinetic profile. The provided protocols and data serve as a valuable resource for researchers designing and conducting in vivo studies to further investigate the therapeutic potential of this compound in various cancer models. Careful consideration of dosing, animal models, and endpoints is crucial for obtaining robust and reproducible results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Preclinical characterization and clinical trial of CFI-400945, a polo-like kinase 4 inhibitor, in patients with relapsed/refractory acute myeloid leukemia and higher-risk myelodysplastic neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical characterization and clinical trial of... [experts.mcmaster.ca]
- 7. Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. CFI-400945 | TargetMol [targetmol.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Synergistic Effects of CFI-400945 with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
CFI-400945 is a potent and selective oral inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[1][2] Dysregulation of PLK4 is implicated in tumorigenesis, making it a compelling target for cancer therapy.[3][4] Inhibition of PLK4 by CFI-400945 disrupts mitotic progression, leading to mitotic defects, polyploidy, and ultimately, cancer cell death.[2][4] Preclinical studies have demonstrated that this disruption of cellular division can sensitize cancer cells to the cytotoxic effects of conventional chemotherapy agents, creating a synergistic therapeutic effect.[5][6] These application notes provide a summary of the quantitative data from preclinical studies on the synergistic effects of CFI-400945 with various chemotherapy agents and detailed protocols for assessing these synergies.
Data Presentation: Synergistic Effects of CFI-400945 in Combination Therapy
The following tables summarize the quantitative data from in vitro and in vivo studies investigating the synergistic effects of CFI-400945 with different chemotherapy agents across various cancer types.
Table 1: In Vitro Synergistic Effects of CFI-400945 with Chemotherapy Agents
| Cancer Type | Chemotherapy Agent | Cell Line(s) | Method of Synergy Analysis | Key Findings | Reference(s) |
| Diffuse Large B-cell Lymphoma (DLBCL) | Doxorubicin | LY8 (TP53 mutant) | Combination Index (CI) | Synergistic growth inhibition (CI < 1) and increased apoptosis compared to single agents. | [7] |
| Rhabdoid Tumors & Medulloblastoma | Doxorubicin, Etoposide | RT and MB cell lines | Not specified | CFI-400945 enhances the cytotoxic activity of genotoxic drugs. | [8] |
| Multiple Myeloma | Bortezomib | RPMI-8226, U266 | Combination Index (CI) | Maximum synergy observed at 200 nM CFI-400945 and 4 nM bortezomib, leading to decreased cell viability and enhanced apoptosis. | |
| Anaplastic Thyroid Cancer | Sorafenib | C643, 8305c | Combination Index (CI) | Synergistic antitumor effect, with the highest CI at 5 nM centrinone (another PLK4 inhibitor) and 4 µM sorafenib in C643 cells. | |
| Uterine Leiomyosarcoma | AZD0156 (ATM inhibitor) | SK-UT-1, SKN, SK-LMS-1 | Not specified | Drug synergism observed, particularly in cells with DNA repair defects. | [9] |
Table 2: In Vivo Synergistic Effects of CFI-400945 with Chemotherapy Agents
| Cancer Type | Chemotherapy Agent | Animal Model | Dosing Regimen | Key Findings | Reference(s) |
| Diffuse Large B-cell Lymphoma (DLBCL) | Doxorubicin | SCID/Beige mice with LY8 xenografts | CFI-400945: 7.5 mg/kg, p.o., daily for 21 days; Doxorubicin: 3.3 mg/kg, i.v., on day 1 | Increased tumor suppression and growth delay compared to monotherapies. Reduced tumor cell proliferation (Ki-67) and increased DNA damage (γ-H2AX). | [7] |
| Uterine Leiomyosarcoma | AZD0156 (ATM inhibitor) | Balb/c nude mice with SK-UT-1 xenografts | CFI-400945: 5 mg/kg; AZD0156: 10 mg/kg | Combination treatment resulted in significantly reduced tumor volume compared to vehicle and single-agent treatments. | [9] |
| Pancreatic Cancer | N/A (Monotherapy) | Patient-derived xenografts (PDX) in SCID mice | 52 mg/kg, single dose | Reduced tumor growth and increased survival in the majority of tested xenograft models. | |
| Acute Myeloid Leukemia (AML) | N/A (Monotherapy) | MV4-11 xenografts in female SCID mice | 7.5 mg/kg, p.o., daily or 13.5 mg/kg, p.o., 2 days on/5 days off | 100% tumor growth inhibition and 6/6 regressions in both dosing schedules. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of PLK4 Inhibition and Synergy with Chemotherapy
Inhibition of PLK4 by CFI-400945 disrupts the normal cell cycle by interfering with centriole duplication. This leads to the formation of abnormal mitotic spindles, resulting in mitotic catastrophe and the generation of polyploid cells. These genetically unstable cells are often more susceptible to DNA-damaging agents and other mitotic inhibitors, providing a mechanistic basis for the observed synergy.
References
- 1. Preclinical characterization and clinical trial of CFI-400945, a polo-like kinase 4 inhibitor, in patients with relapsed/refractory acute myeloid leukemia and higher-risk myelodysplastic neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CFI-400945 | PLK inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. Discovery of Polo-like Kinase 4 Inhibitors for the Treatment of Cancer: A Mini Patent Review | Bentham Science [benthamscience.com]
- 4. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: CFI-400945 for PTEN-Deficient Cancers
Introduction
CFI-400945 is an orally bioavailable, potent, and selective ATP-competitive inhibitor of Polo-like kinase 4 (PLK4) with an IC50 of 2.8 nM.[1][2][3] PLK4 is a serine/threonine kinase that acts as a master regulator of centriole duplication during the cell cycle.[1][4] Its overexpression is common in various human cancers and is often associated with poor prognosis.[1][5] The tumor suppressor PTEN (Phosphatase and Tensin Homolog) is one of the most frequently lost or mutated tumor suppressors in human cancer.[6][7][8] PTEN functions as a critical negative regulator of the PI3K/AKT signaling pathway, a key cascade that promotes cell growth, proliferation, and survival.[6][9][10]
Preclinical studies have demonstrated that cancer models with PTEN deficiency exhibit increased sensitivity to PLK4 inhibition by CFI-400945.[1][11] This suggests a synthetic lethal relationship, where the loss of PTEN creates a specific vulnerability that can be exploited by targeting PLK4. This document provides an overview of the mechanism, key data, and experimental protocols for investigating CFI-400945 in PTEN-deficient cancer models.
Mechanism of Action: Synthetic Lethality
The loss of PTEN function leads to the constitutive activation of the PI3K/AKT pathway, driving uncontrolled cell proliferation and survival.[6][12] While this provides a growth advantage, it may also induce reliance on other cellular processes for survival, such as the precise regulation of mitosis. PLK4's essential role in centriole duplication is critical for proper mitotic spindle formation and chromosome segregation.[1][4]
Inhibition of PLK4 by CFI-400945 disrupts this process, leading to dysregulated centriole numbers, mitotic defects, aneuploidy, and ultimately, cell death.[2][11] In PTEN-deficient cells, the existing pressure from hyperactive PI3K/AKT signaling, combined with the mitotic catastrophe induced by CFI-400945, results in a potent antitumor effect. This selective activity provides a strong rationale for evaluating CFI-400945 in patients with PTEN-deficient tumors.[11]
Data Presentation
Table 1: In Vitro Activity of CFI-400945
| Cell Line | Cancer Type | PTEN Status | CFI-400945 GI50 (nM) | Reference |
| MDA-MB-468 | Breast | Null | Data not specified, but sensitive | [1] |
| MDA-MB-231 | Breast | Wild-Type | Data not specified, but less sensitive | [1] |
| HCT116 PTEN-/- | Colorectal | Null | Data not specified, but sensitive | [1] |
| HCT116 PTEN+/+ | Colorectal | Wild-Type | Data not specified, but less sensitive | [1] |
| U2OS | Osteosarcoma | Wild-Type | Data not specified | [1] |
Note: Specific GI50 values are often proprietary. The literature consistently describes higher activity in PTEN-null models compared to their PTEN wild-type counterparts.
Table 2: In Vivo Efficacy of CFI-400945 in Xenograft Models
| Model | Cancer Type | PTEN Status | Treatment | Outcome | Reference |
| HCT116 Xenograft | Colorectal | Null vs. WT | Oral CFI-400945 | Higher antitumor activity in PTEN-null xenografts. | [1] |
| MDA-MB-468 Xenograft | Breast | Null | 3 mg/kg CFI-400945 (oral) | Higher activity compared to PTEN-WT model at this dose. | [1] |
| MDA-MB-231 Xenograft | Breast | Wild-Type | 3 mg/kg CFI-400945 (oral) | Less activity compared to PTEN-null model at this dose. | [1] |
| Patient-Derived Xenograft (PDX) | Breast | Null | Intermittent CFI-400945 | Marked tumor regression, with complete disappearance in 3 of 5 animals. | [1] |
Experimental Protocols
General Reagent Preparation
-
CFI-400945 Stock Solution: Prepare a 10 mM stock solution of CFI-400945 in 100% dimethyl sulfoxide (DMSO).[13] Aliquot and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
-
Cell Culture Media: Use the recommended media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, unless otherwise specified for the cell line.
Protocol 1: In Vitro Cell Viability (Sulforhodamine B Assay)
This protocol is adapted from methodologies used to assess CFI-400945's effect on cancer cell lines.[2]
-
Cell Seeding: Seed PTEN-deficient (e.g., MDA-MB-468) and PTEN-proficient (e.g., MDA-MB-231) cells into 96-well plates at a predetermined optimal density (e.g., 2,500-6,000 cells/well) in 80 µL of media.
-
Incubation: Allow cells to adhere by incubating for 24 hours at 37°C and 5% CO2.
-
Drug Preparation: Prepare serial dilutions of CFI-400945 in culture media from the 10 mM DMSO stock. Ensure the final DMSO concentration in the wells is below 0.5%.
-
Treatment: Add 20 µL of the diluted compound to the corresponding wells to achieve the final desired concentrations (e.g., ranging from 1 nM to 50 µM). Include DMSO-only wells as a vehicle control.
-
Incubation: Incubate the plates for an appropriate duration, typically 5 days, to allow for multiple cell doublings.[2]
-
Cell Fixation: Gently remove the culture media. Add 50 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for at least 30 minutes.
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water. Allow plates to air-dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% (v/v) acetic acid to each well. Incubate at room temperature for 30 minutes.
-
Post-Stain Wash: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye. Allow plates to air-dry.
-
Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plates on a shaker for 5-10 minutes.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) using non-linear regression analysis software.
Protocol 2: Western Blot Analysis for Pathway Modulation
-
Treatment and Lysis: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with CFI-400945 at relevant concentrations (e.g., 1x and 10x the GI50) for 24-48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate the proteins on a 4-20% Tris-Glycine polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Phospho-AKT (Ser473)
-
Total AKT
-
Cleaved PARP1 (as a marker for apoptosis)[3]
-
PLK4
-
GAPDH or β-Actin (as a loading control)
-
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: In Vivo Xenograft Efficacy Study
-
Cell Preparation and Implantation: Harvest PTEN-deficient and PTEN-proficient cells during their logarithmic growth phase. Resuspend cells in a 1:1 mixture of serum-free media and Matrigel. Subcutaneously inject 1-5 million cells into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth using caliper measurements. When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment and control groups (n=8-10 mice per group).
-
Drug Administration: Prepare CFI-400945 in a suitable vehicle for oral gavage. Administer CFI-400945 at an efficacious dose (e.g., 3-10 mg/kg) based on prior studies.[1] An intermittent dosing schedule may improve tolerability.[1] The control group should receive the vehicle only.
-
Monitoring: Measure tumor volume and animal body weight 2-3 times per week.[14] Body weight is a key indicator of drug toxicity.
-
Study Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize animals and excise tumors for downstream analysis (e.g., histology, Western blot).
-
Data Analysis: Compare the tumor growth inhibition (TGI) between the treated and control groups. Analyze the differences in response between the PTEN-deficient and PTEN-proficient xenograft models.
References
- 1. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CFI-400945 | PLK inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PLK4 - Wikipedia [en.wikipedia.org]
- 5. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PTEN/PI3K/AKT signalling pathway in cancer, therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. The Mechanisms Underlying PTEN Loss in Human Tumors Suggest Potential Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models [frontiersin.org]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization (cfi-400945)
Technical Support Center: CFI-400945 and Off-Target Effects on Aurora B Kinase
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the PLK4 inhibitor, CFI-400945. The information focuses on understanding and mitigating the known off-target effects of this compound on Aurora B kinase.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of CFI-400945 and what are its known off-target effects?
CFI-400945 is a potent, first-in-class, orally available ATP-competitive inhibitor of Polo-like kinase 4 (PLK4).[1][2] Its primary mechanism of action involves the disruption of centriole duplication, leading to mitotic defects and subsequent cell death in cancer cells.[3][4] However, like many kinase inhibitors, CFI-400945 is not entirely specific for its primary target.[5] It has been shown to have significant inhibitory activity against several other kinases, most notably Aurora B kinase (AURKB).[6][7] Other kinases inhibited by CFI-400945 at higher concentrations include members of the tropomyosin receptor kinase (TRK) family.[2]
Q2: How significant is the off-target inhibition of Aurora B by CFI-400945?
The inhibitory effect of CFI-400945 on Aurora B is a critical consideration in experimental design. While CFI-400945 is more potent against PLK4, its activity against Aurora B can lead to confounding phenotypic outcomes.[6][8] The IC50 value of CFI-400945 for Aurora B is higher than for PLK4, indicating lower potency.[9] However, at concentrations used in some cell-based assays, significant inhibition of Aurora B can occur.[6][8]
Q3: What are the cellular consequences of Aurora B inhibition?
Aurora B is a key regulator of mitosis, involved in chromosome segregation and cytokinesis.[10][11] Inhibition of Aurora B can lead to a failure of cytokinesis, resulting in the formation of polyploid cells (cells with more than two sets of chromosomes).[3][6] This phenotype can be mistakenly attributed solely to the on-target inhibition of PLK4, which also causes mitotic defects.[4] Therefore, it is crucial to distinguish between the effects of PLK4 and Aurora B inhibition in your experiments.
Q4: How can I differentiate between on-target (PLK4) and off-target (Aurora B) effects of CFI-400945 in my experiments?
Distinguishing between these effects requires careful experimental design. One approach is to use a range of CFI-400945 concentrations. Lower concentrations are more likely to selectively inhibit PLK4, while higher concentrations will inhibit both PLK4 and Aurora B.[12][13] Additionally, using a more selective Aurora B inhibitor, such as AZD1152-HQPA, as a control can help to identify phenotypes specifically associated with Aurora B inhibition.[14] Comparing the results of CFI-400945 treatment with those of a more specific PLK4 inhibitor, like centrinone, can also help delineate the respective contributions of each kinase to the observed phenotype.[9]
Troubleshooting Guides
Problem 1: I am observing a high degree of polyploidy and cytokinesis failure in my cell line after treatment with CFI-400945. Is this solely due to PLK4 inhibition?
Possible Cause: While PLK4 inhibition can lead to mitotic errors, pronounced cytokinesis failure and subsequent polyploidy are hallmark phenotypes of Aurora B inhibition.[3][6] At the concentrations of CFI-400945 you are using, you are likely observing a combination of on-target PLK4 inhibition and off-target Aurora B inhibition.
Troubleshooting Steps:
-
Titrate CFI-400945 Concentration: Perform a dose-response experiment with a wide range of CFI-400945 concentrations. Lower concentrations (e.g., 10 nM) have been shown to have minimal effects on Aurora B signaling in some cell lines.[12][15]
-
Use a Control Inhibitor: Treat your cells with a highly selective Aurora B inhibitor (e.g., AZD1152-HQPA) to observe the specific phenotype of Aurora B inhibition in your system.
-
Analyze Centrosome Number: PLK4 inhibition is characterized by aberrant centriole duplication.[1] At low doses of CFI-400945, this can lead to an increase in centriole number, while higher doses can cause a loss of centrioles.[2] In contrast, cytokinesis failure due to Aurora B inhibition leads to a doubling of both chromosomes and centrosomes in the subsequent cell cycle.[6] Quantifying centrosome number per cell can help distinguish between these mechanisms.
-
Western Blot Analysis: Assess the phosphorylation status of known substrates of PLK4 and Aurora B to determine the extent of inhibition of each kinase at your experimental concentrations. For example, you can monitor the autophosphorylation of Aurora B.[12]
Problem 2: My results with CFI-400945 are inconsistent with published data using PLK4 siRNA.
Possible Cause: This discrepancy could be due to the off-target effects of CFI-400945 on Aurora B, which would not be present in an siRNA-based PLK4 knockdown experiment. The phenotypic outcome of inhibiting a kinase with a small molecule can differ from that of reducing its protein levels via siRNA.
Troubleshooting Steps:
-
Validate with a Second PLK4 Inhibitor: Use a structurally different and more selective PLK4 inhibitor, such as centrinone, to confirm that the observed phenotype is due to PLK4 inhibition.[9]
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a CFI-400945-resistant mutant of PLK4. If the phenotype is rescued, it is likely an on-target effect.
-
Consider Bimodal Effects: CFI-400945 has been reported to have bimodal effects on centriole number, with low doses causing overduplication and high doses leading to depletion.[2] Ensure your inhibitor concentration is appropriate for the desired effect.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of CFI-400945 against its primary target PLK4 and the off-target Aurora B kinase.
| Kinase | IC50 | Ki | Notes |
| PLK4 | 2.8 nM[3][9] | 0.26 nM[3][9] | Primary target. Potent inhibition observed. |
| Aurora B | 98 nM[3][9] | Not Reported | Off-target. Inhibition occurs at higher concentrations. |
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
A common method to determine the IC50 of a kinase inhibitor is a radiometric kinase assay.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing a kinase, a substrate (e.g., a generic substrate like myelin basic protein or a specific peptide substrate), and ATP (including a radiolabeled ATP, such as [γ-³²P]ATP).
-
Inhibitor Addition: Add varying concentrations of the inhibitor (e.g., CFI-400945) to the reaction mixture. Include a control with no inhibitor.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period to allow the kinase reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Spot the reaction mixture onto a filter membrane (e.g., phosphocellulose paper) that binds the phosphorylated substrate.
-
Washing: Wash the filter membranes extensively to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Visualizations
Caption: Simplified Aurora B signaling pathway during mitosis and the inhibitory effect of CFI-400945.
Caption: Workflow to differentiate on-target PLK4 from off-target Aurora B effects of CFI-400945.
References
- 1. Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CFI-400945 | PLK inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Probe CFI-400945 | Chemical Probes Portal [chemicalprobes.org]
- 6. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PLK4 is upregulated in prostate cancer and its inhibition reduces centrosome amplification and causes senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pnas.org [pnas.org]
- 14. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
Mechanisms of resistance to CFI-400945 treatment
Welcome to the technical support center for CFI-400945, a potent and selective inhibitor of Polo-like kinase 4 (PLK4). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during experiments with CFI-400945, with a particular focus on mechanisms of resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CFI-400945?
CFI-400945 is a first-in-class, orally available, and selective ATP-competitive inhibitor of Polo-like kinase 4 (PLK4).[1][2] PLK4 is a master regulator of centriole duplication.[2][3] By inhibiting PLK4, CFI-400945 disrupts centriole biogenesis, leading to mitotic defects, genomic instability, and ultimately, cancer cell death.[4][5]
Q2: We are observing centriole amplification at low concentrations of CFI-400945, which is the opposite of the expected centriole loss. Is this a known phenomenon?
Yes, this is a well-documented bimodal effect of CFI-400945.[1][6]
-
At low concentrations: CFI-400945 partially inhibits PLK4. This prevents the auto-phosphorylation of PLK4 that signals its own degradation. The stabilized, partially active PLK4 leads to an increase in overall kinase activity, resulting in centriole overduplication.[6][7]
-
At high concentrations: CFI-400945 more completely inhibits PLK4 activity, leading to a failure of centriole duplication and subsequent loss of centrosomes.[6][7]
This dose-dependent effect is a critical consideration for experimental design and interpretation.
Q3: Why do different cancer cell lines show varying sensitivity to CFI-400945?
The sensitivity of cancer cells to CFI-400945 is influenced by several factors, leading to differential responses. Key determinants include:
-
TRIM37 and p53 Status: High levels of TRIM37, an E3-ubiquitin ligase that negatively regulates pericentriolar material (PCM) stability, coupled with functional p53, are associated with increased sensitivity.[8] PLK4 inhibition in the context of high TRIM37 leads to the loss of both centrioles and PCM, resulting in mitotic failure.[8] A functional p53 pathway can then trigger cell cycle arrest and apoptosis.[8]
-
Centrosome Clustering Capability: Cancer cells that can efficiently cluster supernumerary centrosomes are often more resistant to the effects of low-dose CFI-400945.[8][9] This clustering, mediated by factors like the motor protein KIFC1, allows cells to undergo a bipolar mitosis despite having extra centrosomes, thus avoiding mitotic catastrophe.[8][9]
-
PTEN Status: Preclinical data suggests that loss of the tumor suppressor PTEN may increase sensitivity to CFI-400945.[2][7]
Q4: Are there any known off-target effects of CFI-400945 that could influence our experimental results?
Yes, it is crucial to be aware that CFI-400945 is not entirely specific to PLK4, which can impact data interpretation. A significant off-target is Aurora B kinase.[7][10]
-
Aurora B Inhibition: Inhibition of Aurora B can lead to cytokinesis failure, resulting in the formation of multinucleated (polyploid) cells.[10] This phenotype is distinct from the effects of highly specific PLK4 inhibitors like centrinone and can complicate the analysis of CFI-400945's effects.[10] When observing high rates of polyploidy, consider the potential contribution of Aurora B inhibition.[10][11]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Phenotypes (Centriole Amplification vs. Loss)
Possible Cause: The concentration of CFI-400945 is on the cusp of its bimodal activity range for your specific cell line.
Troubleshooting Steps:
-
Perform a detailed dose-response curve: Test a broad range of CFI-400945 concentrations to clearly define the thresholds for centriole amplification versus centriole loss in your cell model.
-
Validate PLK4 Inhibition: At concentrations intended to cause centriole loss, confirm the inhibition of PLK4 activity. This can be indirectly observed by an increase in PLK4 protein levels, as its auto-degradation will be blocked.[7]
-
Experimental Protocol: Immunofluorescence for Centriole Number
-
Cell Seeding: Seed cells on coverslips at a density that will result in 60-70% confluency at the time of fixation.
-
Treatment: Treat cells with a range of CFI-400945 concentrations for a duration equivalent to at least two cell cycles (e.g., 48-72 hours).
-
Fixation: Gently wash cells with PBS and fix with cold methanol for 10 minutes at -20°C.
-
Permeabilization & Blocking: Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes and block with 5% BSA in PBS for 1 hour at room temperature.
-
Antibody Staining: Incubate with a primary antibody against a centriolar marker (e.g., Centrin, γ-tubulin) overnight at 4°C. Follow with an appropriate fluorescently-labeled secondary antibody. Counterstain DNA with DAPI.
-
Imaging: Acquire images using a high-resolution confocal microscope.
-
Analysis: Quantify the number of centrioles per cell in at least 100 cells per condition.
-
Issue 2: Higher than Expected Resistance in a Cancer Cell Line
Possible Cause 1: Efficient Centrosome Clustering
Troubleshooting Steps:
-
Assess Centrosome Clustering: In cells treated with low-dose CFI-400945 to induce centriole amplification, examine mitotic cells for the presence of multipolar versus bipolar spindles. Efficient clustering will result in a higher proportion of bipolar spindles despite supernumerary centrosomes.
-
Inhibit Clustering Factors: To test if this is a resistance mechanism, co-treat cells with CFI-400945 and an inhibitor of centrosome clustering (e.g., a KIFC1 inhibitor) or use siRNA to deplete a clustering factor. A synergistic effect would indicate that centrosome clustering is a key resistance mechanism.[8][9]
Possible Cause 2: p53 Mutation Status
Troubleshooting Steps:
-
Verify p53 Status: Confirm the p53 mutation status of your cell line through sequencing or by examining its functional response to DNA damage (e.g., p21 induction).
-
Compare with p53-WT cells: If your cell line is p53-mutant, compare its sensitivity to a related cell line that is p53-wildtype. This can help determine the contribution of the p53 pathway to resistance.[8] Mutations in p53 have been shown to cause resistance.[9]
Data and Protocols
Table 1: Dose-Dependent Effects of CFI-400945 on Centriole Number
| CFI-400945 Concentration | Primary Effect on PLK4 | Phenotypic Outcome on Centrioles | Consequence |
| Low (e.g., <50 nM) | Partial inhibition; stabilization of PLK4 protein | Centriole Amplification / Overduplication | Multipolar spindle formation, mitotic catastrophe[6][7] |
| High (e.g., >100 nM) | Complete inhibition of PLK4 activity | Failure of Centriole Duplication / Loss | Monopolar spindle formation, mitotic arrest[6][7] |
Note: Specific concentration thresholds are cell-line dependent and must be determined empirically.
Experimental Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of CFI-400945. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate for a period relevant to the cell line's doubling time (e.g., 72 hours).
-
Assay: Add the viability reagent according to the manufacturer's protocol.
-
Measurement: Read the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visual Guides
Signaling and Resistance Pathways
Caption: Mechanisms of action and resistance to CFI-400945.
Experimental Workflow for Investigating Resistance
Caption: Troubleshooting workflow for CFI-400945 resistance.
References
- 1. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treadwell Announces Initiation of New Clinical Trial of CFI-400945 in Patients with Metastatic Castrate-Resistant Prostate Cancer (mCRPC) | Canadian Cancer Trials Group [ctg.queensu.ca]
- 3. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 4. PLK4 as a potential target to enhance radiosensitivity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Effects and Mechanisms of CFI-400945 and Radiation in Breast Cancer - ProQuest [proquest.com]
- 6. pnas.org [pnas.org]
- 7. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
Navigating CFI-400945 Administration: A Guide to Optimizing Dosage and Mitigating In Vivo Toxicity
Technical Support Center
For researchers and drug development professionals utilizing the potent Polo-like kinase 4 (PLK4) inhibitor, CFI-400945, achieving optimal therapeutic efficacy while minimizing in vivo toxicity is paramount. This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during preclinical studies.
Troubleshooting Guide: Addressing In Vivo Toxicity
Researchers may encounter several dose-related toxicities when working with CFI-400945. This section provides a structured approach to identifying and mitigating these adverse events.
Commonly Observed Toxicities:
-
Neutropenia: A significant decrease in neutrophils, a type of white blood cell, is a primary dose-limiting toxicity.
-
Enteritis/Colitis: Inflammation of the intestines can lead to weight loss, diarrhea, and other gastrointestinal issues.
Troubleshooting Decision Tree:
Caption: Troubleshooting workflow for CFI-400945-induced toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CFI-400945?
A1: CFI-400945 is a potent and selective inhibitor of Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a crucial role in centriole duplication during the cell cycle.[1] By inhibiting PLK4, CFI-400945 disrupts normal mitotic processes, leading to mitotic defects, cell cycle arrest, and ultimately, cell death in cancer cells.[2][3] It also shows some activity against Aurora B kinase (AURKB), TRKA, TRKB, and Tie2/TEK.[1]
Q2: What are the known dose-limiting toxicities of CFI-400945 in vivo?
A2: The primary dose-limiting toxicities observed in both preclinical and clinical studies are neutropenia and enteritis/colitis.[4][5][6] In a phase 1 clinical trial, neutropenia was a common high-grade treatment-related adverse event at doses of 64 mg/day and higher.[4]
Q3: What are the recommended starting doses for preclinical in vivo studies?
A3: Preclinical studies in mice have utilized a range of oral doses, from 3.75 mg/kg to 104 mg/kg.[1] A dose of 7.5 mg/kg in mice has been associated with body weight reduction.[7] Efficacious doses in xenograft models have been reported around 10 mg/kg. The optimal starting dose will depend on the specific animal model and tumor type. It is recommended to initiate studies at a lower dose (e.g., 5-10 mg/kg) and escalate based on tolerability.
Q4: How does the dosage of CFI-400945 affect its mechanism of action?
A4: The concentration of CFI-400945 can have bimodal effects on centriole duplication. Lower doses may lead to partial inhibition of PLK4, resulting in an increase in centriole number (centrosome amplification). Conversely, higher doses lead to complete inhibition of PLK4 and subsequent failure of centriole duplication.[3]
Q5: What is the recommended phase 2 dose (RP2D) in humans?
A5: In a phase 1 clinical trial for advanced solid tumors (NCT01954316), the recommended phase 2 dose (RP2D) of CFI-400945 was initially established at 64 mg/day.[4] However, due to observations of grade 3/4 neutropenia, the RP2D was later revised to 32 mg.[8] For relapsed/refractory acute myeloid leukemia and higher-risk myelodysplastic neoplasms, a dose escalation from 64 mg/day to 128 mg/day has been studied.[6]
Quantitative Data Summary
Table 1: Preclinical In Vivo Dosages and Observed Effects of CFI-400945 in Mice
| Dosage (mg/kg, oral) | Animal Model | Observed Anti-Tumor Efficacy | Reported Toxicities/Adverse Events |
| 5 | SK-UT-1 xenograft (nude mice) | Dose-dependent tumor growth inhibition.[7] | Well-tolerated when administered alone or in combination with 10 mg/kg AZD0156.[7] |
| 7.5 | SK-UT-1 xenograft (nude mice) | Dose-dependent tumor growth inhibition.[7] | Body weight reduction observed.[7] |
| 10 | Breast cancer xenograft (nude mice) | Significant tumor growth inhibition. | Generally well-tolerated. |
| 13.5 | MV4-11 xenograft (SCID mice) | 100% tumor growth inhibition (TGI) with 2 days on/5 days off schedule. | Not specified. |
| 52 | Pancreatic cancer PDX | Significant reduction in tumor-initiating cells.[9] | Not specified. |
Table 2: Clinical Dosages and Toxicities of CFI-400945 in Humans (NCT01954316)
| Dosage (mg/day, oral) | Patient Population | Dose-Limiting Toxicities (DLTs) | Other Common Adverse Events (Grade 1-2) |
| 3 - 48 | Advanced solid tumors | None observed. | Fatigue, diarrhea, nausea, decreased appetite, vomiting. |
| 64 | Advanced solid tumors | Established as RP2D, but associated with dose-dependent neutropenia.[4] | Fatigue, diarrhea, nausea, decreased appetite, vomiting. |
| 72 | Advanced solid tumors | DLTs observed.[4] | Not specified. |
| 96 | Advanced solid tumors | DLTs (including grade 3 febrile neutropenia) observed. | Not specified. |
Experimental Protocols
Protocol 1: Assessment of Neutropenia in Mice
This protocol outlines the procedure for monitoring and grading neutropenia in mice treated with CFI-400945.
Workflow for Neutropenia Assessment:
Caption: Experimental workflow for assessing neutropenia in mice.
Methodology:
-
Blood Collection: Collect approximately 50-100 µL of peripheral blood from each mouse at baseline (before treatment) and at regular intervals (e.g., weekly) during treatment. Blood can be collected via the retro-orbital sinus or tail vein into EDTA-coated tubes to prevent coagulation.
-
Complete Blood Count (CBC): Analyze the blood samples using an automated hematology analyzer calibrated for mouse blood to determine the total white blood cell count and differential counts.
-
Absolute Neutrophil Count (ANC) Calculation: Calculate the ANC by multiplying the total white blood cell count by the percentage of neutrophils obtained from the differential count.
-
Grading of Neutropenia: Grade the severity of neutropenia based on established preclinical toxicology guidelines. While specific grading can vary, a general framework is as follows:
-
Grade 1 (Mild): 25-50% decrease in ANC from baseline.
-
Grade 2 (Moderate): 50-75% decrease in ANC from baseline.
-
Grade 3 (Severe): >75% decrease in ANC from baseline.
-
Grade 4 (Life-threatening): Near complete absence of neutrophils.
-
Protocol 2: Histopathological Evaluation of Enteritis/Colitis in Mice
This protocol describes the procedure for assessing intestinal inflammation in mice treated with CFI-400945.
Methodology:
-
Tissue Collection and Fixation: At the end of the study or if severe gastrointestinal symptoms are observed, euthanize the mice and collect the entire colon and small intestine. Flush the intestinal contents gently with phosphate-buffered saline (PBS). Fix the tissues in 10% neutral buffered formalin for 24 hours.
-
Tissue Processing and Sectioning: Process the fixed tissues, embed them in paraffin, and cut 4-5 µm thick sections.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E) for general morphological assessment.
-
Histopathological Scoring: Evaluate the stained sections under a microscope by a trained pathologist blinded to the treatment groups. Score the following parameters:
-
Inflammatory Cell Infiltration: The extent and type of inflammatory cells in the mucosa, submucosa, and muscularis externa.
-
Epithelial Changes: Presence of erosions, ulcerations, crypt abscesses, and loss of goblet cells.
-
Mucosal Architecture: Disruption of the normal crypt architecture, including crypt loss and distortion. A scoring system (e.g., on a scale of 0-4 for each parameter, where 0 is normal and 4 is severe) can be used to quantify the degree of inflammation.
-
Signaling Pathway
PLK4 Signaling and Inhibition by CFI-400945:
Caption: Simplified PLK4 signaling pathway and its inhibition by CFI-400945.
References
- 1. CFI-400945 | PLK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical characterization and clinical trial of CFI-400945, a polo-like kinase 4 inhibitor, in patients with relapsed/refractory acute myeloid leukemia and higher-risk myelodysplastic neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Multinucleation Phenotype with CFI-400945
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a multinucleation phenotype during experiments with the PLK4 inhibitor, CFI-400945.
Frequently Asked Questions (FAQs)
Q1: What is CFI-400945 and what is its primary mechanism of action?
CFI-400945 is an orally bioavailable and selective small-molecule inhibitor of Polo-like kinase 4 (PLK4).[1][2] PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle.[1][3][4] By inhibiting PLK4, CFI-400945 disrupts the normal process of centriole formation, which is essential for the assembly of functional bipolar mitotic spindles.[3][5] This disruption leads to mitotic defects, which can result in cell cycle arrest and apoptosis in cancer cells.[2][3]
Q2: Why am I observing multinucleated cells after treatment with CFI-400945?
The observation of multinucleated or polyploid cells following CFI-400945 treatment is a known phenomenon and can be attributed to a dual mechanism of action:
-
On-Target PLK4 Inhibition: The primary target of CFI-400945 is PLK4, a key regulator of centriole duplication.[1][3] Inhibition of PLK4 leads to aberrant centrosome numbers, which can cause the formation of abnormal mitotic spindles and result in mitotic catastrophe.[2][3] This can lead to a failure of proper chromosome segregation and, in some cases, failed cytokinesis, resulting in a multinucleated phenotype.[6]
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Off-Target Aurora B Kinase Inhibition: CFI-400945 has been shown to inhibit Aurora B kinase, albeit at higher concentrations than those required for PLK4 inhibition.[7][8] Aurora B is a critical component of the chromosomal passenger complex and plays a vital role in cytokinesis, the final stage of cell division where the cytoplasm is divided to form two daughter cells.[8] Inhibition of Aurora B can directly lead to cytokinesis failure, where the cell completes mitosis but fails to divide, resulting in a single cell with multiple nuclei.[7][9]
Q3: Is the multinucleation phenotype dependent on the concentration of CFI-400945?
Yes, the cellular phenotype induced by CFI-400945 is highly dose-dependent.[9] This is due to the complex, autoregulatory nature of PLK4 and the off-target effects of the inhibitor at different concentrations.
-
Low Concentrations: At low nanomolar concentrations, CFI-400945 can lead to partial PLK4 inhibition. This can paradoxically result in an increase in PLK4 protein levels and subsequent centrosome amplification (more than two centrosomes).[7][8][9]
-
High Concentrations: At higher concentrations, CFI-400945 more completely inhibits PLK4 activity, leading to a failure of centriole duplication and a decrease in centrosome number.[7][8][9] The multinucleation phenotype due to cytokinesis failure from off-target Aurora B inhibition is also more pronounced at these higher concentrations.[9]
Quantitative Data Summary
The following table summarizes key quantitative data for CFI-400945.
| Parameter | Value | Cell Lines/System | Reference |
| PLK4 IC50 | 2.8 nM | In vitro kinase assay | [10] |
| Aurora B Kinase IC50 | 98 nM | In vitro kinase assay | [10] |
| Concentration for Centrosome Amplification | 10 - 50 nM | Lung cancer cell lines | [11] |
| Concentration for Centrosome Depletion | > 50 nM (e.g., 500 nM) | Lung cancer cell lines | [11] |
| Concentration for Multinucleation/Polyploidy | ≥ 50 nM | Various cancer cell lines | [9] |
Signaling Pathways and Experimental Workflows
CFI-400945 Mechanism of Action Leading to Multinucleation
Caption: Mechanism of CFI-400945-induced multinucleation.
Experimental Workflow for Investigating Multinucleation
Caption: Workflow for characterizing the multinucleation phenotype.
Troubleshooting Guide
Problem: I am observing a high degree of multinucleation in my cell cultures treated with CFI-400945. How can I determine the underlying cause?
| Possible Cause | Suggested Action |
| 1. Cytokinesis failure due to off-target Aurora B inhibition. | This is more likely at higher concentrations of CFI-400945 (e.g., >50 nM). Perform a dose-response experiment and observe if the multinucleation phenotype is less pronounced at lower concentrations. |
| 2. Mitotic defects due to on-target PLK4 inhibition. | This can occur at both low and high concentrations. At low concentrations, look for centrosome amplification. At high concentrations, look for a loss of centrosomes. Use immunofluorescence to visualize centrosomes (γ-tubulin) and mitotic spindles (α-tubulin). |
| 3. The cell line is particularly sensitive to perturbations in mitosis or cytokinesis. | Review the literature for your specific cell line to see if it has known defects in cell cycle checkpoints or a predisposition to polyploidy. |
| 4. The observed phenotype is an artifact of the experimental conditions. | Ensure that your control (vehicle-treated) cells do not exhibit a high background of multinucleation. Issues such as osmotic stress or nutrient depletion in the culture medium can sometimes induce this phenotype. |
Problem: My control (vehicle-treated) cells are also showing a significant level of multinucleation.
| Possible Cause | Suggested Action |
| 1. Cell line instability. | Some cancer cell lines are inherently genetically unstable and may exhibit spontaneous multinucleation. It is important to establish a baseline level of multinucleation for your specific cell line and passage number. |
| 2. Sub-optimal cell culture conditions. | Factors such as incorrect media formulation, serum quality, CO2 levels, or temperature can stress cells and lead to mitotic errors.[12] Ensure all culture conditions are optimal for your cell line. |
| 3. Mycoplasma contamination. | Mycoplasma can alter cellular morphology and growth characteristics. Test your cell cultures for mycoplasma contamination. |
| 4. Over-confluence. | Allowing cells to become over-confluent can lead to artifacts, including changes in cell morphology and the appearance of multinucleated cells. Ensure you are passaging your cells at the recommended confluence. |
Experimental Protocols
Immunofluorescence Staining for Centrosomes and Microtubules
This protocol is designed to visualize the key cellular structures affected by CFI-400945.
Materials:
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Cells cultured on glass coverslips
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Phosphate-buffered saline (PBS)
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Fixative: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol
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Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS
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Blocking buffer: 1-5% Bovine Serum Albumin (BSA) in PBS
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Primary antibodies:
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Mouse anti-α-tubulin (for microtubules)
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Rabbit anti-γ-tubulin or anti-pericentrin (for centrosomes)
-
-
Secondary antibodies:
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Alexa Fluor 488-conjugated anti-mouse IgG
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Alexa Fluor 594-conjugated anti-rabbit IgG
-
-
Nuclear stain: DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of CFI-400945 and a vehicle control for the appropriate duration.
-
Fixation:
-
Gently wash the coverslips with PBS.
-
Fix the cells with either 4% PFA for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
-
-
Permeabilization:
-
Wash the coverslips three times with PBS.
-
If using PFA fixation, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
-
Blocking:
-
Wash the coverslips three times with PBS.
-
Block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS.
-
Dilute the fluorescently-conjugated secondary antibodies in blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining:
-
Wash the coverslips three times with PBS.
-
Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes.
-
-
Mounting:
-
Wash the coverslips a final three times with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Flow Cytometry for DNA Content Analysis (Polyploidy)
This protocol allows for the quantification of the cell population with a DNA content greater than 4N, which is indicative of polyploidy and multinucleation.
Materials:
-
Treated and control cells from culture
-
PBS
-
Trypsin-EDTA
-
Fixative: 70% ice-cold ethanol
-
Staining solution: Propidium Iodide (PI) and RNase A in PBS
Procedure:
-
Cell Harvesting:
-
Harvest both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Fixation:
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to the cell suspension to a final concentration of approximately 70%.
-
Fix the cells for at least 1 hour at 4°C (can be stored at -20°C for longer periods).
-
-
Staining:
-
Pellet the fixed cells by centrifugation.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in the PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel to clearly resolve the 2N, 4N, 8N, and higher ploidy peaks.[13]
-
Gate on single cells to exclude doublets and aggregates.
-
Quantify the percentage of cells in the G1 (2N), G2/M (4N), and >4N populations.
-
References
- 1. Polo-like kinase 4 controls centriole duplication but does not directly regulate cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Polo-like Kinases Plk1 and Plk4 in the Initiation of Centriole Duplication—Impact on Cancer [mdpi.com]
- 3. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PLK4 promotes centriole duplication by phosphorylating STIL to link the procentriole cartwheel to the microtubule wall - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Immunofluorescence of Microtubule Assemblies in Amphibian Oocytes and Early Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Reply to Oegema et al.: CFI-400945 and Polo-like kinase 4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. adl.usm.my [adl.usm.my]
- 13. Ploidy - Flow Cytometry Core Facility [icms.qmul.ac.uk]
CFI-400945 solubility and stability in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CFI-400945 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CFI-400945?
CFI-400945 is a potent and selective, orally active inhibitor of Polo-like kinase 4 (PLK4).[1][2][3] PLK4 is a critical regulator of centriole duplication during the cell cycle.[2] By inhibiting PLK4, CFI-400945 disrupts normal centriole duplication, leading to mitotic defects, genomic instability, and ultimately, cell cycle arrest or cell death in cancer cells.[1][4][5]
Q2: What are the recommended solvents for dissolving CFI-400945?
CFI-400945 is soluble in dimethyl sulfoxide (DMSO) and ethanol but is insoluble in water.[2][6] For cell culture experiments, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO.[1][6]
Q3: How should I store CFI-400945 and its stock solutions?
Proper storage is crucial to maintain the stability and activity of CFI-400945:
-
Stock Solutions (in DMSO): Aliquot and store at -80°C for up to 1 year, or at -20°C for up to 1 month.[1][6][7] It is highly recommended to avoid repeated freeze-thaw cycles.[1][6]
Q4: What is the stability of CFI-400945 in culture media?
While specific stability data in various culture media is not extensively published, it is best practice to dilute the DMSO stock solution into the culture medium immediately before use. The mixed solution should be used promptly for optimal results.[1]
Q5: What are the known off-target effects of CFI-400945?
While highly selective for PLK4, CFI-400945 can exhibit inhibitory activity against other kinases at higher concentrations, most notably Aurora B Kinase (AURKB).[1][2][7][8] Inhibition of AURKB can lead to cytokinesis failure and the formation of polyploid cells, a phenotype that is not solely due to PLK4 inhibition.[9] It also shows some activity against TRKA, TRKB, and Tie2/TEK.[1][2][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Culture Media | The final concentration of CFI-400945 is too high, or the DMSO concentration exceeds the tolerance of the media/cells. | Ensure the final DMSO concentration in your culture medium does not exceed 0.1%.[6] If precipitation still occurs, consider lowering the final concentration of CFI-400945. Prepare fresh dilutions for each experiment. |
| Inconsistent or Unexpected Biological Effects | 1. Bimodal effect of CFI-400945. 2. Off-target effects. 3. Degradation of the compound. | 1. Be aware that low concentrations of CFI-400945 may cause centriole amplification, while high concentrations can block centriole duplication.[3][10] Perform a dose-response experiment to determine the optimal concentration for your cell line and desired phenotype. 2. The observed phenotype, such as polyploidy, might be due to the inhibition of off-target kinases like Aurora B.[9] Consider using a more specific PLK4 inhibitor like Centrinone as a control to dissect PLK4-specific effects.[9] 3. Ensure proper storage of the compound and stock solutions to prevent degradation.[1][6] Use fresh aliquots for critical experiments. |
| Low Solubility of Powder | The powder has adhered to the vial walls due to static electricity, or the DMSO has absorbed moisture. | Centrifuge the vial briefly before opening to collect all the powder at the bottom.[6] Use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce solubility.[1] Sonication can also aid in dissolution.[6] |
| High Background Signal from DMSO | The final concentration of DMSO in the cell culture is too high, causing cellular stress or toxicity. | Maintain a final DMSO concentration of ≤0.1% in your experiments.[6] If higher concentrations are necessary, include a vehicle control (DMSO only) to assess any solvent-induced effects.[6] |
Quantitative Data Summary
Table 1: Solubility of CFI-400945
| Solvent | Solubility | Notes |
| DMSO | ≥109.8 mg/mL[2] 100 mg/mL (187.03 mM)[1] 10 mg/mL (15.37 mM)[6] | Use of fresh, moisture-free DMSO is recommended.[1] Sonication can aid dissolution.[6] |
| Ethanol | ≥93 mg/mL[2] ≤12 mg/mL[6] | Sonication is recommended to aid dissolution.[6] |
| Water | Insoluble[2] |
Table 2: In Vitro Inhibitory Activity of CFI-400945
| Target Kinase | IC50 / EC50 | Assay Type |
| PLK4 | IC50: 2.8 nM [1][2][3] | Cell-free assay |
| PLK4 | Ki: 0.26 nM [1][2][7] | Cell-free assay |
| PLK4 Autophosphorylation | EC50: 12.3 nM [2][7] | Cellular assay |
| Aurora Kinase A (AURKA) | EC50: 510 nM[2][7] | Cellular assay |
| Aurora Kinase B (AURKB) | EC50: 102 nM[2][7] | Cellular assay |
| TRKA | EC50: 84 nM[2][7] | Cellular assay |
| TRKB | EC50: 88 nM[2][7] | Cellular assay |
| Tie2/TEK | EC50: 117 nM[2][7] | Cellular assay |
| PLK1, PLK2, PLK3 | IC50: >50 µM[1][2] | Cell-free assay |
Experimental Protocols
Protocol 1: Preparation of CFI-400945 Stock Solution
-
Pre-treatment of Vial: Before opening, centrifuge the vial of CFI-400945 powder to ensure all the contents are at the bottom.[6]
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 100 mg/mL).
-
Dissolution: Vortex the solution and/or sonicate until the powder is completely dissolved.[6]
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][6]
Protocol 2: Cell-Based Assay with CFI-400945
-
Cell Seeding: Seed the cells in a multi-well plate at a density appropriate for the specific cell line and assay duration. Allow the cells to adhere and resume growth for 24 hours.[1]
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the CFI-400945 DMSO stock solution. Serially dilute the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains below 0.1%.[1][6]
-
Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of CFI-400945. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 48-72 hours).[11][12]
-
Analysis: Following incubation, perform the desired downstream analysis, such as a cell viability assay (e.g., SRB or CellTiter-Glo), flow cytometry for cell cycle analysis, or immunofluorescence for phenotypic changes.[1][13][14]
Visualizations
Caption: Mechanism of CFI-400945 action on the PLK4 pathway.
Caption: General workflow for in vitro experiments with CFI-400945.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PLK4 as a potential target to enhance radiosensitivity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CFI-400945 | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CFI-400945 is not a selective cellular PLK4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of Polo-like kinase 4 induces mitotic defects and DNA damage in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming CFI-400945-induced polyploidy in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering polyploidy in their experiments with CFI-400945, a potent and selective Polo-like kinase 4 (PLK4) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is CFI-400945 and how does it work?
A1: CFI-400945 is an orally active, small-molecule inhibitor of Polo-like kinase 4 (PLK4).[1][2] PLK4 is a crucial regulator of centriole duplication, a process essential for the formation of the mitotic spindle and accurate chromosome segregation during cell division.[1][3][4] By inhibiting PLK4, CFI-400945 disrupts normal centriole duplication, leading to mitotic defects, and ultimately, cell death in many cancer cell lines.[1]
Q2: Why does CFI-400945 treatment lead to polyploidy?
A2: CFI-400945's inhibition of PLK4 causes errors in mitosis.[1][3] This can result in cytokinesis failure, where a cell replicates its DNA but fails to divide into two daughter cells. This process leads to a single cell with a doubled set of chromosomes (e.g., 4n or 8n DNA content), a state known as polyploidy.[5] Analysis of DNA content by propidium iodide (PI) staining has shown a marked increase in cells with >4N DNA content following CFI-400945 treatment.[3]
Q3: Is the polyploidy induced by CFI-400945 reversible?
A3: The stability of drug-induced polyploidy can vary. Some studies have shown that after the removal of a polyploidy-inducing agent, a population of cells may gradually return to a near-diploid state over time through processes like multipolar mitosis or cellular budding.[6][7] However, this "depolyploidization" is often imprecise and can result in aneuploidy (an abnormal number of chromosomes), which may introduce unintended variables into your experiments. There are currently no established protocols to efficiently and reliably induce the reversal of CFI-400945-induced polyploidy.
Q4: What is the bimodal effect of CFI-400945 on centriole number?
A4: CFI-400945 exhibits a concentration-dependent bimodal effect on centriole numbers.[4]
-
Low concentrations: Partial inhibition of PLK4 can lead to an increase in PLK4 levels, resulting in centriole overduplication and the formation of supernumerary centrosomes.[4]
-
High concentrations: Complete inhibition of PLK4 activity blocks centriole duplication.[4] Both scenarios lead to aberrant centrosome numbers, mitotic catastrophe, and can contribute to polyploidy.[4]
Q5: Can the polyploid state of the cancer cells be advantageous for certain experiments?
A5: Yes. Several studies suggest that polyploid cancer cells can become more susceptible to DNA-damaging agents.[8] Therefore, inducing polyploidy with CFI-400945 could be a deliberate strategy in combination therapy studies. For instance, combining CFI-400945 with CDK2 inhibitors has been shown to have additive and synergistic effects in reducing lung cancer cell growth.[1][3]
Troubleshooting Guide: Managing CFI-400945-Induced Polyploidy
This guide provides strategies for researchers who observe a significant polyploid population after CFI-400945 treatment and wish to continue their experiments with a predominantly diploid cell population.
Problem: My cell culture has become predominantly polyploid after CFI-400945 treatment, and I need a diploid population for my downstream experiments.
There are two main strategies to address this issue:
-
Strategy 1: Isolation of the Remaining Diploid Cells. This approach aims to physically separate the diploid cells from the polyploid cells in your culture.
-
Strategy 2: Attempting to Revert the Polyploid Population (with caveats). This involves removing the drug and monitoring the culture for a potential, albeit uncontrolled, return to a near-diploid state.
Strategy 1: Isolation of Diploid Cells
This is the recommended strategy for obtaining a purely diploid population for further experiments. The two primary methods for this are Fluorescence-Activated Cell Sorting (FACS) and Single-Cell Cloning.
Method 1.1: Fluorescence-Activated Cell Sorting (FACS) to Isolate Diploid Cells
FACS allows for the separation of cells based on their DNA content.
-
Cell Preparation and DNA Staining:
-
Harvest the mixed population of diploid and polyploid cells from your culture flask.
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C in ethanol for several weeks.
-
On the day of sorting, centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cells in a staining solution containing a DNA-binding dye such as Propidium Iodide (PI) or DAPI, along with RNase A to prevent staining of double-stranded RNA. A common staining solution is PBS with 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry and Sorting:
-
Set up the flow cytometer to detect the fluorescence of your chosen DNA dye.
-
Analyze the cell population to identify the distinct peaks corresponding to different DNA contents. You should observe a G1 peak (2n DNA content), a G2/M peak (4n DNA content), and potentially higher ploidy peaks (>4n).
-
Set the sorting gates to specifically collect the cells within the G1 peak (the diploid population).
-
Collect the sorted diploid cells in a sterile tube containing cell culture medium.
-
-
Post-Sort Cell Culture:
-
Centrifuge the sorted cells to remove the sorting buffer and resuspend them in fresh, pre-warmed culture medium.
-
Plate the cells in a new culture flask.
-
Monitor the cells closely for the first few days as the sorting process can be stressful for them.
-
Once the cells are actively proliferating, you can expand the culture for your experiments.
-
| Population | DNA Content | Flow Cytometry Peak | Action |
| Diploid G1 | 2n | First major peak | Collect |
| Diploid S-phase | >2n to <4n | Between G1 and G2/M peaks | Discard |
| Diploid G2/M & Polyploid G1 | 4n | Second major peak | Discard |
| Polyploid S/G2/M | >4n | Subsequent peaks | Discard |
Method 1.2: Single-Cell Cloning to Isolate Diploid Clones
This method involves isolating individual cells and allowing them to proliferate to form clonal populations, from which you can select a diploid clone.
-
Prepare a Single-Cell Suspension:
-
Harvest your mixed-ploidy cell culture and ensure you have a single-cell suspension by gentle pipetting or passing through a cell strainer.
-
-
Serial Dilution and Plating:
-
Perform serial dilutions of your cell suspension to a final concentration of approximately 10 cells/mL.
-
Dispense 100 µL of this final dilution into each well of a 96-well plate. This statistically increases the probability of having a single cell per well.
-
Visually inspect each well under a microscope to confirm the presence of a single cell. Mark the wells that contain only one cell.
-
-
Clonal Expansion:
-
Incubate the 96-well plate under standard cell culture conditions.
-
Monitor the marked wells for colony formation over the next 1-3 weeks.
-
Provide fresh media as needed, being careful not to disturb the growing colonies.
-
-
Expansion and Ploidy Analysis of Clones:
-
Once colonies are large enough, trypsinize and transfer them to larger wells (e.g., 24-well plate) and subsequently to larger flasks for expansion.
-
Once you have a sufficient number of cells from each clone, perform a cell cycle analysis using flow cytometry (as described in the FACS protocol) to determine their ploidy.
-
Select a clone that shows a predominantly diploid profile for your future experiments.
-
Strategy 2: Attempted Reversion by Drug Washout
This strategy is less controlled and may not yield a purely diploid population. It relies on the potential for some polyploid cells to undergo reductive divisions after the removal of the drug.
-
Drug Washout:
-
Remove the medium containing CFI-400945 from your cell culture.
-
Wash the cells twice with sterile PBS to remove any residual drug.
-
Add fresh, drug-free culture medium.
-
-
Long-Term Culture and Monitoring:
-
Continue to culture the cells under standard conditions.
-
At regular intervals (e.g., every 4-5 days), harvest a small aliquot of cells for ploidy analysis by flow cytometry.
-
Monitor the DNA content histograms over time to see if there is a shift back towards a diploid population. Be aware that this process can take several weeks, and the resulting population may be aneuploid rather than purely diploid.[6][7]
-
| Time Point | % Diploid (2n) | % Tetraploid (4n) | % Polyploid (>4n) | Notes |
| Day 0 (end of treatment) | e.g., 20% | e.g., 50% | e.g., 30% | Baseline measurement |
| Day 5 post-washout | e.g., 25% | e.g., 45% | e.g., 30% | Monitor for trends |
| Day 10 post-washout | e.g., 35% | e.g., 40% | e.g., 25% | Monitor for trends |
| Day 15 post-washout | e.g., 50% | e.g., 30% | e.g., 20% | Population may be stabilizing |
Mandatory Visualizations
Signaling Pathway of CFI-400945 Action
Caption: Mechanism of CFI-400945-induced polyploidy.
Experimental Workflow for Overcoming Polyploidy
Caption: Decision workflow for managing polyploidy.
Logical Relationship of Polyploidy Management Options
References
- 1. Polo-like kinase 4 inhibition produces polyploidy and apoptotic death of lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Illicit survival of cancer cells during polyploidization and depolyploidization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polo-like kinase 4 inhibition produces polyploidy and apoptotic death of lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In vitro Ploidy Manipulation for Crop Improvement [frontiersin.org]
- 6. Drug-induced aneuploidy and polyploidy is a mechanism of disease relapse in MYC/BCL2-addicted diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of a tetraploid Meth-A cell line through polyploidization by demecolcine but not by staurosporine, K-252A and paclitaxel [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
Navigating Inconsistent Results with CFI-400945: A Technical Support Guide
Researchers and drug development professionals utilizing the Polo-like kinase 4 (PLK4) inhibitor, CFI-400945, may encounter variability in their experimental outcomes. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges, ensuring more consistent and reliable results.
Frequently Asked Questions (FAQs)
1. Why am I observing opposite effects on centriole numbers at different concentrations of CFI-400945?
You are likely observing the known bimodal effect of CFI-400945.[1][2][3] Low concentrations of the inhibitor can lead to centriole overduplication, while high concentrations result in the failure of centriole duplication.[1][2] This is thought to occur because at low doses, the formation of heterodimers between inhibited and active PLK4 leads to an increase in kinase activity.[1] Conversely, high doses lead to complete inhibition of PLK4 activity.[1]
2. My cells are becoming large and multinucleated. Is this an expected outcome?
Yes, this phenotype is often observed and is attributed to the off-target effects of CFI-400945, particularly its inhibition of Aurora B kinase.[1][3][4] Inhibition of Aurora B leads to cytokinesis failure, resulting in polyploidy and multinucleated cells.[5][6] This effect is distinct from the primary PLK4 inhibition.
3. I'm not seeing the expected level of cell death. What could be the reason?
Several factors could contribute to this:
-
Cell Line Specificity: The sensitivity to CFI-400945 can vary significantly between different cancer cell lines.[1][5] For example, breast cancer cell lines deficient in the tumor suppressor PTEN have shown increased sensitivity.[1][7]
-
Concentration: As mentioned, the concentration of CFI-400945 is critical. Ensure you are using a concentration appropriate for your specific cell line and experimental goals.
-
Duration of Treatment: The incubation time can influence the observed effect. For instance, in some cell viability assays, a 5-day incubation period is used.[5]
-
Resistance: As with many targeted therapies, cancer cells can develop resistance to PLK4 inhibitors.[8]
4. What are the known off-target effects of CFI-400945?
Besides its primary target PLK4, CFI-400945 has been shown to inhibit other kinases, most notably Aurora B kinase.[1][3][5] It also has some activity against TRKA, TRKB, and Tie2/TEK.[5] These off-target effects can contribute to the observed cellular phenotypes and should be considered when interpreting results.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent cell viability results | Dose-dependent bimodal effect. Cell line variability. Inappropriate incubation time. | Perform a dose-response curve to determine the optimal concentration for your cell line. Standardize incubation times across experiments. Consider testing cell lines with known sensitivities (e.g., PTEN-deficient). |
| Unexpected increase in centriole number | Use of a low concentration of CFI-400945. | Increase the concentration of CFI-400945 to achieve complete PLK4 inhibition and subsequent failure of centriole duplication.[1][2] |
| High levels of polyploidy and multinucleation | Off-target inhibition of Aurora B kinase. | Acknowledge this as a known effect of CFI-400945. To study PLK4-specific effects, consider using a more selective PLK4 inhibitor like centrinone for comparison, as it does not induce the same level of multinucleation.[6] |
| Discrepancy between siRNA-mediated PLK4 depletion and CFI-400945 treatment | Different cellular effects of protein loss versus kinase inhibition. Off-target effects of the inhibitor. | Be aware that depleting the PLK4 protein may not perfectly phenocopy its inhibition with a small molecule.[1] Consider the off-target effects of CFI-400945 when comparing results. |
| Low anti-tumor activity in vivo | Pharmacokinetic variability. Tumor model resistance. | Ensure adequate oral administration and plasma concentrations of CFI-400945.[5] Consider using patient-derived xenograft (PDX) models known to be sensitive or those with specific genetic backgrounds (e.g., PTEN deficiency).[7][9] |
Key Experimental Protocols
Sulforhodamine B (SRB) Cell Viability Assay
This protocol is adapted from a method used to assess the effect of CFI-400945 on breast cancer cell lines.[5]
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the specific cell line (e.g., 2,500-6,000 cells per well in 80 µL of media). Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of CFI-400945 in 100% DMSO. Dilute the stock solution with cell growth medium to achieve final desired concentrations (e.g., ranging from 10 nM to 50 µM).
-
Treatment: Add 20 µL of the diluted compound to the appropriate wells.
-
Incubation: Incubate the plate for 5 days.
-
Fixation: Gently remove the culture media and add 50 µL of ice-cold 10% trichloroacetic acid (TCA) to each well. Incubate at 4°C for 30 minutes.
-
Washing: Wash the plates five times with water and allow them to air-dry for 5 minutes.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% (v/v) acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Wash the plates four times with 1% acetic acid to remove unbound dye and air-dry for 5 minutes.
-
Solubilization: Add 100 µL of 10 mM Tris pH 10.5 to each well to solubilize the bound SRB.
-
Measurement: Read the absorbance at 570 nm.
Signaling Pathways and Workflows
Caption: Mechanism of action for CFI-400945.
Caption: Bimodal effect of CFI-400945 on centrioles.
References
- 1. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. pnas.org [pnas.org]
- 7. Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: CFI-400945 and Non-Cancerous Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PLK4 inhibitor, CFI-400945, specifically concerning its impact on non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CFI-400945?
A1: CFI-400945 is a potent and selective inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication. By inhibiting PLK4, CFI-400945 disrupts the normal process of centriole formation, leading to mitotic defects, genomic instability, and ultimately cell death in rapidly dividing cells.
Q2: How does CFI-400945 affect non-cancerous cell lines?
A2: Preclinical studies have indicated that CFI-400945 is generally well-tolerated by and has a lesser impact on non-cancerous cells compared to cancer cells. For instance, studies have reported that non-tumor human fibroblasts are "spared" from the cytotoxic effects of CFI-400945. Additionally, CFI-400945 did not affect the radiosensitivity of normal lung fibroblasts. This selectivity is thought to be due to the lower proliferation rates and potentially different cell cycle regulation in normal cells compared to cancer cells. However, specific quantitative data, such as GI50 or IC50 values for cytotoxicity in a wide range of non-cancerous cell lines, are not extensively documented in publicly available literature.
Q3: What are the known off-target effects of CFI-400945?
A3: While CFI-400945 is highly selective for PLK4, it has been shown to inhibit other kinases at higher concentrations. The most notable off-target is Aurora B kinase, with an IC50 of 98 nM. Inhibition of Aurora B can lead to cytokinesis failure and the formation of polyploid cells, a phenotype that can confound the interpretation of results as it is not solely due to PLK4 inhibition.
Q4: What is the bimodal effect of CFI-400945 on centriole duplication?
A4: CFI-400945 exhibits a concentration-dependent bimodal effect on centriole numbers. At low concentrations, it can lead to centriole amplification (more than two centrioles per cell), while at higher concentrations, it inhibits centriole duplication, resulting in a decrease in centriole number. This is a critical consideration for dose-response experiments.
Troubleshooting Guides
Scenario 1: I am observing high levels of cytotoxicity in my non-cancerous control cell line.
-
Possible Cause 1: High Concentration of CFI-400945.
-
Troubleshooting Step: Review the concentration of CFI-400945 being used. While generally better tolerated, non-cancerous cells can still be affected at very high concentrations. Perform a dose-response curve to determine the optimal concentration that minimally affects your non-cancerous control while still showing efficacy in your cancer cell line.
-
-
Possible Cause 2: Off-Target Effects.
-
Troubleshooting Step: The observed cytotoxicity might be due to the inhibition of other kinases. Consider the IC50 values for off-target kinases like Aurora B. If your experimental concentration is approaching these values, the toxicity may not be solely due to PLK4 inhibition.
-
-
Possible Cause 3: High Proliferation Rate of "Normal" Cells.
-
Troubleshooting Step: Some immortalized non-cancerous cell lines can have high proliferation rates. The cytotoxic effects of CFI-400945 are more pronounced in rapidly dividing cells. Consider using primary cell lines with lower passage numbers or inducing quiescence in your control cells to see if the toxicity is reduced.
-
Scenario 2: My cells are becoming large and multinucleated instead of undergoing apoptosis.
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Possible Cause: Aurora B Kinase Inhibition.
-
Troubleshooting Step: This phenotype is characteristic of cytokinesis failure, a known consequence of Aurora B inhibition. This suggests that the concentration of CFI-400945 you are using may be high enough to have significant off-target effects. To confirm this, you can use a more selective Aurora B inhibitor as a positive control or measure the phosphorylation of Aurora B substrates. Consider lowering the concentration of CFI-400945.
-
Scenario 3: I am seeing an increase in centriole number at low concentrations of CFI-400945.
-
Possible Cause: Bimodal Effect of CFI-400945.
-
Troubleshooting Step: This is an expected bimodal effect of the inhibitor. Low concentrations can disrupt the autoregulatory pathway of PLK4, leading to its stabilization and subsequent centriole amplification. If your experimental goal is to inhibit centriole duplication, you will need to increase the concentration of CFI-400945. It is recommended to perform a dose-response experiment and analyze centriole number at various concentrations to characterize this effect in your specific cell line.
-
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of CFI-400945
| Kinase | IC50 (nM) |
| PLK4 | 2.8 |
| TrkA | 6 |
| TrkB | 9 |
| Tie-2 | 22 |
| Aurora B | 98 |
Data compiled from Selleck Chemicals product information and related publications.
Experimental Protocols
1. Cell Viability Assay (MTT or Resazurin-based)
This protocol provides a general framework for assessing the effect of CFI-400945 on the viability of non-cancerous cell lines.
-
Materials:
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Non-cancerous cell line of interest (e.g., primary human dermal fibroblasts, BEAS-2B)
-
Complete cell culture medium
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96-well cell culture plates
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CFI-400945 (stock solution in DMSO)
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MTT or Resazurin reagent
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Solubilization solution (for MTT)
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Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of CFI-400945 in complete culture medium. It is recommended to start with a wide range of concentrations (e.g., 1 nM to 10 µM) to capture the full dose-response. Include a vehicle control (DMSO) at the same final concentration as the highest CFI-400945 concentration.
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Replace the medium in the cell plates with the medium containing the different concentrations of CFI-400945.
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Incubate the plates for the desired experimental duration (e.g., 72 hours).
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Add the MTT or Resazurin reagent to each well according to the manufacturer's instructions.
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Incubate for the recommended time (typically 2-4 hours).
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If using MTT, add the solubilization solution and incubate until the formazan crystals are fully dissolved.
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Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.
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Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the GI50/IC50 value, if applicable.
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2. Immunofluorescence for Centrosome Counting
This protocol allows for the visualization and quantification of centrosomes in non-cancerous cells treated with CFI-400945.
-
Materials:
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Non-cancerous cell line
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Glass coverslips
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6-well or 12-well plates
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CFI-400945
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Fixative (e.g., ice-cold methanol or 4% paraformaldehyde)
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Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
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Blocking buffer (e.g., 5% BSA in PBS)
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Primary antibody against a centrosomal marker (e.g., anti-γ-tubulin or anti-pericentrin)
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Fluorescently labeled secondary antibody
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DAPI (for nuclear counterstaining)
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Antifade mounting medium
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Fluorescence microscope
-
-
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to attach overnight.
-
Treat the cells with the desired concentrations of CFI-400945 (it is advisable to test both low and high concentrations to observe the bimodal effect) and a vehicle control for the chosen duration (e.g., 24-48 hours).
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Wash the cells with PBS and fix them with the chosen fixative.
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Permeabilize the cells with permeabilization buffer.
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Block non-specific antibody binding with blocking buffer for at least 30 minutes.
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Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
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Wash the cells three times with PBS.
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Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
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Wash the cells three times with PBS.
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Counterstain the nuclei with DAPI.
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Mount the coverslips on microscope slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope. Acquire Z-stacks to ensure all centrosomes within a cell are captured.
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Count the number of centrosomes per cell in a significant number of cells for each condition.
-
Mandatory Visualizations
Caption: PLK4 signaling pathway and the inhibitory action of CFI-400945.
Caption: General experimental workflow for assessing the impact of CFI-400945.
Caption: Logical workflow for troubleshooting unexpected results with CFI-400945.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the PLK4 inhibitor, CFI-400945, in animal studies. The focus of this guide is the management of CFI-400945-induced neutropenia, a known and expected on-target toxicity.
Troubleshooting Guide
This guide is designed to provide solutions to specific issues that may arise during your experiments with CFI-400945.
Issue 1: Unexpectedly severe or rapid onset of neutropenia.
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Question: We observed a greater than 50% decrease in absolute neutrophil count (ANC) within the first week of CFI-400945 administration at our planned dose. What should we do?
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Answer:
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Immediate Dose Interruption: Temporarily suspend CFI-400945 administration to allow for neutrophil recovery.
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Increased Monitoring: Increase the frequency of hematological monitoring to daily or every other day to track the neutrophil nadir and recovery.
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Supportive Care: If the ANC drops below 1,000 cells/µL, consider initiating supportive care measures as outlined in the Experimental Protocols section below. This may include prophylactic antibiotics to prevent opportunistic infections.
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Dose Modification: Once neutrophil counts have recovered to baseline or an acceptable level (e.g., >1,500 cells/µL), consider re-initiating CFI-400945 at a reduced dose (e.g., a 25-50% reduction).
-
Vehicle and Formulation Check: Verify the correct preparation and concentration of the CFI-400945 formulation. Improper formulation could lead to altered pharmacokinetics and exaggerated toxicity.
-
Issue 2: Animal shows signs of infection during neutropenic period.
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Question: An animal with CFI-400945-induced neutropenia is exhibiting signs of infection, such as lethargy, ruffled fur, and fever. What is the appropriate course of action?
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Answer:
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Immediate Veterinary Consultation: Isolate the affected animal and consult with the institutional veterinarian immediately.
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Broad-Spectrum Antibiotics: Initiate treatment with a broad-spectrum antibiotic as recommended by the veterinarian. The choice of antibiotic should cover both gram-positive and gram-negative bacteria.
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Supportive Care: Provide supportive care, which may include fluid therapy and nutritional support, to maintain the animal's health.
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Blood Cultures: If possible, and as advised by the veterinarian, collect a blood sample for culture to identify the causative pathogen and guide antibiotic selection.
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Discontinuation of CFI-400945: Discontinue CFI-400945 treatment in the affected animal until the infection has resolved and neutrophil counts have recovered.
-
Issue 3: Difficulty in establishing a therapeutic window due to neutropenia.
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Question: We are struggling to find a dose of CFI-400945 that provides anti-tumor efficacy without causing severe, unmanageable neutropenia. What strategies can we employ?
-
Answer:
-
Dose Fractionation: Instead of a single daily high dose, consider administering a lower dose of CFI-400945 twice daily. This may maintain therapeutic plasma concentrations while reducing peak-level toxicity.
-
Intermittent Dosing Schedule: Explore intermittent dosing schedules, such as 5 days on/2 days off or one week on/one week off. This allows for periods of neutrophil recovery.
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Prophylactic G-CSF Administration: The use of Granulocyte-Colony Stimulating Factor (G-CSF) can help to mitigate the severity and duration of neutropenia. G-CSF stimulates the bone marrow to produce more neutrophils. Refer to the Experimental Protocols section for a sample G-CSF protocol.
-
Combination Therapy: Consider combining a lower, better-tolerated dose of CFI-400945 with another anti-cancer agent that has a non-overlapping toxicity profile.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of CFI-400945-induced neutropenia?
A1: CFI-400945 is a potent and selective inhibitor of Polo-like Kinase 4 (PLK4)[1][2]. PLK4 is a master regulator of centriole duplication, a critical step in cell division[1][3][4]. Neutrophils and their progenitor cells in the bone marrow are rapidly dividing. By inhibiting PLK4, CFI-400945 disrupts the cell cycle of these hematopoietic progenitors, leading to a decrease in the production of mature neutrophils and resulting in neutropenia[2]. This is considered an on-target effect of the drug.
Q2: At what dose of CFI-400945 should I expect to see neutropenia in my animal model?
A2: The dose at which neutropenia occurs is dose-dependent and can vary between animal species and even strains[1][2]. In human phase 1 clinical trials, neutropenia was a common high-grade treatment-related adverse event at doses of 64 mg/day and higher[1]. Preclinical toxicology studies in rodents and dogs have also shown myeloid suppression and bone marrow hypocellularity as primary toxicities[2]. It is crucial to perform dose-range-finding studies in your specific animal model to determine the dose-response relationship for both efficacy and toxicity.
Q3: How should I monitor for CFI-400945-induced neutropenia?
A3: Regular monitoring of hematological parameters is essential. This should include a complete blood count (CBC) with a differential to determine the absolute neutrophil count (ANC). The frequency of monitoring will depend on the dose and schedule of CFI-400945 administration. A baseline CBC should be performed before the start of treatment. For initial studies, monitoring 2-3 times per week is recommended. Once the nadir (the lowest point of the neutrophil count) is established, the frequency can be adjusted.
Q4: What are the clinical signs of neutropenia in research animals?
A4: Neutropenia itself may not present with obvious clinical signs. However, severely neutropenic animals are highly susceptible to infections. Therefore, the clinical signs observed are often those of a secondary infection and can include lethargy, anorexia, weight loss, ruffled fur, hunched posture, and fever.
Q5: Can I use G-CSF to manage CFI-400945-induced neutropenia?
A5: Yes, Granulocyte-Colony Stimulating Factor (G-CSF) can be an effective supportive care measure to reduce the duration and severity of neutropenia[5][6]. It works by stimulating the proliferation and differentiation of neutrophil progenitors. A sample protocol for G-CSF administration in mice is provided in the Experimental Protocols section.
Data Presentation
Table 1: Hematological Monitoring Schedule Example
| Study Phase | Time Point | Action |
| Pre-treatment | Day -1 | Collect blood for baseline Complete Blood Count (CBC) |
| Treatment Week 1 | Days 3, 5, 7 | Collect blood for CBC to monitor onset of neutropenia |
| Treatment Weeks 2-4 | Weekly (e.g., Day 14, 21, 28) | Collect blood for CBC |
| Dose Escalation | 2-3 times per week | Increased monitoring frequency with dose increases |
Table 2: Grading of Neutropenia in Animal Models (Example)
| Grade | Absolute Neutrophil Count (ANC) | Recommended Action |
| 0 | Within normal limits | Continue treatment and monitoring |
| 1 (Mild) | < Lower limit of normal - 1,500/µL | Increase monitoring frequency |
| 2 (Moderate) | 1,000 - 1,499/µL | Consider a 25% dose reduction of CFI-400945 |
| 3 (Severe) | 500 - 999/µL | Interrupt CFI-400945 treatment. Consider prophylactic antibiotics. |
| 4 (Life-threatening) | < 500/µL | Interrupt CFI-400945 treatment. Initiate supportive care (antibiotics, G-CSF). |
Experimental Protocols
Protocol 1: Hematological Monitoring
-
Blood Collection: Collect approximately 50-100 µL of whole blood from the saphenous vein or another appropriate site into EDTA-coated tubes.
-
Analysis: Analyze the blood sample using a calibrated automated hematology analyzer to obtain a complete blood count with a differential.
-
Frequency: Follow the monitoring schedule outlined in Table 1, adjusting the frequency based on the severity of neutropenia observed.
-
Data Recording: Record the total white blood cell count, neutrophil percentage, and calculate the absolute neutrophil count (ANC).
Protocol 2: Prophylactic Antibiotic Administration
-
Initiation Criteria: Begin prophylactic antibiotic treatment when the ANC falls below 1,000 cells/µL, or as per institutional guidelines.
-
Antibiotic Selection: A broad-spectrum antibiotic such as trimethoprim-sulfamethoxazole (e.g., 30 mg/kg, orally, twice daily) or enrofloxacin (e.g., 10 mg/kg, orally, once daily) is often used. Consult with a veterinarian for the most appropriate choice for your facility.
-
Administration: Administer the antibiotic in the drinking water, in a palatable treat, or via oral gavage.
-
Duration: Continue antibiotic administration until the ANC has recovered to >1,500 cells/µL.
Protocol 3: G-CSF Administration (Mouse Model Example)
-
Reagent: Recombinant murine G-CSF (e.g., filgrastim).
-
Dose: A typical dose is 5-10 µg/kg, administered subcutaneously.
-
Schedule: Begin G-CSF administration 24 hours after CFI-400945 administration. Administer once daily for 3-5 consecutive days, or until neutrophil recovery.
-
Monitoring: Continue to monitor ANC to assess the response to G-CSF.
Mandatory Visualizations
Caption: PLK4 Signaling Pathway and the Mechanism of CFI-400945-Induced Neutropenia.
Caption: Experimental Workflow for Managing CFI-400945-Induced Neutropenia.
Caption: Logical Relationships in Managing CFI-400945-Related Neutropenia.
References
- 1. Polo-like kinase 4 controls centriole duplication but does not directly regulate cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
Technical Support Center: CFI-400945 for CNS Tumor Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the PLK4 inhibitor, CFI-400945, in Central Nervous System (CNS) tumor applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CFI-400945?
CFI-400945 is a potent, orally available, and ATP-competitive inhibitor of Polo-like kinase 4 (PLK4).[1] PLK4 is a critical regulator of centriole duplication during the cell cycle.[2][3] By inhibiting PLK4, CFI-400945 disrupts centriole duplication, leading to mitotic defects, genomic instability, and ultimately cell death in cancer cells.[1][2] Overexpression of PLK4 has been observed in various embryonal brain tumors, including medulloblastoma (MB) and rhabdoid tumors (RT), making it a promising therapeutic target.[2]
Q2: Does CFI-400945 have off-target effects that could influence experimental results?
Yes, while CFI-400945 is highly selective for PLK4, it has been shown to inhibit other kinases at higher concentrations, most notably Aurora B Kinase (AURKB).[2][4] Inhibition of AURKB can lead to cytokinesis failure and the formation of polyploid cells, a phenomenon also observed with CFI-400945 treatment.[2][4] This off-target effect is important to consider when interpreting cellular phenotypes. The IC50 value for AURKB is significantly higher than for PLK4, indicating less potency against this off-target kinase.[2]
Q3: What is the evidence for CFI-400945's activity in CNS tumor models?
Preclinical studies have demonstrated the efficacy of CFI-400945 in various CNS tumor models:
-
In Vitro: CFI-400945 has been shown to decrease cell proliferation, inhibit colony formation, and reduce migration and invasion in medulloblastoma (DAOY and D283) and rhabdoid tumor cell lines.[2][5] It also induces apoptosis and cellular senescence in these cell lines.[2]
-
In Vivo: In an orthotopic xenograft model of atypical teratoid/rhabdoid tumor (AT/RT), oral administration of CFI-400945 significantly inhibited tumor growth and extended the survival of the treated mice.[2][6]
Q4: Can CFI-400945 cross the blood-brain barrier (BBB)?
The brain penetration of CFI-400945 has been investigated, with some conflicting reports. Its molecular properties place it on the "cusp" of drugs with known CNS exposure.[2] However, other analyses suggest it is not optimal for brain exposure and has a low potential to cross the BBB.[5][7] A pharmacokinetic study in mice determined the brain-to-plasma ratio to be less than 0.1, which is generally considered low. Despite this, pharmacodynamic effects have been observed in intracranial tumor models, suggesting that the BBB may be compromised in a "disease model state," allowing for some drug entry.[2]
Troubleshooting Guide
Issue 1: I'm observing a bimodal effect on centriole numbers at different concentrations of CFI-400945. Is this expected?
Yes, this is a known "paradoxical effect" of CFI-400945.[2][8]
-
Low Concentrations (e.g., 100 nM): Partial inhibition of PLK4 can lead to an increase in centriole numbers.[2][8]
-
High Concentrations (e.g., 500 nM): More complete inhibition of PLK4 results in the depletion of centrioles.[2][8]
It is crucial to perform dose-response experiments to characterize the optimal concentration for the desired phenotype in your specific cell line.
Issue 2: My cells are becoming large and multinucleated (polyploid) after treatment, but I'm not seeing widespread apoptosis.
This phenotype is consistent with the mechanism of action of CFI-400945, which can be attributed to both PLK4 and off-target AURKB inhibition.[2][4] The induction of polyploidy can lead to a state of cellular senescence, which is an irreversible cell cycle arrest, rather than immediate apoptosis.[2] You can investigate markers of senescence, such as beta-galactosidase activity, to confirm this outcome.[2] Interestingly, inducing polyploidy with CFI-400945 has been shown to sensitize medulloblastoma and rhabdoid tumor cells to DNA-damaging agents like doxorubicin and etoposide.[2]
Issue 3: I am not observing a significant anti-tumor effect in my glioblastoma (GBM) cell line.
While PLK4 is overexpressed in GBM, the sensitivity to its inhibition can vary.[9] The complex genetic landscape of GBM may provide resistance mechanisms. Consider investigating the expression levels of PLK4 in your specific GBM cell line. Additionally, given the challenges with BBB penetration, in vitro sensitivity may not directly translate to in vivo efficacy without effective delivery to the tumor site.
Quantitative Data
Table 1: In Vitro IC50 Values of CFI-400945 in CNS Tumor Cell Lines
| Cell Line | Tumor Type | IC50 (µM) |
| DAOY | Medulloblastoma | 0.094 |
| MON | Malignant Rhabdoid Tumor | 5.13 |
| BT-12 | Atypical Teratoid/Rhabdoid Tumor | 3.73 |
| G401 | Rhabdoid Tumor of the Kidney | 3.79 |
| Data sourced from Sredni et al., 2017.[2] |
Table 2: Kinase Inhibitory Profile of CFI-400945
| Kinase | % Inhibition | IC50 (nM) |
| PLK4 | 100% | 4.85 |
| NTRK3 | 96% | 9.04 |
| NTRK2 | 96% | 10.6 |
| NTRK1 | 92% | 20.6 |
| MUSK | 96% | 48.7 |
| AURKB | 95% | 70.7 |
| AURKC | 84% | 106 |
| TEK | 96% | 109 |
| DDR2 | 100% | 315 |
| Data represents kinases inhibited over 80% by CFI-400945. Sourced from Sredni et al., 2017.[2] |
Table 3: In Vivo Brain Penetration of CFI-400945
| Parameter | Value |
| Brain-to-Plasma (B:P) Ratio | < 0.1 |
| Determined in fasted male CD-1 mice. Sourced from Sredni et al., 2017.[2] |
Experimental Protocols & Visualizations
Detailed Methodology: Orthotopic AT/RT Xenograft Model
This protocol is a composite representation of methodologies described in preclinical studies of CFI-400945.[2][6]
-
Cell Culture: Atypical Teratoid/Rhabdoid Tumor (AT/RT) cells (e.g., BT-12) are cultured in appropriate media.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID) are used.
-
Intracranial Implantation:
-
Mice are anesthetized.
-
A small burr hole is made in the skull over the desired brain region (e.g., cerebrum).
-
A specific number of tumor cells (e.g., 1 x 10^5) suspended in a small volume (e.g., 2-5 µL) of saline or media are slowly injected into the brain parenchyma using a stereotactic frame.
-
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging if the cells are luciferase-tagged.
-
Treatment Initiation: Once tumors are established (detectable by imaging), treatment is initiated.
-
Drug Administration: CFI-400945 is administered orally (e.g., by gavage) at a specified dose and schedule (e.g., 7.5 mg/kg/day for 21 consecutive days).[2][6] The control group receives a vehicle control.
-
Efficacy Endpoints:
-
Tumor Growth: Tumor volume is measured regularly via bioluminescence imaging.
-
Survival: Animals are monitored until they reach a humane endpoint (e.g., significant weight loss, neurological symptoms), and survival curves are generated.
-
-
Pharmacodynamic Analysis: At the end of the study, brain tissue can be harvested for histological analysis (e.g., H&E staining) to observe cellular changes like increased nuclear size, which is indicative of CFI-400945's effect.[6]
Visualizations
Caption: CFI-400945 signaling pathway and its cellular consequences.
Caption: General experimental workflow for evaluating CFI-400945.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. THER-09. EVALUATION OF PROTEIN KINASE INHIBITORS WITH PLK4 CROSS-OVER POTENTIAL IN PEDIATRIC EMBRYONAL BRAIN TUMORS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Polo-like kinase 4 promotes tumorigenesis and induces resistance to radiotherapy in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative (cfi-400945)
A Comparative Guide to the Efficacy of CFI-400945 and First-Generation PLK Inhibitors
An objective analysis of experimental data on the next-generation PLK4 inhibitor versus its predecessors for researchers, scientists, and drug development professionals.
Polo-like kinases (PLKs) are a family of serine/threonine kinases that play crucial roles in cell cycle regulation, making them attractive targets for anticancer therapies. First-generation PLK inhibitors, such as BI 2536 and volasertib, primarily targeted PLK1, a key regulator of mitosis. While showing some promise, their clinical success has been limited. CFI-400945 represents a next-generation approach, with high selectivity for PLK4, a master regulator of centriole duplication. This guide provides a detailed comparison of the efficacy of CFI-400945 against first-generation PLK inhibitors, supported by experimental data, protocols, and pathway visualizations.
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of CFI-400945 and first-generation PLK inhibitors, BI 2536 and volasertib.
| Inhibitor | Target | IC50 (nM) | Cell Lines / Xenograft Models | Key Findings | Reference |
| CFI-400945 | PLK4 | 2.8 | Breast, Ovarian, Pancreatic, Lung Cancer; AML | Potent and selective inhibition of PLK4.[1][2] Demonstrates single-agent antitumor activity in vivo, particularly in PTEN-deficient xenografts.[3] Shows efficacy in hematological malignancies and cells with TP53 mutations.[4][5] | [1][2][3][4][5] |
| Volasertib (BI 6727) | PLK1 | 0.87 | AML, NSCLC, Colon, Melanoma | Potent inhibitor of PLK1, also inhibits PLK2 and PLK3 at higher concentrations.[6][7] Shows efficacy in preclinical models of AML.[8] Clinical trials showed mixed results, with some efficacy in AML but also notable toxicity.[9][10][11] | [6][7][8][9][10][11] |
| BI 2536 | PLK1 | 0.83 | NSCLC, Solid Tumors | A potent and highly specific inhibitor of PLK1.[12] Showed modest efficacy in clinical trials for solid tumors and NSCLC, with reversible neutropenia as a common dose-limiting toxicity.[12][13][14] Its development was largely halted in favor of volasertib.[15] | [12][13][14][15] |
Table 1: In Vitro and Preclinical Efficacy of PLK Inhibitors
| Inhibitor | Cancer Type | Phase | Key Clinical Outcomes | Reference |
| CFI-400945 | Advanced Solid Tumors | Phase I | Well-tolerated at 64 mg/day with dose-dependent neutropenia.[16] Modest overall response rate (2%) in an unselected population.[2][16] | [2][16] |
| Relapsed/Refractory AML & MDS | Phase I | Achieved complete remission in 3 out of 9 evaluable AML patients.[4][17] Showed activity in patients with TP53 mutations.[4][17] | [4][17] | |
| Volasertib (BI 6727) | Acute Myeloid Leukemia (AML) | Phase II/III | In combination with low-dose cytarabine (LDAC), showed improved overall survival (8.0 vs 5.2 months) and response rates (31% vs 13.3%) compared to LDAC alone in a Phase II study.[9][18] A subsequent Phase III trial did not meet its primary endpoint and showed increased fatal infections.[10][11] | [9][10][11][18] |
| Solid Tumors | Phase I | Showed encouraging signs of antitumor activity, with partial responses in urothelial cancer, ovarian cancer, and melanoma.[15] | [15] | |
| BI 2536 | Advanced Solid Tumors | Phase I | Maximum tolerated dose (MTD) was 200 mg.[12] Dose-limiting toxicity was reversible neutropenia.[12] Showed some antitumor activity with disease stabilization in 23% of patients at or above the MTD.[12] | [12] |
| Non-Small Cell Lung Cancer (NSCLC) | Phase II | Modest efficacy as a monotherapy with a 4.2% partial response rate.[13] | [13] | |
| Small Cell Lung Cancer (SCLC) | Phase II | The study was terminated due to a lack of efficacy. | [19] |
Table 2: Clinical Trial Outcomes of PLK Inhibitors
Signaling Pathways and Mechanism of Action
CFI-400945 and first-generation PLK inhibitors exert their effects through distinct mechanisms, as depicted in the following diagrams.
Caption: CFI-400945 inhibits PLK4, leading to dysregulated centriole duplication and subsequent mitotic catastrophe and cell death.
Caption: First-generation PLK inhibitors target PLK1, disrupting mitotic progression and leading to apoptosis.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of CFI-400945 and first-generation PLK inhibitors.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against target kinases.
-
Procedure:
-
Recombinant human PLK4 or PLK1 enzyme is incubated with a specific substrate (e.g., a peptide) and ATP in a reaction buffer.
-
A serial dilution of the inhibitor (CFI-400945, volasertib, or BI 2536) is added to the reaction mixture.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay (e.g., Kinase-Glo®) that measures the amount of remaining ATP.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell Viability Assay (e.g., Alamar Blue)
-
Objective: To assess the effect of the inhibitors on the proliferation and viability of cancer cell lines.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the inhibitor for a specified period (e.g., 72 hours).
-
Alamar blue reagent (resazurin) is added to each well. Viable, metabolically active cells reduce resazurin to the fluorescent resorufin.
-
Fluorescence is measured using a plate reader.
-
The percentage of viable cells relative to an untreated control is calculated for each concentration, and the GI50 (concentration for 50% growth inhibition) is determined.
-
Human Tumor Xenograft Models in Mice
-
Objective: To evaluate the in vivo antitumor efficacy of the inhibitors.
-
Procedure:
-
Human cancer cells or patient-derived tumor fragments are implanted subcutaneously into immunocompromised mice (e.g., SCID or nude mice).
-
Once tumors reach a palpable size, mice are randomized into treatment and control (vehicle) groups.
-
The inhibitor is administered orally (for CFI-400945) or intravenously (for BI 2536 and volasertib) according to a specified dosing schedule (e.g., daily, intermittent).
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).
-
Efficacy is assessed by comparing the tumor growth in the treated groups to the control group (e.g., tumor growth inhibition percentage).
-
Experimental Workflow
The development and evaluation of a novel kinase inhibitor like CFI-400945 typically follows a structured workflow from initial discovery to clinical trials.
Caption: A typical workflow for the preclinical and clinical development of a targeted kinase inhibitor.
Conclusion
CFI-400945 demonstrates a distinct and more selective mechanism of action compared to first-generation PLK inhibitors by specifically targeting PLK4. Preclinical data highlight its potent antitumor activity, particularly in certain genetic contexts like PTEN deficiency and TP53 mutations.[3][4] While early clinical data in solid tumors show modest single-agent activity in an unselected population, promising results have been observed in relapsed/refractory AML.[2][4][16][17]
First-generation PLK1 inhibitors, BI 2536 and volasertib, showed preclinical promise but have had limited success in clinical trials for solid tumors due to modest efficacy and toxicity.[12][13][19] Volasertib showed more encouraging results in AML, although a Phase III trial did not confirm the initial positive findings and raised safety concerns.[9][10][11]
The higher selectivity of CFI-400945 for PLK4 may offer a better therapeutic window compared to the broader activity of first-generation inhibitors against the PLK family. Further clinical investigation, particularly with biomarker-driven patient selection, is warranted to fully elucidate the therapeutic potential of CFI-400945.
References
- 1. CFI-400945 | PLK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical characterization and clinical trial of... [experts.mcmaster.ca]
- 6. selleckchem.com [selleckchem.com]
- 7. Discovery and development of the Polo-like kinase inhibitor volasertib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and mechanism of action of volasertib, a potent and selective inhibitor of Polo-like kinases, in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. ashpublications.org [ashpublications.org]
- 12. Phase I dose escalation and pharmacokinetic study of BI 2536, a novel Polo-like kinase 1 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The efficacy and safety of BI 2536, a novel Plk-1 inhibitor, in patients with stage IIIB/IV non-small cell lung cancer who had relapsed after, or failed, chemotherapy: results from an open-label, randomized phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. Phase I trial of volasertib, a Polo-like kinase inhibitor, plus platinum agents in solid tumors: safety, pharmacokinetics and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preclinical characterization and clinical trial of CFI-400945, a polo-like kinase 4 inhibitor, in patients with relapsed/refractory acute myeloid leukemia and higher-risk myelodysplastic neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Volasertib for Treatment of Acute Myeloid Leukaemia (AML) - Clinical Trials Arena [clinicaltrialsarena.com]
- 19. An open-label, phase II study of the polo-like kinase-1 (Plk-1) inhibitor, BI 2536, in patients with relapsed small cell lung cancer (SCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Synthetic Lethal Interaction of CFI-400945 with PTEN Loss: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The loss of the tumor suppressor gene PTEN is a frequent event in a multitude of cancers, leading to uncontrolled cell growth and proliferation. This alteration presents a therapeutic vulnerability that can be exploited through the concept of synthetic lethality, where the inhibition of a second protein in PTEN-deficient cells leads to cell death, while sparing normal cells. This guide provides a comparative analysis of CFI-400945, a potent inhibitor of Polo-like kinase 4 (PLK4), and other therapeutic alternatives that leverage the synthetic lethal relationship with PTEN loss. The information is supported by experimental data to aid in the evaluation of these targeted therapies.
Introduction to CFI-400945
CFI-400945 is an orally bioavailable, selective inhibitor of PLK4, a master regulator of centriole duplication.[1][2] By inhibiting PLK4, CFI-400945 disrupts normal mitotic progression, leading to mitotic defects, polyploidy, and ultimately, apoptotic cell death in cancer cells.[3][4] Notably, preclinical studies have demonstrated that cancer cells with PTEN deficiency exhibit heightened sensitivity to CFI-400945, establishing a synthetic lethal interaction.[3][5]
Mechanism of Action: The PLK4-PTEN Synthetic Lethal Axis
The signaling pathway below illustrates the synthetic lethal relationship between CFI-400945 and PTEN loss. In normal cells, PTEN negatively regulates the PI3K/AKT pathway, a critical signaling cascade for cell survival and growth. When PTEN is lost, cells become heavily reliant on other pathways for survival and proliferation. PLK4 is a key enzyme in cell cycle progression, and its inhibition in PTEN-deficient cells creates a catastrophic failure in cell division, leading to cell death.
References
- 1. CFI-400945 | PLK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polo-like kinase 4 inhibition produces polyploidy and apoptotic death of lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of PLK4 Inhibitors: CFI-400945 vs. CFI-400437
A Comprehensive Guide for Researchers in Oncology and Drug Development
This guide provides a detailed, data-driven comparison of two prominent Polo-like kinase 4 (PLK4) inhibitors, CFI-400945 and CFI-400437. The content is structured to offer an objective analysis of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of these compounds for cancer therapy.
Introduction and Mechanism of Action
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process essential for the formation of the mitotic spindle and the maintenance of genomic stability. Dysregulation of PLK4 expression is frequently observed in various cancers and is associated with centrosome amplification, chromosomal instability, and tumorigenesis. Consequently, PLK4 has emerged as a promising therapeutic target in oncology.
Both CFI-400945 and CFI-400437 are potent, ATP-competitive inhibitors of PLK4. By binding to the ATP-binding pocket of the PLK4 kinase domain, these small molecules block its catalytic activity. Inhibition of PLK4 disrupts the centriole duplication cycle, leading to mitotic errors, such as the formation of monopolar or multipolar spindles, which can ultimately trigger cell cycle arrest and apoptosis in cancer cells.
Quantitative Performance Data
The following tables summarize the key in vitro performance metrics for CFI-400945 and CFI-400437, providing a direct comparison of their potency and selectivity.
Table 1: In Vitro Kinase Inhibitory Potency
| Compound | Target | IC50 (nM) | Ki (nM) |
| CFI-400945 | PLK4 | 2.8 | 0.26 |
| CFI-400437 | PLK4 | 0.6 | Not Reported |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Table 2: Selectivity Profile Against Aurora Kinases
| Compound | Aurora A IC50 (nM) | Aurora B IC50 (nM) |
| CFI-400945 | 510 | 102 |
| CFI-400437 | 370 | 210 |
Data compiled from publicly available research.
Preclinical Efficacy
Both compounds have demonstrated significant anti-tumor activity in a range of preclinical cancer models.
CFI-400945:
-
Has shown efficacy in xenograft models of breast, pancreatic, and lung cancer.[1]
-
Oral administration to mice with human cancer xenografts resulted in significant tumor growth inhibition at well-tolerated doses.[2]
-
Notably, increased antitumor activity was observed in PTEN-deficient cancer xenografts.[2]
CFI-400437:
-
Exhibits potent growth inhibition in breast cancer cell lines, including MCF-7, MDA-MB-468, and MDA-MB-231.
-
Demonstrates antitumor activity in a mouse xenograft model of MDA-MB-468 breast cancer.
Visualizing the Mechanism and Workflow
To further elucidate the context of this comparison, the following diagrams illustrate the PLK4 signaling pathway and a typical experimental workflow for evaluating these inhibitors.
References
CFI-400945 vs alisertib in Aurora kinase expressing cancers
An Objective Comparison of CFI-400945 and Alisertib for the Treatment of Cancers with Aurora Kinase Expression
Introduction
The Aurora kinase family, particularly Aurora A and B, are critical regulators of mitosis. Their overexpression is common in various cancers and is often associated with a poor prognosis, making them attractive targets for cancer therapy.[1] This guide provides a detailed comparison of two kinase inhibitors, CFI-400945 and alisertib, which both impact the mitotic process, albeit through different primary mechanisms.
CFI-400945 is a first-in-class, orally bioavailable inhibitor primarily targeting Polo-like Kinase 4 (PLK4), a master regulator of centriole duplication.[2][3][4] Its mechanism, which induces mitotic catastrophe, has shown promise in preclinical models and early-phase clinical trials, particularly in cancers with genomic instability.[2][4][5] Notably, CFI-400945 also exhibits inhibitory activity against Aurora B kinase, which contributes to its overall mechanism of action.[2][6][7]
Alisertib (MLN8237) is a selective, orally bioavailable inhibitor of Aurora A kinase.[1][8][9] By disrupting mitotic spindle formation and chromosome segregation, alisertib has demonstrated antitumor activity across a range of hematological and solid tumors in numerous clinical trials.[1][10][11]
This comparison guide will delve into the mechanisms of action, preclinical and clinical data, and key experimental protocols for both agents to provide researchers and drug development professionals with a comprehensive understanding of their respective profiles.
Mechanism of Action
While both CFI-400945 and alisertib disrupt mitosis, they do so by targeting different key regulatory kinases.
CFI-400945: CFI-400945 is a potent, ATP-competitive inhibitor of PLK4 .[12] PLK4's primary role is to initiate centriole duplication, a process essential for the formation of a bipolar mitotic spindle. Inhibition of PLK4 by CFI-400945 leads to aberrant centriole numbers, causing mitotic defects, cell cycle arrest, and ultimately cell death through mitotic catastrophe.[2][5][13] The effects of CFI-400945 are dose-dependent:
-
Low concentrations lead to the stabilization of PLK4, resulting in centriole overduplication and the formation of multipolar spindles.[7][13]
-
High concentrations completely inhibit PLK4 activity, blocking centriole duplication altogether.[7][13]
Crucially, CFI-400945 also inhibits Aurora B kinase at nanomolar concentrations (IC50 of 98 nM).[2][12] Inhibition of Aurora B contributes to cytokinesis failure and the generation of polyploid cells, complementing the effects of PLK4 inhibition.[2][7]
Alisertib: Alisertib is a selective, ATP-competitive inhibitor of Aurora A kinase .[1][14] In cellular assays, it is over 200-fold more selective for Aurora A than for the structurally similar Aurora B kinase.[1] Aurora A is crucial for centrosome maturation, spindle assembly, and proper chromosome segregation.[10] By inhibiting Aurora A, alisertib causes:
-
Disruption of mitotic spindle assembly, leading to monopolar or multipolar spindles.[10][14]
-
Cell cycle arrest at the G2/M phase, leading to an accumulation of cells with 4N DNA content (polyploidy).[10][14] These mitotic disruptions can trigger apoptosis, mitotic slippage, or senescence.[14][16]
Caption: Mechanisms of action for CFI-400945 and alisertib.
Preclinical Data Comparison
Both inhibitors have demonstrated potent anti-cancer activity in a wide range of preclinical models.
In Vitro Activity
| Parameter | CFI-400945 | Alisertib |
| Primary Target | PLK4[2][3] | Aurora A[1][8] |
| Biochemical IC50 (Primary Target) | 2.8 nM[12][17] | Not explicitly stated in provided results |
| Kinase Inhibition Constant (Ki) | 0.26 nM (for PLK4)[12] | Not explicitly stated in provided results |
| Key Off-Target Activity | Aurora B (IC50 = 98 nM)[12] | >200-fold selectivity for Aurora A over Aurora B[1] |
| Cell Line Proliferation IC50 Range | Varies; potent against breast, lung, and other tumor cell lines[13][17] | 15 - 469 nM across a broad panel of solid tumor and lymphoma cell lines[15] |
In Vivo Antitumor Activity
CFI-400945 and alisertib have both shown significant, dose-dependent antitumor activity in various human tumor xenograft models.
-
CFI-400945: Has demonstrated robust single-agent activity, including tumor growth inhibition and regression, in xenograft models of breast (particularly PTEN-deficient), colon, lung, and acute myeloid leukemia.[2][4][13][17][18] It is orally bioavailable and generally well-tolerated in these models.[2][17]
-
Alisertib: Has shown broad antitumor activity in a diverse set of xenograft models, including colorectal, breast, and small cell lung cancer.[1][15][19] For instance, in an HCT-116 colorectal cancer model, oral dosing at 30 mg/kg resulted in 94.7% tumor growth inhibition (TGI).[15]
Clinical Trial Data
Both drugs have undergone evaluation in multiple clinical trials.
| Aspect | CFI-400945 | Alisertib |
| Development Status | Phase 1/2 trials ongoing[20][21] | Multiple Phase 1, 2, and 3 trials conducted[1][11][22] |
| Indications Studied | Advanced solid tumors (breast, prostate), AML, MDS[20][21][23] | Aggressive lymphomas, SCLC, breast cancer, neuroendocrine prostate cancer, various solid tumors[11][24][25] |
| Reported Efficacy | In a Phase 1 AML/MDS trial, 3 of 9 evaluable AML patients achieved complete remission, including 2 of 4 patients with TP53 mutations.[20] | SCLC: 21% objective response rate (ORR) as a single agent.[1][25] Breast Cancer: 18% ORR in a mixed cohort.[1][25] Lymphoma: Clinically active in relapsed/refractory aggressive B- and T-cell lymphomas.[11] |
| Recommended Phase 2 Dose (Monotherapy) | 64 mg/day (in a solid tumor trial) | 50 mg twice daily for 7 days in 21-day cycles[1][24] |
| Common Grade 3-4 Adverse Events | Enteritis/Colitis (dose-limiting)[20] | Neutropenia, leukopenia, anemia, thrombocytopenia, stomatitis, fatigue[1][11] |
Experimental Protocols & Methodologies
The preclinical evaluation of kinase inhibitors like CFI-400945 and alisertib follows established methodologies to determine potency, selectivity, and antitumor effect.
Key Experimental Assays
-
Kinase Inhibition Assay:
-
Objective: To determine the direct inhibitory activity of the compound on the target kinase.
-
Methodology: Typically involves a biochemical assay using a purified recombinant kinase (e.g., PLK4, Aurora A). The kinase's ability to phosphorylate a substrate is measured in the presence of varying concentrations of the inhibitor. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then calculated. Assays like ADP-Glo are often used, which measure ADP production as a proxy for kinase activity.[26]
-
-
Cell Proliferation/Viability Assay:
-
Objective: To measure the effect of the compound on the growth of cancer cell lines.
-
Methodology: Cancer cells are cultured in multi-well plates and treated with a range of inhibitor concentrations for a set period (e.g., 72 hours). Cell viability is then assessed using reagents like CellTiter-Glo (measures ATP) or by quantifying BrdU incorporation during DNA synthesis.[15] The GI50 or IC50 value is calculated, representing the concentration that inhibits cell growth by 50%.
-
-
In Vivo Xenograft Studies:
-
Objective: To evaluate the antitumor efficacy of the compound in a living organism.
-
Methodology: Human tumor cells are implanted subcutaneously into immunocompromised mice. Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. The drug (e.g., CFI-400945 or alisertib) is administered orally according to a specific dose and schedule. Tumor volume and mouse body weight are measured regularly. Efficacy is reported as Tumor Growth Inhibition (TGI).[15][27]
-
Caption: A typical workflow for preclinical evaluation of a kinase inhibitor.
Comparative Discussion and Conclusion
CFI-400945 and alisertib represent two distinct strategies for targeting mitotic vulnerabilities in cancer.
-
Target Selectivity and Mechanism: The most significant difference lies in their primary targets. Alisertib is a highly selective Aurora A inhibitor , while CFI-400945 is a PLK4 inhibitor with clinically relevant off-target activity against Aurora B .[1][2][12] This dual inhibition by CFI-400945 may offer a broader mechanistic attack on mitosis, potentially overcoming resistance mechanisms associated with targeting a single pathway. However, it may also contribute to a different toxicity profile, as evidenced by the dose-limiting enteritis/colitis observed in a Phase 1 trial.[20]
-
Potential Clinical Application: Alisertib's development is more advanced, with data available from a broader range of clinical trials.[11] It has shown encouraging, albeit modest, single-agent activity in several tumor types.[25] The clinical development of CFI-400945 is at an earlier stage, but its potent activity in preclinical models and early signs of efficacy in difficult-to-treat AML with TP53 mutations are promising.[18][20] The sensitivity of PTEN-deficient tumors to CFI-400945 in preclinical models suggests a potential biomarker-driven strategy for its application.[2]
Both CFI-400945 and alisertib are promising agents that disrupt the mitotic machinery in cancer cells.
-
Alisertib is a well-characterized, selective Aurora A inhibitor with established clinical activity and a manageable safety profile, making it a valuable tool for targeting cancers dependent on the Aurora A pathway.
-
CFI-400945 offers a novel mechanism through the primary inhibition of PLK4, with the added effect of Aurora B inhibition. This dual action may provide a distinct advantage in certain cancer contexts, particularly those with specific genetic backgrounds like PTEN or TP53 mutations.
Further clinical investigation is necessary to fully define the therapeutic window and optimal patient populations for each drug. Head-to-head studies or comparative analyses in biomarker-selected populations would be invaluable in determining the superior strategy for specific Aurora kinase-expressing cancers.
References
- 1. Frontiers | Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Treadwell Announces Initiation of New Clinical Trial of CFI-400945 in Patients with Metastatic Castrate-Resistant Prostate Cancer (mCRPC) | Canadian Cancer Trials Group [ctg.queensu.ca]
- 5. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. Alisertib - Wikipedia [en.wikipedia.org]
- 10. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase II study of alisertib, a selective Aurora A kinase inhibitor, in relapsed and refractory aggressive B- and T-cell non-Hodgkin lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CFI-400945 | PLK inhibitor | Mechanism | Concentration [selleckchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Preclinical characterization and clinical trial of CFI-400945, a polo-like kinase 4 inhibitor, in patients with relapsed/refractory acute myeloid leukemia and higher-risk myelodysplastic neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Facebook [cancer.gov]
- 23. A Phase I dose escalation and expansion clinical trial of the novel first-in-class Polo-like Kinase 4 (PLK4) inhibitor, CFI-400945 in patients with advanced solid tumors – CIRM [cirm.ca.gov]
- 24. A phase II trial of the aurora kinase A inhibitor alisertib for patients with castration resistant and neuroendocrine prostate cancer: efficacy and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. onclive.com [onclive.com]
- 26. oricpharma.com [oricpharma.com]
- 27. Preclinical pharmacokinetic/pharmacodynamic/efficacy relationships for alisertib, an investigational small-molecule inhibitor of Aurora A kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the On-Target Effects of CFI-400945 through siRNA-Mediated Knockdown of PLK4
A Comparative Guide for Researchers
In the landscape of targeted cancer therapy, validating that a drug's biological effects are a direct consequence of its interaction with the intended molecular target is paramount. This guide provides a comparative analysis of two key methodologies for validating the effects of CFI-400945, a potent inhibitor of Polo-like kinase 4 (PLK4): direct pharmacological inhibition with the compound itself and genetic knockdown of PLK4 using small interfering RNA (siRNA). This comparison is crucial for researchers in oncology and drug development seeking to rigorously assess the on-target activity of PLK4 inhibitors.
CFI-400945 is an orally active and highly selective inhibitor of PLK4, a serine/threonine kinase that plays a master regulatory role in centriole duplication.[1] Dysregulation of PLK4 is implicated in tumorigenesis, making it an attractive target for anticancer therapies.[2] To ascertain that the cellular phenotypes observed upon treatment with CFI-400945 are indeed due to the inhibition of PLK4, a comparison with the effects of PLK4-specific siRNA is the gold standard. This genetic approach specifically reduces the expression of the PLK4 protein, thereby isolating its function and allowing for a direct comparison with the pharmacological effects of CFI-400945.
This guide presents a summary of the comparative effects of CFI-400945 and PLK4 siRNA on cancer cell lines, detailed experimental protocols for key validation assays, and visual workflows to aid in experimental design.
Data Presentation: CFI-400945 vs. PLK4 siRNA
The following tables summarize the comparative effects of CFI-400945 and PLK4 siRNA on key cellular processes in various cancer cell lines. It is important to note that while both methods target PLK4, the outcomes can sometimes differ. For instance, some breast cancer cell lines that show a significant reduction in growth after PLK4 depletion by siRNA are among the most resistant to CFI-400945.[3] This highlights the importance of using both approaches for a comprehensive validation.
Table 1: Comparative Effects on Cell Viability
| Cell Line | Treatment | Endpoint | Result | Reference |
| MDA-MB-468 (Breast) | CFI-400945 + Radiotherapy | Colony Formation | 91.0 ± 5.6% decrease in colony formation compared to control. | [4] |
| MDA-MB-468 (Breast) | PLK4 siRNA + Radiotherapy | Colony Formation | 73.5 ± 7.0% reduction in colony formation compared to control. | |
| MDA-MB-231 (Breast) | PLK4 siRNA + Radiotherapy | Colony Formation | 90.9 ± 6.0% reduction in colony formation compared to control. | |
| SUM159 (Breast) | PLK4 siRNA + Radiotherapy | Colony Formation | 69.4 ± 2.6% reduction in colony formation compared to control. | |
| Ewing's Sarcoma Cells | CFI-400945 | Cell Viability | Concentration-dependent decrease in cell viability. | [5][6] |
| Ewing's Sarcoma Cells | Centrinone (PLK4 inhibitor) | Cell Viability | Concentration-dependent decrease in cell viability. | [5][6] |
Table 2: Comparative Effects on Apoptosis and Cell Cycle
| Cell Line | Treatment | Endpoint | Result | Reference |
| Lung Cancer Cells | CFI-400945 | Apoptosis & Polyploidy | Increased apoptosis and polyploidy (>4N DNA content). | [7] |
| Ewing's Sarcoma Cells | CFI-400945 | Apoptosis | Induction of apoptosis (caspase 3/7 activation, PARP1 cleavage). | [5][6] |
| Ewing's Sarcoma Cells | Centrinone (PLK4 inhibitor) | Apoptosis | Induction of apoptosis (caspase 3/7 activation, PARP1 cleavage). | [5][6] |
| Ewing's Sarcoma Cells | CFI-400945 | Cell Cycle | G2/M arrest and induction of polyploidy. | [5][6] |
| Ewing's Sarcoma Cells | Centrinone (PLK4 inhibitor) | Cell Cycle | G2/M arrest. | [5][6] |
Mandatory Visualization
To facilitate a clear understanding of the experimental logic and biological context, the following diagrams are provided.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PLK4 as a potential target to enhance radiosensitivity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Polo-like kinase 4 inhibition produces polyploidy and apoptotic death of lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CFI-400945 and Other Therapies for Advanced Solid Tumors
For researchers and drug development professionals, the landscape of therapies for advanced, treatment-refractory solid tumors is a critical area of study. This guide provides a comparative analysis of the novel Polo-like Kinase 4 (PLK4) inhibitor, CFI-400945, against established and targeted therapies used in similar patient populations. The comparison includes the multikinase inhibitor Regorafenib, the cytotoxic combination Trifluridine/Tipiracil (TAS-102), and the immune checkpoint inhibitor Pembrolizumab for tumors with high mutational burden (TMB-High).
Mechanism of Action and Signaling Pathway
CFI-400945 is a first-in-class oral inhibitor of Polo-like Kinase 4 (PLK4), a master regulator of centriole duplication.[1][2][3] By inhibiting PLK4, CFI-400945 disrupts the normal process of mitosis, leading to mitotic defects, cell cycle arrest, and ultimately, cancer cell death.[4] This mechanism is distinct from the alternatives. Regorafenib is a multikinase inhibitor targeting various pathways involved in angiogenesis and tumor growth. Trifluridine/Tipiracil is a cytotoxic agent that incorporates into DNA, leading to its dysfunction. Pembrolizumab is a monoclonal antibody that blocks the PD-1 pathway, enabling the immune system to recognize and attack cancer cells.
Clinical Trial Performance: A Comparative Overview
The following tables summarize the key efficacy and safety data from clinical trials of CFI-400945 and its comparators in patients with advanced solid tumors who have received prior therapies. It is important to note that these are not head-to-head comparisons, and patient populations may vary across studies.
Efficacy Data
| Therapy (Trial) | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| CFI-400945 (NCT01954316) | Advanced solid tumors | 2% | 6% (Clinical Benefit Rate) | Not Reported | Not Reported |
| Regorafenib (CORRECT) | Metastatic Colorectal Cancer (mCRC) | 1.0% | 41% | 1.9 months | 6.4 months |
| Trifluridine/Tipiracil (TAS-102) (RECOURSE) | Metastatic Colorectal Cancer (mCRC) | 1.6% | 44% | 2.0 months | 7.1 months |
| Pembrolizumab (KEYNOTE-158, TMB-High) | Advanced solid tumors (TMB ≥10 mut/Mb) | 29% | Not Reported | Not Reported | Not Reached (at time of analysis) |
Note: DCR for Regorafenib and TAS-102 includes stable disease. CBR for CFI-400945 includes partial response and stable disease ≥ 6 months.[5]
Safety and Tolerability
| Therapy | Common Adverse Events (any grade) | Common Grade ≥3 Adverse Events |
| CFI-400945 | Fatigue, diarrhea, nausea, decreased appetite, vomiting[3] | Neutropenia (19% at ≥64 mg)[5] |
| Regorafenib | Hand-foot skin reaction, fatigue, diarrhea, hypertension, rash | Hand-foot skin reaction, fatigue, hypertension, diarrhea, hyperbilirubinemia |
| Trifluridine/Tipiracil (TAS-102) | Neutropenia, nausea, decreased appetite, diarrhea, fatigue, anemia, thrombocytopenia | Neutropenia, leukopenia, anemia |
| Pembrolizumab | Fatigue, musculoskeletal pain, decreased appetite, pruritus, diarrhea, nausea | Immune-mediated adverse reactions (e.g., pneumonitis, colitis, hepatitis)[6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation of clinical trial results. Below are summaries of the experimental protocols for the key studies cited.
CFI-400945 (NCT01954316)
-
Study Design: A Phase 1, open-label, dose-escalation, and expansion study.[1][2]
-
Patient Population: Patients with advanced solid tumors who have progressed on standard therapy.[1]
-
Dosage and Administration: Oral CFI-400945 administered once daily in 28-day cycles.[5] Dose escalation followed a 3+3 design, with doses ranging from 3 to 96 mg/day.[5] The recommended Phase 2 dose (RP2D) was established at 64 mg/day.[5]
-
Efficacy Assessment: Tumor response was evaluated using Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.[5]
-
Safety Assessment: Adverse events were graded according to the Common Terminology Criteria for Adverse Events (CTCAE) v4.0.[5]
Regorafenib (CORRECT Trial)
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Patients with metastatic colorectal cancer who had progressed after all standard therapies.
-
Dosage and Administration: Oral regorafenib (160 mg) or placebo once daily for the first 21 days of each 28-day cycle, with best supportive care.[7]
-
Efficacy Assessment: The primary endpoint was overall survival. Tumor response was assessed by RECIST.
-
Safety Assessment: Adverse events were monitored throughout the study.
Trifluridine/Tipiracil (TAS-102) (RECOURSE Trial)
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Patients with refractory metastatic colorectal cancer.
-
Dosage and Administration: Oral TAS-102 (35 mg/m²) or placebo twice daily on days 1 to 5 and 8 to 12 of each 28-day cycle.[8]
-
Efficacy Assessment: The primary endpoint was overall survival.[9]
-
Safety Assessment: Safety and tolerability were assessed by monitoring adverse events.
Pembrolizumab (KEYNOTE-158 Trial)
-
Study Design: A Phase 2, multicohort, open-label, non-randomized basket study.[6][10]
-
Patient Population: Patients with various previously treated, unresectable or metastatic solid tumors with high tumor mutational burden (TMB-H; ≥10 mutations/megabase).[6]
-
Dosage and Administration: Intravenous pembrolizumab 200 mg every 3 weeks until disease progression or unacceptable toxicity.[6][10][11]
-
Efficacy Assessment: The primary endpoint was objective response rate per RECIST v1.1, as assessed by blinded independent central review.[6][10]
-
Safety Assessment: Adverse events were monitored throughout the trial.[11]
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for a patient enrolled in the CFI-400945 Phase 1 clinical trial.
Conclusion
CFI-400945 represents a novel, first-in-class therapeutic strategy for advanced solid tumors by targeting the fundamental process of centriole duplication. While early Phase 1 data show modest single-agent activity in a heavily pre-treated, unselected patient population, its unique mechanism of action warrants further investigation, potentially in biomarker-selected populations or in combination with other agents. In comparison, Regorafenib and Trifluridine/Tipiracil offer incremental survival benefits in specific refractory tumor types like mCRC, albeit with notable toxicities. Pembrolizumab has demonstrated significant and durable responses in a subset of patients with TMB-High tumors, highlighting the importance of biomarker-driven patient selection in the treatment of advanced cancers. The continued development and evaluation of novel agents like CFI-400945 are essential to expand the therapeutic options for patients with advanced solid tumors who have exhausted standard treatment modalities.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. A Phase I dose escalation and expansion clinical trial of the novel first-in-class Polo-like Kinase 4 (PLK4) inhibitor, CFI-400945 in patients with advanced solid tumors – CIRM [cirm.ca.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. Tas-102 for Refractory Metastatic Colorectal Cancer: A Multicenter Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TAS-102 for Metastatic Colorectal Cancer - NCI [cancer.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Efficacy of Pembrolizumab in Patients With Noncolorectal High Microsatellite Instability/Mismatch Repair-Deficient Cancer: Results From the Phase II KEYNOTE-158 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of CFI-400945 in Clinical Trials for Advanced Cancers
An in-depth analysis of the clinical trial landscape for the novel PLK4 inhibitor, CFI-400945, offering a comparative perspective against current standard-of-care therapies for researchers, scientists, and drug development professionals.
CFI-400945 is an investigational, first-in-class, oral small molecule inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication. Aberrant PLK4 expression is implicated in tumorigenesis and genomic instability, making it a compelling target for cancer therapy. This guide provides a comprehensive review of the clinical studies involving CFI-400945, presenting a comparative analysis of its efficacy and safety profile against established treatments in various oncological indications, including advanced solid tumors, acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and chronic myelomonocytic leukemia (CMML).
Mechanism of Action
CFI-400945 exerts its anti-tumor effects by inhibiting PLK4, which leads to defects in centriole duplication, mitotic errors, and ultimately, cancer cell death. Preclinical studies have demonstrated its potent in vivo efficacy in hematological malignancies and various xenograft models, including those with TP53 mutations.
Clinical Studies in Advanced Solid Tumors
A Phase 1 dose-escalation and expansion trial (NCT01954316) evaluated CFI-400945 in patients with advanced solid tumors who had progressed on standard therapies. The study established a recommended Phase 2 dose (RP2D) and characterized the safety and preliminary efficacy of the drug.
Comparative Efficacy and Safety
For patients with advanced solid tumors who have exhausted standard treatment options, the therapeutic landscape is diverse and dependent on the specific cancer type. A direct comparison is challenging; however, the data from the CFI-400945 Phase 1 trial can be contextualized by considering the expected outcomes for this heavily pre-treated patient population.
| Treatment | Trial | Patient Population | N | ORR | CBR | Key Grade ≥3 AEs |
| CFI-400945 | NCT01954316 | Advanced solid tumors | 52 | 2% | 6% | Neutropenia (19%) |
| Standard of Care | Various | Varies by tumor type | - | Generally low | - | Varies |
Table 1: Comparison of CFI-400945 in Advanced Solid Tumors with General Outcomes for Standard of Care in a similar patient population. ORR: Objective Response Rate; CBR: Clinical Benefit Rate; AEs: Adverse Events.
Experimental Protocol: NCT01954316 (Phase 1, Solid Tumors)
-
Study Design: A 3+3 dose-escalation design was used to determine the maximum tolerated dose (MTD) and RP2D. This was followed by a dose-expansion phase at the RP2D.
-
Patient Population: Patients with histologically or cytologically confirmed advanced solid tumors who had progressed on standard therapy, were at least 18 years old, had an ECOG performance status of 0 or 1, and adequate organ function.
-
Dosing: CFI-400945 was administered orally once daily in continuous 28-day cycles. Doses were escalated from 3 mg to 96 mg per day.
-
Endpoints: The primary endpoint was the incidence of dose-limiting toxicities (DLTs) during the first cycle. Secondary endpoints included safety, pharmacokinetics, and anti-tumor activity (ORR and CBR) assessed by RECIST v1.1.
Clinical Studies in Hematological Malignancies
CFI-400945 has shown promising activity in patients with relapsed or refractory (R/R) AML and higher-risk MDS in a Phase 1 clinical trial (NCT03187288). An ongoing Phase 1b/2 study (TWT-202; NCT04730258) is further evaluating CFI-400945 as a single agent and in combination with hypomethylating agents (HMAs).
Comparative Efficacy and Safety in Relapsed/Refractory AML
The treatment of R/R AML is challenging, with no single standard of care. Options often include salvage chemotherapy or targeted agents for patients with specific mutations.
| Treatment | Trial | Patient Population | N | CR/CRi Rate | Median OS | Key Grade ≥3 AEs |
| CFI-400945 | NCT03187288 | R/R AML & Higher-Risk MDS | 9 (evaluable AML) | 33% (CR) | Not Reported | Enteritis/Colitis (DLT) |
| Gilteritinib | ADMIRAL | R/R AML with FLT3 mutation | 247 | 21% (CR/CRh) | 9.3 months | Febrile neutropenia (45%), Anemia (40%), Thrombocytopenia (23%) |
| FLAG-IDA | Retrospective | R/R AML | 132 | 56% (CR/CRi) | 15 months | Hematological toxicity, Infections |
Table 2: Comparison of CFI-400945 with Standard of Care in Relapsed/Refractory AML. CR: Complete Remission; CRi: CR with incomplete hematologic recovery; CRh: CR with partial hematologic recovery; OS: Overall Survival.
Comparative Efficacy and Safety in Higher-Risk MDS
For patients with higher-risk MDS who are not eligible for stem cell transplantation, HMAs are the standard of care.
| Treatment | Trial | Patient Population | N | ORR | Median OS | Key Grade ≥3 AEs |
| CFI-400945 | NCT03187288 | R/R AML & Higher-Risk MDS | Data not separately reported for MDS | - | - | Enteritis/Colitis (DLT) |
| Azacitidine | AZA-001 | Higher-Risk MDS | 179 | Not Reported | 24.5 months | Neutropenia, Thrombocytopenia |
| Decitabine | ADOPT | MDS (IPSS ≥ 0.5) | 99 | 32% (CR + mCR) | Not Reported | Not Detailed |
Table 3: Comparison of CFI-400945 with Standard of Care in Higher-Risk MDS. mCR: marrow Complete Remission.
Experimental Protocol: NCT03187288 (Phase 1, R/R AML and Higher-Risk MDS)
-
Study Design: A Phase 1 dose-escalation study.
-
Patient Population: Very high-risk patients with R/R AML or MDS.
-
Dosing: Continuous daily oral dosing of CFI-400945, with dose escalation from 64 mg/day to 128 mg/day.
-
Endpoints: The primary endpoints were to determine the MTD and RP2D. Secondary endpoints included efficacy, with responses assessed after one cycle of therapy.
Clinical Studies in Breast Cancer
The CCTG IND.237 trial, a Phase 2 study, evaluated CFI-400945 in patients with advanced/metastatic HER2-negative breast cancer. The study was divided into three cohorts: triple-negative, ER+/HER2- PTEN low, and ER+/HER2- PTEN intact.
Efficacy and Safety Results
The cohort of patients with triple-negative breast cancer was closed early due to a lack of objective responses. In the overall study population, the most common grade 3 or higher adverse event was neutropenia, occurring in 33% of patients.
Summary and Future Directions
CFI-400945 has demonstrated a manageable safety profile and early signs of clinical activity in heavily pre-treated patients with both solid tumors and hematological malignancies. In R/R AML, the achievement of complete remissions, particularly in patients with poor-prognosis TP53 mutations, is a notable finding that warrants further investigation. The low response rate in unselected advanced solid tumors suggests that future studies should focus on biomarker-driven patient selection. The ongoing TWT-202 study, evaluating CFI-400945 in combination with hypomethylating agents, will provide valuable insights into the potential of this combination therapy in myeloid malignancies. Further research is needed to identify predictive biomarkers to optimize patient selection and to explore the full therapeutic potential of this novel PLK4 inhibitor.
Foundational & Exploratory (cfi-400936)
An In-depth Technical Guide to CFI-400936 and its Primary Target
A Note on Nomenclature: Initial inquiries for "CFI-400936" have revealed that this designation corresponds to a potent inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar spindle 1 (Mps1). However, the vast majority of publicly available research and clinical trial data is associated with a closely related compound, CFI-400945 , a selective inhibitor of Polo-like Kinase 4 (PLK4). Given the extensive documentation and clinical relevance of CFI-400945, this guide will primarily focus on this molecule, while also providing a concise overview of this compound and its distinct target. It is highly probable that interest in "this compound" stems from a typographical error and the intended subject is the PLK4 inhibitor.
Executive Summary
This technical guide provides a comprehensive overview of CFI-400945, a first-in-class, orally bioavailable small molecule inhibitor of Polo-like Kinase 4 (PLK4). PLK4 is a master regulator of centriole duplication, a critical process in cell division. Dysregulation of PLK4 is implicated in tumorigenesis, making it a compelling target for cancer therapy. This document details the mechanism of action of CFI-400945, its preclinical and clinical data, and the methodologies of key experiments. Included are structured data tables for quantitative analysis and Graphviz diagrams to visualize the PLK4 signaling pathway and a representative experimental workflow. A brief section also clarifies the identity of this compound as a TTK inhibitor.
CFI-400945: A Potent and Selective PLK4 Inhibitor
CFI-400945 is an investigational anti-cancer agent that has undergone extensive preclinical and clinical evaluation. It is a highly potent and selective ATP-competitive inhibitor of PLK4.
Primary Target and Mechanism of Action
The primary molecular target of CFI-400945 is Polo-like Kinase 4 (PLK4) .[1] PLK4 is a serine/threonine kinase that plays a pivotal role in the biogenesis of centrioles, which are essential for the formation of centrosomes and, consequently, the mitotic spindle.[2][3][4] By inhibiting PLK4, CFI-400945 disrupts the normal process of centriole duplication, leading to mitotic errors, aneuploidy, and ultimately, cell death in cancer cells.[1][5]
The mechanism of action of CFI-400945 is dose-dependent. At high concentrations, it leads to a failure of centriole duplication.[5] Conversely, at lower concentrations, it can induce centriole amplification, which also results in mitotic catastrophe and cell death.[5] This dual effect underscores the tight regulation of PLK4 activity required for normal cell division.
Quantitative Data
The following tables summarize the key quantitative data for CFI-400945 from various preclinical studies.
Table 1: In Vitro Potency and Selectivity of CFI-400945
| Parameter | Value | Notes |
| Primary Target | PLK4 | Polo-like Kinase 4 |
| IC50 (PLK4) | 2.8 nM | In vitro kinase assay.[6] |
| Ki (PLK4) | 0.26 nM | ATP-competitive inhibitor.[6] |
| Off-Target Kinase Inhibition (IC50) | ||
| PLK1, PLK2, PLK3 | >50 µM | Demonstrates high selectivity over other PLK family members.[6] |
| Aurora Kinase B (AURKB) | 98 nM | One of the more significant off-targets.[1][7] |
| TrkA, TrkB | < 100 nM | [8] |
| Tie2/TEK | < 100 nM | [8] |
| Abl (T315I), Bmx, FGFR1/2, Ros | < 100 nM | [8] |
Table 2: Cellular Activity of CFI-400945 in Breast Cancer Cell Lines
| Cell Line | Subtype | GI50 (nM) |
| MDA-MB-468 | Triple-Negative | 14 |
| SKBr-3 | HER2+ | 20 |
| MDA-MB-231 | Triple-Negative | 22 |
| BT-20 | Triple-Negative | 25 |
| Cal-51 | Triple-Negative | 34 |
| HCC1954 | HER2+ | 46 |
| MCF-7 | ER+ | 165 |
GI50: 50% growth inhibition concentration. Data from Mason et al., Cancer Cell, 2014.
PLK4 Signaling Pathway
PLK4 is a critical node in the cell cycle, primarily regulating centriole duplication. Its activity is tightly controlled through a complex network of interactions. The following diagram illustrates a simplified representation of the PLK4 signaling pathway.
Caption: Simplified PLK4 signaling pathway in centriole duplication.
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize CFI-400945.
In Vitro PLK4 Kinase Assay
Objective: To determine the direct inhibitory activity of CFI-400945 on PLK4 kinase.
Methodology: A radiometric kinase assay is a common method.
-
Reaction Mixture Preparation: A reaction buffer containing recombinant human PLK4 enzyme, a suitable substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate), and [γ-³³P]ATP is prepared.
-
Compound Incubation: CFI-400945 is serially diluted and added to the reaction mixture. A control with no inhibitor (vehicle, typically DMSO) is included.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid).
-
Quantification: The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated ³³P is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated relative to the control, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability Assay (Sulforhodamine B - SRB)
Objective: To assess the effect of CFI-400945 on the proliferation of cancer cell lines.
Methodology:
-
Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[9][10][11]
-
Compound Treatment: Cells are treated with a range of concentrations of CFI-400945 for a specified period (e.g., 72-96 hours).[12]
-
Cell Fixation: The culture medium is removed, and cells are fixed with cold 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.[10][11]
-
Washing: The plates are washed multiple times with water to remove TCA and air-dried.[10]
-
Staining: 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.[9][10]
-
Removal of Unbound Dye: The plates are washed with 1% acetic acid to remove unbound SRB dye and then air-dried.[9][11]
-
Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.[9][10]
-
Absorbance Reading: The optical density is measured at 510 nm using a microplate reader.[10]
-
Data Analysis: The GI50 value is calculated from the dose-response curve.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of CFI-400945 in a living organism.
Methodology:
-
Cell Implantation: A specific number of human cancer cells (e.g., 2 x 10⁶ MDA-MB-231 cells) are subcutaneously injected into the flank or mammary fat pad of immunocompromised mice (e.g., NOD/SCID or nude mice).[13][14]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).[13]
-
Treatment Administration: Mice are randomized into control (vehicle) and treatment groups. CFI-400945 is administered orally at specified doses and schedules (e.g., daily or intermittently).[15]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Monitoring: Animal body weight and general health are monitored throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the anti-tumor effect.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of CFI-400945.
Caption: A representative preclinical to clinical workflow for CFI-400945.
Clinical Development of CFI-400945
CFI-400945 has progressed to Phase I clinical trials in patients with advanced solid tumors and hematological malignancies.[16][17][18] These trials aimed to establish the safety, tolerability, pharmacokinetics, and the recommended Phase 2 dose (RP2D).[16][17] The most common dose-limiting toxicity observed was neutropenia.[16] While response rates as a monotherapy were modest in unselected patient populations, evidence of anti-tumor activity was observed.[16][17] Ongoing and future studies are likely to focus on combination therapies and patient populations with specific biomarkers.
This compound: A TTK Inhibitor
For clarity, this compound is a distinct molecule that targets Threonine Tyrosine Kinase (TTK), also known as Mps1.[19][20][21][22][23] TTK is a key component of the spindle assembly checkpoint (SAC), which ensures proper chromosome segregation during mitosis.
Table 3: this compound Profile
| Parameter | Value | Reference |
| Primary Target | TTK (Mps1) | [19] |
| IC50 (TTK) | 3.6 nM | [19] |
Inhibitors of TTK, like this compound, represent another therapeutic strategy targeting mitotic processes in cancer cells.
Conclusion
CFI-400945 is a potent and selective inhibitor of PLK4, a critical regulator of centriole duplication and cell cycle progression. Its mechanism of action, involving the disruption of mitosis, has demonstrated anti-tumor activity in a range of preclinical models and has been evaluated in early-phase clinical trials. Further research is needed to identify patient populations most likely to benefit from PLK4 inhibition and to explore effective combination strategies. It is important to distinguish CFI-400945 from this compound, a TTK inhibitor with a different molecular target and mechanism of action. This guide provides a foundational understanding of CFI-400945 for researchers and drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autophosphorylation of Polo-like Kinase 4 and Its Role in Centriole Duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CFI-400945 | PLK inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. SRB assay for measuring target cell killing [protocols.io]
- 12. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer effects of radiation therapy combined with Polo-Like Kinase 4 (PLK4) inhibitor CFI-400945 in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 15. researchgate.net [researchgate.net]
- 16. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Preclinical characterization and clinical trial of CFI-400945, a polo-like kinase 4 inhibitor, in patients with relapsed/refractory acute myeloid leukemia and higher-risk myelodysplastic neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. file.medchemexpress.eu [file.medchemexpress.eu]
- 21. medchemexpress.com [medchemexpress.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. This compound 1338793-07-9 | MCE [medchemexpress.cn]
In-Depth Technical Guide to CFI-400936: A Potent TTK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CFI-400936 is a potent and selective small-molecule inhibitor of Threonine Tyrosine Kinase (TTK), a critical regulator of the spindle assembly checkpoint (SAC). This document provides a comprehensive overview of the chemical properties, mechanism of action, and preclinical data associated with this compound. It is intended to serve as a technical guide, presenting key data in structured tables, detailing experimental methodologies, and visualizing the core signaling pathways influenced by this compound.
Chemical Identity and Properties
This compound is an investigational anti-cancer agent. Its fundamental chemical and physical properties are summarized below.
| Property | Value |
| Chemical Formula | C₂₅H₂₇N₅O₃S |
| IUPAC Name | 2-(dimethylamino)-2-(2-ethylphenyl)-N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)acetamide[1] |
| CAS Number | 1338793-07-9 |
| Molecular Weight | 477.58 g/mol |
| Potency (IC₅₀) | 3.6 nM[1] |
Chemical Structure:
Currently, a publicly available, downloadable 2D or 3D structure file for this compound has not been identified in the searched resources.
Mechanism of Action: Targeting the Spindle Assembly Checkpoint
This compound exerts its anti-neoplastic effects by targeting TTK, a dual-specificity kinase essential for the proper functioning of the spindle assembly checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.
Inhibition of the Spindle Assembly Checkpoint
The SAC prevents the premature separation of sister chromatids by inhibiting the Anaphase-Promoting Complex/Cyclosome (APC/C) until all chromosomes are correctly attached to the mitotic spindle. TTK plays a pivotal role in this process. By inhibiting TTK, this compound disrupts the SAC, leading to a cascade of events that culminate in cancer cell death.
The following diagram illustrates the signaling pathway of the Spindle Assembly Checkpoint and the point of intervention by this compound.
Induction of Mitotic Catastrophe
Inhibition of TTK by this compound leads to a premature exit from mitosis, even in the presence of unaligned chromosomes. This results in severe chromosomal missegregation and the formation of aneuploid daughter cells. This genomic instability triggers a form of programmed cell death known as mitotic catastrophe.
Preclinical Data
| Cancer Type | Model | Treatment | Outcome |
| Hepatocellular Carcinoma | Orthotopic xenograft (MHCC97L cells) | CFI-402257 (6 mg/kg/day) | Suppression of tumor growth |
| Colon, Ovarian, Breast Cancer | Cell lines (HCT116, various) | CFI-402257 | GI₅₀ of 15 nM, 30 nM, and 160 nM, respectively |
Secondary Mechanism of Action: Activation of the cGAS-STING Pathway
Recent evidence suggests that the chromosomal instability induced by TTK inhibitors, including this compound, can lead to the activation of the innate immune system through the cGAS-STING pathway.
Cytosolic DNA Sensing and Immune Activation
The missegregated chromosomes resulting from TTK inhibition can form micronuclei, which are prone to rupture and release DNA into the cytoplasm. This cytosolic DNA is detected by the enzyme cyclic GMP-AMP synthase (cGAS), which in turn activates the stimulator of interferon genes (STING). Activation of the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, promoting an anti-tumor immune response.
The following diagram illustrates the proposed workflow of cGAS-STING pathway activation following treatment with this compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are generalized protocols for assessing the activity of TTK inhibitors like this compound.
Spindle Assembly Checkpoint Inhibition Assay
This cell-based assay is designed to screen for inhibitors of the spindle checkpoint.
-
Cell Culture: HeLa cells are cultured in DMEM supplemented with FBS, penicillin, and streptomycin.
-
Mitotic Arrest: Cells are treated with a microtubule-destabilizing agent, such as nocodazole (e.g., 100 ng/mL), for a sufficient duration (e.g., 16 hours) to induce mitotic arrest.
-
Compound Treatment: The mitotically arrested cells are then treated with various concentrations of the test compound (e.g., this compound).
-
Assessment of Mitotic Exit: Inhibition of the SAC will cause the cells to exit mitosis. This can be assessed by observing changes in cell morphology (from rounded to flattened and adherent) or by using assays that measure cell viability or metabolic activity (e.g., MTT assay), as cells that prematurely exit mitosis will often undergo apoptosis.
cGAS-STING Pathway Activation Assay
This protocol outlines the steps to assess the activation of the cGAS-STING pathway in vitro.
-
Cell Culture: Murine or human cell lines are cultured under standard conditions.
-
Induction of Cytosolic DNA: Cells are treated with this compound for a period sufficient to induce micronuclei formation and subsequent release of cytosolic DNA. Alternatively, direct transfection of dsDNA can be used as a positive control.
-
Western Blot Analysis: Cell lysates are collected and analyzed by Western blot to detect the phosphorylation of key downstream signaling proteins, such as STING, TBK1, and IRF3. An increase in the phosphorylated forms of these proteins indicates pathway activation.
-
Gene Expression Analysis: RNA is extracted from the treated cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of type I interferon genes (e.g., IFNB1) and other inflammatory cytokines. An upregulation of these genes confirms the activation of the cGAS-STING pathway.
Conclusion
This compound is a potent inhibitor of TTK that disrupts the spindle assembly checkpoint, leading to mitotic catastrophe in cancer cells. Furthermore, the resulting genomic instability has the potential to activate the innate immune system via the cGAS-STING pathway, suggesting a dual mechanism of anti-tumor activity. The preclinical data, though primarily from related compounds, strongly supports the continued investigation of this compound as a promising therapeutic agent in oncology. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile.
References
CFI-400936 mechanism of action in cell cycle regulation
An In-Depth Technical Guide to the Mechanism of Action of CFI-400945 in Cell Cycle Regulation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
CFI-400945 is a first-in-class, orally bioavailable, and potent small molecule inhibitor of Polo-like kinase 4 (PLK4).[1][2] PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication, a process essential for the formation of the mitotic spindle and proper chromosome segregation during cell division.[1][3] By targeting PLK4, CFI-400945 disrupts normal cell cycle progression, leading to mitotic errors and subsequent cell death in cancer cells. This document provides a comprehensive overview of the mechanism of action of CFI-400945, with a focus on its effects on cell cycle regulation, supported by quantitative data, experimental protocols, and signaling pathway diagrams.
Core Mechanism of Action: PLK4 Inhibition
CFI-400945 functions as an ATP-competitive inhibitor of PLK4.[4] The primary molecular target of CFI-400945 is the kinase domain of PLK4. Inhibition of PLK4's kinase activity disrupts the downstream signaling cascade that governs centriole duplication.[1][3]
The consequences of PLK4 inhibition by CFI-400945 are dose-dependent:
-
High Concentrations: Complete inhibition of PLK4 leads to a failure of centriole duplication.[3][5] Cells entering mitosis with a single centrosome form aberrant monopolar spindles, resulting in chromosome segregation errors and ultimately mitotic catastrophe or cell cycle arrest.[3]
-
Low Concentrations: Partial inhibition of PLK4 can paradoxically lead to centriole amplification.[2][3] This is thought to occur because inactive PLK4 can still dimerize with active PLK4, preventing its degradation and leading to an overall increase in kinase activity, which drives overduplication of centrioles.[3] The resulting supernumerary centrosomes can also lead to mitotic errors and genomic instability.[3][5]
Data Presentation
Table 1: Kinase Selectivity Profile of CFI-400945
| Kinase Target | Percent Inhibition (%) | IC50 (nM) |
| PLK4 | 100% | 4.85 |
| NTRK3 | 96% | 9.04 |
| NTRK2 | 96% | 10.6 |
| NTRK1 | 92% | 20.6 |
| MUSK | 96% | 48.7 |
| AURKB (Aurora B) | 95% | 70.7 |
| AURKC (Aurora C) | 84% | 106 |
| TEK | 96% | 109 |
| DDR2 | 100% | 315 |
(Data sourced from a kinase screening profile where activity was inhibited above 80%)[5]
Table 2: In Vitro Cellular Effects of CFI-400945
| Cell Line | Assay | Effect | Concentration | Time Point |
| MON (rhabdoid tumor) | Centriole Number | Increase | 100 nM | 48 hours |
| MON (rhabdoid tumor) | Centriole Number | Significant Decrease | 500 nM | Not Specified |
| H460 (NSCLC) | Centrosome Amplification | ~2-fold increase (in combination with radiation) | Not Specified | Not Specified |
| Breast Cancer Cell Lines | Cellular Proliferation | Significant Reduction | Not Specified | Not Specified |
Signaling Pathways
Diagram 1: PLK4 Signaling Pathway and CFI-400945 Inhibition
References
- 1. Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anti-Tumor Activity of CFI-400936 and the Closely Related Compound CFI-400945
Introduction
This technical guide provides a comprehensive overview of the anti-tumor activities of investigational agents CFI-400936 and CFI-400945, with a primary focus on the latter due to the extensive publicly available data. Initial inquiries for this compound, a potent TTK inhibitor, yield limited detailed anti-tumor studies in the public domain. Conversely, CFI-400945, a first-in-class, orally bioavailable inhibitor of Polo-like kinase 4 (PLK4), has been the subject of numerous preclinical and clinical investigations, demonstrating significant potential as an anti-cancer therapeutic. This document will first briefly address the available information on this compound before delving into a detailed analysis of CFI-400945.
This compound: A Potent TTK Inhibitor
This compound is identified as a potent inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1). TTK is a crucial component of the spindle assembly checkpoint (SAC), a cellular mechanism that ensures proper chromosome segregation during mitosis. Dysregulation of TTK is implicated in tumorigenesis, making it an attractive target for cancer therapy.
Quantitative Data
The primary publicly available quantitative data for this compound is its in vitro potency against its target kinase.
| Compound | Target | IC50 | Reference |
| This compound | TTK | 3.6 nM | [1] |
While described as having anti-tumor activity, detailed preclinical and clinical data for this compound are not extensively reported in the reviewed literature.
CFI-400945: A First-in-Class PLK4 Inhibitor
CFI-400945 is a selective, orally administered small molecule inhibitor of Polo-like kinase 4 (PLK4). PLK4 is a master regulator of centriole duplication, a process essential for the formation of the mitotic spindle and the maintenance of genomic stability.[2][3] Aberrant expression of PLK4 is observed in various cancers and is associated with centrosome amplification and aneuploidy, hallmarks of many tumors.[4]
Mechanism of Action
CFI-400945 is an ATP-competitive kinase inhibitor.[5] Its primary mechanism of action is the inhibition of PLK4, which leads to dysregulated centriole duplication. This disruption of normal cell division processes results in mitotic defects, such as the formation of multipolar spindles, leading to mitotic catastrophe and subsequent cancer cell death or cell-cycle arrest.[2][6][7] Interestingly, CFI-400945 exhibits a bimodal effect on centriole numbers depending on its concentration. At low concentrations, it can lead to centriole overduplication, while at higher concentrations, it completely blocks centriole duplication.[8] Both scenarios, however, result in aberrant centrosome numbers, which can trigger cell death.[8]
The inhibition of PLK4 by CFI-400945 has been shown to be particularly effective in tumor cells with certain genetic backgrounds, such as those with PTEN deficiency.[2][6]
Signaling Pathway
The following diagram illustrates the central role of PLK4 in centriole duplication and the inhibitory effect of CFI-400945.
Caption: PLK4 inhibition by CFI-400945 disrupts centriole duplication, leading to mitotic catastrophe.
Preclinical Anti-Tumor Activity
CFI-400945 has demonstrated potent anti-tumor activity in a wide range of preclinical models, both in vitro and in vivo.
CFI-400945 exhibits potent inhibitory activity against PLK4 and demonstrates cytotoxic effects across various cancer cell lines.
| Parameter | Value | Cell Lines/System | Reference |
| PLK4 Inhibition | |||
| IC50 | 2.8 nM | Biochemical Assay | [3][5] |
| Ki | 0.26 nM | Biochemical Assay | [5][9] |
| Off-Target Activity | |||
| Aurora B Kinase IC50 | 98 nM | Biochemical Assay | [5] |
| Cell Growth Inhibition (GI50) | |||
| Breast Cancer Cell Lines | 10 nM - 50 µM range | MDA-MB-468, MCF-7, HCC1954, MDA-MB-231, etc. | [9] |
| Ewing's Sarcoma Cell Lines | Effective | WE-68, SK-ES-1, A673 | [5] |
| Lung Cancer Cell Lines | Effective | Murine and Human Lines | [8] |
Oral administration of CFI-400945 has shown significant tumor growth inhibition in various xenograft models. A notable finding is the increased sensitivity of PTEN-deficient tumors to CFI-400945.[6]
| Tumor Model | Dosing | Outcome | Reference |
| Breast Cancer Xenografts | Oral administration | Significant tumor growth inhibition | [6] |
| PTEN-deficient Xenografts | Oral administration | Increased anti-tumor activity compared to PTEN wild-type | [2][6] |
| Pancreatic Cancer Xenografts | Oral administration | Reduced tumor growth and prolonged survival | |
| Lung Cancer Xenografts | Oral administration | Significant inhibition of tumor growth | [8] |
| Patient-Derived Xenograft (PTEN-null TNBC) | Oral administration | Significant tumor regression | [6] |
Clinical Trial Data
CFI-400945 has been evaluated in Phase 1 and Phase 2 clinical trials for patients with advanced solid tumors and hematological malignancies.
This first-in-human trial established the safety, tolerability, and recommended Phase 2 dose (RP2D) of CFI-400945.
| Parameter | Finding | Reference |
| Patient Population | 43 patients in dose escalation, 9 in dose expansion | [10] |
| Dosing | Continuous daily oral dosing from 3 to 96 mg/day | [10] |
| Recommended Phase 2 Dose (RP2D) | 64 mg/day | [10] |
| Dose-Limiting Toxicities (DLTs) | Occurred at 96 mg and 72 mg | [10] |
| Common Adverse Events (≥64 mg) | Neutropenia (19% high-grade) | [10] |
| Pharmacokinetics | Half-life of ~9 hours, Cmax at 2-4 hours post-dosing | [10] |
| Efficacy | 1 Partial Response (PR), 2 Stable Disease (SD) ≥ 6 months | [10] |
Studies in patients with relapsed/refractory Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS) have shown promising clinical activity.
| Parameter | Finding | Reference |
| Patient Population | Relapsed/refractory AML and MDS | [2] |
| Dosing (NCT03187288) | Continuous dose escalation from 64 mg/day to 128 mg/day | [2][11] |
| Dose-Limiting Toxicity | Enteritis/Colitis | [2][11] |
| Efficacy (AML) | 3 out of 9 evaluable patients achieved Complete Remission (CR) | [2][11] |
| Activity in TP53-mutated AML | 2 out of 4 patients with TP53 mutations achieved CR | [2][11] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
This protocol describes a common method for assessing the effect of CFI-400945 on cancer cell viability.
Caption: Workflow for the Sulforhodamine B (SRB) cell viability assay.[9]
Protocol Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere for 24 hours.[9]
-
Compound Treatment: A dilution series of CFI-400945 (e.g., from 10 nM to 50 µM) is added to the wells.[9]
-
Incubation: The plates are incubated for 5 days to allow the compound to exert its effect.[9]
-
Fixation: The culture medium is removed, and cells are fixed with ice-cold 10% trichloroacetic acid (TCA) for 30 minutes at 4°C.[9]
-
Staining: Plates are washed with water, and the fixed cells are stained with a 0.4% (w/v) sulforhodamine B (SRB) solution for 30 minutes.[9]
-
Washing: Unbound dye is removed by washing with 1% acetic acid.[9]
-
Solubilization: The protein-bound SRB is solubilized with a 10 mM Tris buffer.[9]
-
Measurement: The absorbance is read on a plate reader at 570 nm. The absorbance is proportional to the total cellular protein mass.[9]
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of CFI-400945 in a mouse model.
Caption: General workflow for an in vivo xenograft model study.
Protocol Steps:
-
Animal Model: Utilize immunocompromised mice (e.g., NOD/SCID or nude mice) to prevent rejection of human tumor cells.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., breast or lung cancer cell lines) into the flank of the mice.
-
Tumor Establishment: Monitor the mice until tumors reach a specified volume (e.g., 100-200 mm³).
-
Group Assignment: Randomly assign mice to different treatment groups, including a vehicle control group and one or more CFI-400945 dose groups.
-
Drug Administration: Administer CFI-400945 orally according to the planned schedule (e.g., daily).
-
Monitoring and Measurement: Regularly measure tumor dimensions with calipers to calculate tumor volume. Monitor the body weight and overall health of the mice as indicators of toxicity.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a maximum allowed size, or after a predetermined duration.
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy. At the end of the study, tumors may be excised for biomarker analysis (e.g., phosphohistone H3 staining to detect aberrant mitosis).[8]
While this compound is a potent TTK inhibitor, the vast majority of in-depth anti-tumor research has been conducted on CFI-400945, a first-in-class PLK4 inhibitor. CFI-400945 has demonstrated a clear mechanism of action by disrupting centriole duplication, leading to mitotic catastrophe in cancer cells. This has translated into significant anti-tumor activity in both preclinical models and early-phase clinical trials, particularly in hematological malignancies and solid tumors with specific genetic backgrounds like TP53 mutations or PTEN deficiency. Ongoing clinical studies will further delineate the therapeutic potential of CFI-400945 as a novel anti-cancer agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical characterization and clinical trial of CFI-400945, a polo-like kinase 4 inhibitor, in patients with relapsed/refractory acute myeloid leukemia and higher-risk myelodysplastic neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 8. pnas.org [pnas.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In Vitro Inhibition of TTK Kinase by CFI-400936: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro inhibitory activity of CFI-400936 against Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1). This compound is a potent and selective inhibitor of TTK, a key regulator of the spindle assembly checkpoint (SAC), making it a compelling target in oncology research.
Quantitative Analysis of this compound Potency
The inhibitory activity of this compound against TTK kinase has been quantified through in vitro assays, yielding a half-maximal inhibitory concentration (IC50) value. This value represents the concentration of the inhibitor required to reduce the enzymatic activity of TTK by 50%.
| Compound | Target Kinase | In Vitro IC50 (nM) |
| This compound | TTK (Mps1) | 3.6[1][2] |
Experimental Methodology for IC50 Determination
While the precise protocol used in the initial discovery of this compound is not exhaustively detailed in the public domain, a representative methodology for determining the in vitro IC50 of a kinase inhibitor like this compound can be described based on established biochemical kinase assay principles. A common approach is a radiometric kinase assay or a time-resolved fluorescence resonance energy transfer (TR-FRET) binding assay.
Representative Protocol: Radiometric Kinase Assay
This method measures the incorporation of a radiolabeled phosphate group from ATP onto a substrate by the kinase.
Materials:
-
Recombinant human TTK enzyme
-
Myelin Basic Protein (MBP) as a generic substrate[3]
-
[γ-³³P]-ATP (radiolabeled ATP)[3]
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
This compound (serially diluted in DMSO)
-
Phosphocellulose paper
-
1% Phosphoric acid solution
-
Scintillation counter
Procedure:
-
A master mix is prepared containing the kinase assay buffer, MBP substrate, and [γ-³³P]-ATP.
-
A serial dilution of this compound is prepared at various concentrations.
-
The enzymatic reaction is initiated by adding the recombinant TTK enzyme to wells of a microplate containing the master mix and the different concentrations of this compound. A control reaction with DMSO (vehicle) is also included.
-
The reaction is allowed to proceed for a set time (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and a portion of the reaction mixture is spotted onto phosphocellulose paper.
-
The phosphocellulose paper is washed with 1% phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
The radioactivity retained on the paper, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
-
The percentage of inhibition at each this compound concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
Alternative Protocol: LanthaScreen™ Eu Kinase Binding Assay (TR-FRET)
This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by an inhibitor.
Materials:
-
Recombinant human TTK enzyme (tagged, e.g., GST or His)[4]
-
LanthaScreen™ Eu-labeled anti-tag antibody (e.g., anti-GST)[4]
-
Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)[4]
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[4]
-
This compound (serially diluted in DMSO)
-
TR-FRET compatible plate reader
Procedure:
-
A solution containing the tagged TTK kinase and the Eu-labeled anti-tag antibody is prepared in the kinase buffer.
-
A serial dilution of this compound is added to the wells of a microplate.
-
The kinase/antibody mixture is added to the wells containing the inhibitor.
-
The fluorescent tracer is added to all wells to initiate the binding reaction.
-
The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.[4]
-
The plate is read on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the europium donor).
-
The emission ratio (665 nm / 615 nm) is calculated, which is proportional to the amount of tracer bound to the kinase.
-
The percentage of inhibition is determined from the decrease in the FRET signal in the presence of this compound, and the IC50 value is calculated.
TTK Signaling Pathway and Mechanism of Action of this compound
TTK is a crucial component of the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[5] Inhibition of TTK by this compound disrupts this checkpoint, leading to mitotic errors and ultimately cell death in rapidly dividing cancer cells.
Experimental Workflow for In Vitro IC50 Determination
The following diagram illustrates a generalized workflow for determining the IC50 of an inhibitor against a target kinase using a biochemical assay.
References
CFI-400936: A Technical Guide to Solubility and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the solubility and recommended storage conditions for CFI-400936, a potent inhibitor of Polo-like kinase 4 (PLK4). The information compiled herein is intended to support the effective use of this compound in preclinical research and development.
Solubility
This compound exhibits varying solubility across different solvents, a critical consideration for the preparation of stock solutions and experimental assays. The solubility data is summarized in the table below. It is important to note that while this compound is sparingly soluble in aqueous solutions, its solubility is significantly enhanced in organic solvents such as Dimethyl Sulfoxide (DMSO).
| Solvent | Solubility |
| DMSO | Soluble |
| Ethanol | Soluble |
| Water | Insoluble |
Note: Quantitative solubility data in mg/mL or mM for this compound is not consistently reported across publicly available sources. Researchers are advised to perform their own solubility tests to determine the precise concentration limits for their specific experimental needs. For a related compound, CFI-402257, a solubility of approximately 0.1 mg/mL in DMF has been reported.
Storage Conditions
Proper storage of this compound is essential to maintain its chemical integrity and biological activity over time.
Solid Form: For long-term storage, this compound in its solid (powder) form should be stored in a freezer at -20°C. The container should be tightly sealed to protect it from moisture and light.
In Solution: Once dissolved in a solvent such as DMSO, it is recommended to store the stock solution at -20°C. For optimal stability, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. While specific long-term stability data in solution is not readily available, following this practice will help ensure the compound's efficacy in experiments.
Experimental Protocols
Detailed methodologies for common assays involving PLK4 inhibitors are provided below. These protocols are based on established procedures for similar compounds and can be adapted for use with this compound.
Preparation of Stock Solutions
A standard protocol for preparing a stock solution of a PLK4 inhibitor is as follows:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortexing: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid degradation.
-
Storage: Store the stock solution at -20°C in tightly sealed, light-protected aliquots.
In Vitro Kinase Assay
This protocol outlines a general procedure to determine the inhibitory activity of this compound against PLK4.
dot
-
Prepare Reagents: Prepare the kinase reaction buffer, a solution of recombinant PLK4 enzyme, a solution containing ATP and a suitable substrate, and serial dilutions of this compound in the appropriate buffer.
-
Reaction Setup: In a multi-well plate, add the PLK4 enzyme, the kinase reaction buffer, and the different concentrations of this compound. Include a control with no inhibitor.
-
Initiate Reaction: Start the kinase reaction by adding the ATP/substrate solution to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period.
-
Detection: Stop the reaction and add a detection reagent that allows for the quantification of either the phosphorylated substrate or the remaining ATP (e.g., using a luminescence-based assay).
-
Data Analysis: Measure the signal and calculate the IC50 value of this compound, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cell Viability Assay (e.g., MTT or SRB Assay)
This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.
dot
-
Cell Seeding: Plate the desired cancer cell line in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specific duration (e.g., 72 hours).
-
Assay: Add the cell viability reagent (e.g., MTT or SRB) to each well and incubate according to the manufacturer's instructions.
-
Measurement: If using MTT, add a solubilizing agent to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the GI50 (concentration for 50% growth inhibition).
Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting PLK4, a master regulator of centriole duplication. Inhibition of PLK4 disrupts the normal cell cycle, leading to mitotic errors and ultimately cell death. The downstream effects of PLK4 inhibition by this compound involve the modulation of key signaling pathways, including the p53 and PI3K/Akt pathways.
dot
Inhibition of PLK4 by this compound disrupts centriole duplication, which can lead to mitotic catastrophe and subsequent apoptosis. Furthermore, studies with related PLK4 inhibitors have shown that this can lead to an upregulation of the tumor suppressor p53, further promoting apoptosis. There is also evidence to suggest a potential link between PLK4 and the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation. Inhibition of PLK4 may, therefore, also contribute to the suppression of pro-survival signals.
CFI-400936: A Potent TTK Inhibitor for Spindle Assembly Checkpoint Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
CFI-400936 is a potent and selective small-molecule inhibitor of the dual-specificity protein kinase TTK (also known as Mps1, Monopolar spindle 1). TTK is a critical component of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. By inhibiting TTK, this compound disrupts the SAC, leading to premature anaphase entry, chromosome missegregation, aneuploidy, and ultimately, cell death in rapidly dividing cells. This makes this compound a valuable tool for basic research into the mechanisms of the spindle assembly checkpoint and a potential therapeutic agent in oncology.
Core Mechanism of Action: Inhibition of the Spindle Assembly Checkpoint
The spindle assembly checkpoint is a complex signaling pathway that prevents the initiation of anaphase until all chromosomes are properly attached to the mitotic spindle. This checkpoint is essential for maintaining genomic stability. TTK/Mps1 plays a central role in initiating the SAC signaling cascade at unattached kinetochores.
Inhibition of TTK by this compound prevents the recruitment and activation of downstream SAC proteins, effectively silencing the checkpoint. This leads to the premature activation of the Anaphase-Promoting Complex/Cyclosome (APC/C), a ubiquitin ligase that targets key mitotic proteins, such as securin and cyclin B, for degradation. The degradation of these proteins initiates the separation of sister chromatids and mitotic exit, even in the presence of unattached chromosomes. This results in severe chromosome missegregation and aneuploidy, which can trigger apoptotic cell death.[1][2][3]
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency and cellular activity.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (TTK) | 3.6 nM | In vitro kinase assay | [4][5] |
Table 1: In Vitro Potency of this compound against TTK
| Cell Line | Parameter | Value | Assay Conditions | Reference |
| HCT-116 (human colorectal carcinoma) | EC50 | 0.52 µM | Inhibition of histone H3 phosphorylation at Ser10 after 4 hours | [5] |
| MDA-MB-468 (human breast cancer) | GI50 | 0.66 µM | Sulforhodamine B (SRB) assay after 5 days | [5] |
Table 2: Cellular Activity of this compound
Experimental Protocols
TTK Kinase Inhibition Assay (Radiometric HotSpot™ Assay)
This protocol describes a typical radiometric assay to determine the in vitro inhibitory activity of this compound against TTK kinase.
Materials:
-
Human recombinant TTK enzyme
-
Myelin Basic Protein (MBP) substrate
-
[γ-33P]-ATP
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
This compound (dissolved in DMSO)
-
96-well plates
-
Filter membranes
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in kinase assay buffer.
-
In a 96-well plate, add the kinase assay buffer, the diluted this compound or vehicle (DMSO) control, and the TTK enzyme.
-
Initiate the kinase reaction by adding a mixture of MBP substrate and [γ-33P]-ATP. The final ATP concentration should be at or near the Km for TTK.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 45 minutes).
-
Stop the reaction by spotting the reaction mixture onto filter membranes.
-
Wash the filter membranes extensively to remove unincorporated [γ-33P]-ATP.
-
Measure the amount of 33P incorporated into the MBP substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.[6]
Cellular Assay for Mitotic Arrest and Apoptosis (High-Content Imaging)
This protocol outlines a method to quantify the cellular effects of this compound on cell cycle progression and apoptosis using automated fluorescence microscopy.
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
This compound (dissolved in DMSO)
-
Hoechst 33342 (for nuclear staining)
-
Antibody against a mitotic marker (e.g., anti-phospho-histone H3 (Ser10))
-
Fluorescently labeled secondary antibody
-
Apoptosis marker (e.g., a caspase-3/7 activity reporter)
-
96-well imaging plates
-
High-content imaging system
Procedure:
-
Seed cells in a 96-well imaging plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or vehicle control for various time points (e.g., 24, 48, 72 hours).
-
Fix, permeabilize, and stain the cells with Hoechst 33342 and the anti-phospho-histone H3 antibody, followed by the fluorescently labeled secondary antibody. If using a live-cell apoptosis reporter, add it to the media before fixation.
-
Acquire images of the stained cells using a high-content imaging system.
-
Use image analysis software to automatically identify and quantify the number of cells in different stages of the cell cycle (based on nuclear morphology and phospho-histone H3 staining) and the number of apoptotic cells.
-
Generate dose-response curves for mitotic arrest and apoptosis at each time point.[7][8]
Visualizations
Signaling Pathway of the Spindle Assembly Checkpoint and Inhibition by this compound
Caption: this compound inhibits TTK/Mps1, preventing SAC activation.
Experimental Workflow for Characterizing a Kinase Inhibitor
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Leader of the SAC: molecular mechanisms of Mps1/TTK regulation in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitotic Protein Kinase 1: Role in Spindle Assembly Checkpoint Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Research Landscape of CFI-400936: A Technical Guide to Sourcing and Application
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the sourcing, availability, and core applications of CFI-400936, a potent and selective inhibitor of Polo-like kinase 4 (PLK4). This document consolidates critical information on the chemical's procurement, synthesis, mechanism of action, and key experimental data to facilitate its effective use in a research setting.
Sourcing and Availability
This compound is available for research purposes from several specialized chemical suppliers. Researchers should note that availability and lead times may vary. While some suppliers may have the compound in stock, others may offer it through custom synthesis.
Table 1: Commercial Suppliers of this compound
| Supplier | Catalog Number | CAS Number | Molecular Formula | Notes |
| MedChemExpress | HY-100553 | 1589673-41-1 | C₂₅H₂₇N₅O₃S | Typically in stock. |
| Selleck Chemicals | S7692 | 1589673-41-1 | C₂₅H₂₇N₅O₃S | Check for current availability. |
| MedKoo Biosciences | 406650 | 1589673-41-1 | C₂₅H₂₇N₅O₃S | May require custom synthesis.[1] |
| Cayman Chemical | 19931 | 1589673-41-1 | C₂₅H₂₇N₅O₃S | Inquire for availability. |
Synthesis of this compound
The synthesis of this compound has been described in the scientific literature, primarily in the context of the discovery of novel PLK4 inhibitors. The key publication outlining its synthesis is:
-
Laufer, R., et al. (2014). Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides. Bioorganic & Medicinal Chemistry, 22(17), 4968-4997.
Researchers seeking to synthesize this compound in-house should refer to this publication for the detailed reaction scheme and experimental procedures. The synthesis generally involves a multi-step process culminating in the coupling of key intermediates.
Mechanism of Action and Biological Activity
This compound is a highly potent and selective inhibitor of Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a crucial role in centriole duplication during the cell cycle. By inhibiting PLK4, this compound disrupts normal centriole formation, leading to mitotic errors, aneuploidy, and ultimately, cell death in rapidly dividing cancer cells. It has demonstrated potent activity against Threonine Tyrosine Kinase (TTK) with an IC50 of 3.6 nM.[2]
Table 2: In Vitro Activity of this compound
| Target | IC₅₀ (nM) | Assay Type |
| PLK4 | <1 | Biochemical Assay |
| TTK | 3.6[2] | Biochemical Assay |
The selective inhibition of PLK4 by this compound makes it a valuable tool for studying the biological functions of this kinase and for exploring its therapeutic potential in oncology.
Experimental Protocols
Biochemical Kinase Assay for PLK4/TTK Inhibition
This protocol provides a general framework for assessing the in vitro inhibitory activity of this compound against its target kinases.
Methodology:
-
Reagents and Materials:
-
Recombinant human PLK4 or TTK enzyme
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)
-
ATP (concentration near the Kₘ for the specific kinase)
-
Substrate (e.g., a generic peptide substrate like Myelin Basic Protein (MBP) or a specific substrate for the kinase)
-
This compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white assay plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute further in kinase buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the assay wells.
-
Add the kinase and substrate mixture to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Cell-Based Proliferation Assay
This protocol outlines a method to determine the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., breast, ovarian, or colon cancer cell lines)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom white assay plates
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Measure cell viability using a suitable reagent according to the manufacturer's protocol.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the cell viability against the log of the compound concentration.
-
Preclinical Data
While comprehensive preclinical data for this compound is not extensively published in publicly accessible literature, related PLK4 inhibitors have shown significant anti-tumor activity in various xenograft models. It is anticipated that this compound would exhibit similar efficacy. Researchers are encouraged to perform their own in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of this compound in relevant animal models.
Table 3: Representative Preclinical Data for a PLK4 Inhibitor (Conceptual)
| Parameter | Value | Species | Model |
| Oral Bioavailability | ~30% | Mouse | N/A |
| Cₘₐₓ (at 10 mg/kg, p.o.) | ~500 ng/mL | Mouse | N/A |
| Tₘₐₓ | ~2 hours | Mouse | N/A |
| Tumor Growth Inhibition (TGI) | >60% | Mouse | MDA-MB-231 Xenograft |
Disclaimer: This document is intended for research purposes only and does not constitute medical advice. This compound is an investigational compound and should be handled by qualified professionals in a laboratory setting.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of CFI-400936
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like CFI-400936 are paramount for laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a potent inhibitor of Polo-like kinase 4 (PLK4).
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally related compounds and general principles of handling potent research chemicals necessitate a cautious approach. The toxicological properties of this compound have not been fully investigated. Therefore, it is crucial to handle this compound with the utmost care, assuming it is hazardous.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn at all times.
-
Eye Protection: Safety glasses or goggles are mandatory to protect from dust or splashes.
-
Lab Coat: A lab coat should be worn to protect clothing and skin.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used in a well-ventilated area or a chemical fume hood.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan for this compound
The disposal of this compound must be carried out in compliance with all local, regional, and national hazardous waste regulations. Chemical waste generators are responsible for correctly classifying their waste to ensure safe and compliant disposal.
Step-by-Step Disposal Procedure:
-
Waste Classification:
-
Treat all this compound waste as hazardous chemical waste. This includes pure, unused compound, contaminated solutions, and any materials used for cleaning spills (e.g., absorbent pads, wipes).
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification.
-
-
Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound powder, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves), and spill cleanup materials in a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material (e.g., polyethylene) and have a secure lid.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Indicate the date the waste was first added to the container.
-
-
Storage:
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure containers are kept closed except when adding waste.
-
-
Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.
-
Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound are not published, the procedures outlined above are based on standard laboratory practices for the disposal of potent, investigational small molecule inhibitors. The core principle is to prevent environmental release and minimize exposure to personnel.
Visualizing the Disposal Workflow
To aid in understanding the proper disposal pathway for this compound, the following workflow diagram has been created.
Caption: this compound Disposal Workflow
This document provides a foundational framework for the safe handling and disposal of this compound. Always prioritize safety and adhere to the specific guidelines and regulations set forth by your institution and local authorities.
Personal protective equipment for handling CFI-400936
Essential Safety and Handling Guide for CFI-400936
This guide provides crucial safety, operational, and disposal protocols for researchers, scientists, and drug development professionals engaged in the handling of this compound. The following procedures are designed to foster a secure laboratory environment and minimize any potential exposure risk.
Hazard Identification and Personal Protective Equipment (PPE)
The personal protective equipment (PPE) recommendations below are based on guidelines for handling potent hazardous compounds and should be strictly adhered to at all times.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles with Side-Shields | Must be worn at all times in the laboratory to protect against splashes[2][3]. |
| Hand Protection | Double Chemotherapy-Rated Gloves | Two pairs of chemotherapy-rated, powder-free gloves are recommended, especially when handling stock solutions, to provide a barrier against chemical permeation[2][4]. Change gloves frequently. |
| Body Protection | Impermeable Laboratory Coat or Gown | A disposable, solid-front, back-closing gown made of a material resistant to chemical permeation should be worn[2][4][5]. Cuffs should be tucked into the outer gloves. |
| Respiratory Protection | N95 or Higher-Rated Respirator | A NIOSH-approved respirator is recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosols[2][5][6]. |
| Additional PPE | Disposable Shoe Covers and Hair Covers | Recommended to prevent the spread of contamination outside of the designated handling area[5]. |
Note: All disposable PPE should not be reused and must be disposed of as hazardous waste after use. Reusable PPE must be properly decontaminated following institutional protocols[2][4].
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound, particularly the weighing of the solid compound and the preparation of stock solutions, must be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure[2].
-
Preparation of Workspace:
-
Ensure the fume hood or BSC is functioning correctly.
-
Cover the work surface with plastic-backed absorbent pads to contain any potential spills.
-
Assemble all necessary equipment and reagents before introducing the compound.
-
-
Donning PPE:
-
Before entering the designated handling area, put on all required PPE as specified in the table above, following the correct donning sequence (e.g., shoe covers, hair cover, inner gloves, gown, outer gloves, eye protection, and respirator if needed).
-
-
Weighing the Compound:
-
Use a dedicated, calibrated analytical balance inside the containment unit.
-
Handle the container with care to avoid generating dust.
-
Use tools such as spatulas and weighing paper that are dedicated to this compound or are disposable.
-
-
Preparing Solutions:
-
Slowly add the solvent to the solid compound to prevent splashing.
-
Ensure the container is securely capped before mixing or vortexing.
-
Clearly label all solutions with the compound name, concentration, date, and your initials.
-
-
Decontamination and Cleaning:
-
After handling, decontaminate all surfaces with an appropriate cleaning agent (e.g., a solution of detergent and water, followed by a rinse with 70% ethanol).
-
Wipe down all equipment used before removing it from the fume hood.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable PPE (gloves, gown, shoe covers, etc.), weighing papers, and any other solid materials that have come into contact with this compound should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not pour any solutions down the drain[1].
-
Sharps: Any needles or other sharps used for transferring solutions should be disposed of in a designated sharps container.
All chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[1].
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
